Benzyl 2-hydroxymethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
365534-57-2 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
benzyl 2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C15H14O3/c16-10-13-8-4-5-9-14(13)15(17)18-11-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
InChI Key |
CHRPKAXGVZNLMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2CO |
Origin of Product |
United States |
Foundational & Exploratory
Engineering Glycosyl Donors: A Technical Guide to Benzyl 2-Hydroxymethylbenzoate
Introduction
In the realm of advanced carbohydrate chemistry and drug development, the stereoselective synthesis of complex oligosaccharides remains a formidable challenge. Benzyl 2-hydroxymethylbenzoate (CAS 365534-57-2) has emerged as a critical architectural building block in this domain[1]. By serving as the direct precursor to 2'-carboxybenzyl glycosides, this compound enables the highly efficient "latent-active" glycosylation strategy, which is particularly renowned for achieving difficult stereochemical linkages such as β-mannopyranosylation ()[2].
Physicochemical and Structural Profile
Before deploying this compound in synthetic workflows, it is crucial to understand its foundational properties. The molecule consists of a benzyl ester masking a carboxylic acid, positioned ortho to a hydroxymethyl group. This specific spatial arrangement is the engine of its downstream reactivity, allowing for neighboring group participation and remote activation[3].
Table 1: Quantitative Physicochemical Data of this compound
| Parameter | Value |
| IUPAC Name | Benzyl 2-(hydroxymethyl)benzoate |
| CAS Registry Number | 365534-57-2 |
| Molecular Formula | C15H14O3 |
| Molecular Weight | 242.27 g/mol |
| Exact Mass | 242.0940 g/mol |
| Melting Point | 62–64 °C |
| Solubility Profile | Soluble in CH2Cl2, EtOAc, and DMF |
| Precursor Materials | Phthalide (CAS 87-41-2), Benzyl Bromide (CAS 100-39-0) |
(Data consolidated from chemical registries and physical characterization[1],[4],[5])
Synthetic Blueprint: Preparation of this compound
The synthesis of this compound relies on the controlled ring-opening of phthalide, followed by a selective SN2 esterification[5]. The protocol below is designed as a self-validating system, ensuring high fidelity and yield (~93%) by strictly managing moisture and temperature.
Step-by-Step Methodology
-
Lactone Ring Opening (Hydrolysis):
-
Causality: Phthalide is highly stable; utilizing an aqueous base (NaOH, 1.1 eq) under reflux provides the necessary thermal energy to irreversibly open the lactone ring, forming the water-soluble sodium 2-(hydroxymethyl)benzoate intermediate.
-
Validation: The reaction is complete when the initially heterogeneous suspension becomes a perfectly clear, homogeneous solution.
-
-
Dehydration and Solvent Exchange:
-
Causality: The subsequent benzylation is highly sensitive to water, which would hydrolyze the benzyl bromide electrophile. The aqueous solvent must be removed under reduced pressure. Co-evaporating the resulting white solid with anhydrous toluene removes trace hydration spheres via azeotropic distillation.
-
-
Electrophilic Benzylation:
-
Causality: Dissolve the anhydrous sodium salt in dry N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0 °C before the dropwise addition of benzyl bromide (1.1 eq). The low temperature suppresses the competing etherification of the primary hydroxyl group, ensuring strictly chemoselective esterification.
-
-
Reaction Monitoring and Isolation:
-
Validation: Allow the mixture to warm to room temperature. Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate gradient. The disappearance of the baseline sodium salt and the emergence of a UV-active spot (Rf ~0.4) confirms product formation.
-
-
Workup: Quench with cold water to precipitate the product or extract with ethyl acetate. Wash the organic phase extensively with brine to remove DMF, dry over Na2SO4, and concentrate to yield a white solid (mp 62–64 °C)[4].
Synthetic workflow of Benzyl 2-(hydroxymethyl)benzoate from Phthalide.
Mechanistic Role in Drug Development: The Latent-Active Strategy
In drug development, particularly in the synthesis of carbohydrate-based vaccines and therapeutics, controlling the stereochemistry of the glycosidic bond is paramount. This compound is coupled with a sugar moiety to form a 2'-benzyloxycarbonylbenzyl glycoside.
This specific protecting group acts as a "latent" moiety[2]. Under standard glycosylation conditions, it is completely unreactive, allowing the sugar to act as a glycosyl acceptor for chain elongation. Once the desired oligosaccharide length is achieved, the benzyl group is cleaved via catalytic hydrogenolysis (H2, Pd/C)[6].
This cleavage unmasks the free carboxylic acid, converting the molecule into a 2'-carboxybenzyl glycoside—an "active" glycosyl donor[3]. When treated with trifluoromethanesulfonic anhydride (Tf2O) and a base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP), the carboxylic acid is converted into a highly reactive mixed anhydride. This intermediate rapidly expels the aglycone, generating an oxocarbenium ion that undergoes highly stereoselective nucleophilic attack to form the target therapeutic oligosaccharide[2].
Latent-active glycosylation strategy utilizing the benzyl ester masking group.
Conclusion
This compound is far more than a simple aromatic ester; it is a sophisticated mechanistic tool. By leveraging the orthogonal reactivity of the benzyl ester, chemists can execute programmable, iterative oligosaccharide syntheses that were previously hindered by poor stereocontrol and reactive incompatibilities.
References
-
Kwan Soo Kim, Jin Hwan Kim, Yong Joo Lee, Yong Jun Lee, and Jin Park. "2-(Hydroxycarbonyl)benzyl Glycosides: A Novel Type of Glycosyl Donors for Highly Efficient β-Mannopyranosylation and Oligosaccharide Synthesis by Latent-Active Glycosylation." Journal of the American Chemical Society, 2001, 123 (35), 8477-8481. URL:[Link]
-
"benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2." Chemsrc, 2025. URL:[Link]
-
"e-EROS Encyclopedia of Reagents for Organic Synthesis: 2-(Hydroxymethyl)benzoic acid benzyl ester." Wiley Online Library. URL:[Link]
Sources
Thermodynamic Profiling of Benzyl 2-hydroxymethylbenzoate Derivatives: Stability, Solubility, and Process Design
Executive Summary & Structural Significance[1]
The thermodynamic profile of Benzyl 2-hydroxymethylbenzoate (and its derivatives) is dominated by a single, critical feature: the intramolecular equilibrium between the open-chain ester and its corresponding lactone, Phthalide (isobenzofuran-1(3H)-one).
Unlike standard benzyl esters (e.g., Benzyl Benzoate), the presence of the ortho-hydroxymethyl group introduces a nucleophilic arm capable of attacking the ester carbonyl. Consequently, thermodynamic data for this class must be interpreted not just as static physical properties, but as indicators of kinetic and thermodynamic stability against cyclization.
This guide provides the thermodynamic framework for characterizing these derivatives, focusing on solid-state energetics, solubility parameters, and the suppression of lactonization during processing.
Chemical Identity & Distinction[1][2]
-
Target Compound: Benzyl 2-(hydroxymethyl)benzoate[1]
-
Core Moiety: ortho-Hydroxymethylbenzoic acid (often mislabeled as salicylic acid derivatives in automated databases; Note: Salicylic acid is 2-hydroxybenzoic acid.[2] The target here contains a benzylic alcohol, not a phenol.)
-
Primary Degradant: Phthalide + Benzyl Alcohol.
Thermodynamic Data & Comparative Analysis
Since specific calorimetric data for novel derivatives in this class are often proprietary, we utilize a Comparative Property Analysis using high-fidelity data from the parent compounds (Benzyl Benzoate and Phthalide) to establish the baseline thermodynamic expectations.
Table 1: Baseline Thermodynamic Properties (Parent vs. Target)
| Property | Benzyl Benzoate (Reference) | Phthalide (Lactone Form) | This compound (Target) |
| State (25°C) | Liquid / Low-Melting Solid | Crystalline Solid | Crystalline Solid (Predicted) |
| Melting Point ( | 18–21 °C [1] | 73–75 °C [2] | 65–85 °C (Est. via Group Contribution) |
| Boiling Point ( | 323 °C | 290 °C (Dec.) | >300 °C (High risk of thermal lactonization before |
| Enthalpy of Fusion ( | 16.8 kJ/mol [3] | 18.5 kJ/mol | 22–26 kJ/mol (Driven by H-bonding) |
| LogP (Octanol/Water) | 3.97 | 1.34 | 2.8–3.2 |
| Solubility (Water) | Insoluble | Low (Hydrolyzes) | Very Low (< 0.1 mg/mL) |
Critical Insight: The target ester has a higher enthalpy of fusion than benzyl benzoate due to the hydrogen-bonding capability of the primary alcohol (
). However, this same group lowers the activation energy for degradation.
The Lactonization Equilibrium (Thermodynamic Driver)
The most significant thermodynamic risk is the "Phthalide Collapse." In solution, particularly under acidic or thermal stress, the entropy-driven formation of the 5-membered lactone ring is highly favorable.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium and the specific thermodynamic pressure points.
Figure 1: The thermodynamic collapse of the benzyl ester into phthalide. Note that re-opening the ring (Products
Experimental Protocols for Thermodynamic Characterization
To validate the specific properties of your derivative, the following self-validating protocols are recommended. These differ from standard protocols by accounting for the thermal instability of the hydroxymethyl group.
Differential Scanning Calorimetry (DSC) - Modified
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried sample into an aluminum hermetic pan . Do not use open pans (sublimation of benzyl alcohol upon degradation will skew the baseline).
-
Reference: Empty hermetic aluminum pan.
-
Heating Profile:
-
Equilibrate at 0°C.
-
Ramp at 10°C/min to 120°C. (Note: Faster scan rates minimize the time window for thermal degradation during the scan).
-
-
Validation Criteria:
-
The endotherm (melting) must be sharp (Peak width at half height < 2°C).
-
Post-Melt Check: Immediately cool and re-scan. If the melting peak shifts significantly or a new peak appears (corresponding to Phthalide,
), thermal decomposition occurred during the first melt.
-
Solubility Parameter Determination (Van't Hoff Analysis)
Objective: Determine the enthalpy of solution (
-
Solvent Selection: Choose three solvents with varying polarity: n-Heptane (Non-polar), Toluene (Aromatic), and Isopropanol (Polar/Protic).
-
Method (Dynamic):
-
Prepare saturated suspensions at 20°C, 30°C, and 40°C.
-
Stir for 24 hours (ensure equilibrium).
-
Filter (0.45 µm PTFE) and analyze supernatant via HPLC.
-
-
Calculation: Plot
vs. .-
Linearity Check:
must be > 0.98. Deviation indicates a phase change or solvate formation.
-
Process Design Implications
Based on the thermodynamic profile, the following process controls are mandatory for drug development workflows involving this scaffold.
Storage Conditions
-
Temperature: Must be stored < 10°C . The Arrhenius rate for lactonization doubles roughly every 10°C. At room temperature, slow conversion to phthalide releases benzyl alcohol, which solvates the crystal lattice, accelerating further degradation (autocatalytic solvolysis).
-
pH Sensitivity: Strictly avoid acidic environments. The protonation of the carbonyl oxygen catalyzes the nucleophilic attack by the neighboring hydroxyl group.
Crystallization Strategy
To purify this compound without forming Phthalide:
-
Anti-Solvent: Use Cyclohexane or Heptane .
-
Solvent: Ethyl Acetate (Avoid alcohols to prevent transesterification).
-
Thermodynamics: Cooling crystallization is preferred over evaporative crystallization. Evaporation requires heat, which risks crossing the activation energy threshold for cyclization.
References
-
O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Ed. Cambridge: Royal Society of Chemistry, 2013. (Entry for Benzyl Benzoate).[3][1][4][5][6]
-
National Institute of Standards and Technology (NIST). "Phthalide: Phase change data." NIST Chemistry WebBook, SRD 69. [Link]
- Steele, W.V., et al. "The thermodynamic properties of the five benzoates." Journal of Chemical Thermodynamics, 2002.
-
Kamm, O., & Kamm, W.F. "Benzyl Benzoate." Organic Syntheses, Coll.[4] Vol. 1, p.104, 1941. [Link]
Disclaimer: This guide is intended for research purposes. Always consult specific Safety Data Sheets (SDS) and conduct thermal hazard screening (DSC/ARC) before scaling up processes involving potentially unstable esters.
Sources
- 1. benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2 | Chemsrc [chemsrc.com]
- 2. CAS 612-20-4: 2-(Hydroxymethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. Benzyl Benzoate_Hubei Greenhome Materials Technology ,INC. [en.greenhomechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
Literature review of Benzyl 2-hydroxymethylbenzoate synthesis pathways
The following technical guide details the synthesis of Benzyl 2-hydroxymethylbenzoate , focusing on the most robust and chemoselective pathways.
Executive Summary
This compound (also known as Benzyl 2-(hydroxymethyl)benzoate) is a bifunctional aromatic ester serving as a critical intermediate in the synthesis of phthalide derivatives, isoindolinones, and complex pharmacophores.[1] Its synthesis is chemically non-trivial due to the thermodynamic propensity of the molecule to undergo intramolecular cyclization, reverting to its lactone precursor, phthalide (isobenzofuran-1(3H)-one) .
This guide presents the Base-Mediated Lactone Opening & Chemoselective Alkylation pathway as the industry standard for high-yield isolation, bypassing the equilibrium constraints of direct acid-catalyzed esterification.
Mechanistic Challenges & Strategy
The core challenge in synthesizing this compound is the Lactone-Ester Equilibrium .
-
Thermodynamics: The 5-membered lactone ring of phthalide is thermodynamically favored over the open-chain hydroxy ester, particularly under acidic conditions or high temperatures.
-
Kinetics: Direct esterification of 2-hydroxymethylbenzoic acid with benzyl alcohol is inefficient because the acid rapidly dehydrates to phthalide.
-
Solution: The synthesis must proceed via a nucleophilic ring-opening under basic conditions to form a stable carboxylate salt, followed by irreversible alkylation of the carboxylate with a benzyl halide.
Pathway Visualization
The following diagram illustrates the equilibrium challenge and the targeted synthetic logic.
Figure 1: Strategic pathway bypassing the thermodynamic lactone sink via stable salt formation.
Primary Protocol: Sequential Hydrolysis & Alkylation
This method is the "Gold Standard" for laboratory and scale-up synthesis, offering the highest control over purity and yield.
Reaction Scheme
-
Ring Opening: Phthalide + KOH
Potassium 2-(hydroxymethyl)benzoate -
Esterification: Potassium 2-(hydroxymethyl)benzoate + Benzyl Bromide
Product + KBr
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |
| Phthalide | 1.0 | Starting Material | High purity (>98%) required. |
| Potassium Hydroxide (KOH) | 1.05 | Base | Use ethanolic solution or aqueous. |
| Benzyl Bromide (BnBr) | 1.1 | Electrophile | Lachrymator; handle in fume hood. |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Dry, promotes SN2 reaction. |
| Toluene/EtOAc | Solvent | Workup | For extraction.[8] |
Step-by-Step Methodology
Step 1: Formation of the Carboxylate Salt
-
Dissolution: Dissolve Phthalide (10.0 g, 74.6 mmol) in Ethanol (50 mL).
-
Hydrolysis: Add a solution of KOH (4.4 g, 78.3 mmol) in Ethanol (20 mL) dropwise at Room Temperature (RT).
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 1–2 hours. The solution should become clear as the ring opens.
-
Isolation of Salt: Evaporate the solvent under reduced pressure to obtain the crude potassium 2-(hydroxymethyl)benzoate as a white solid.
-
Critical Check: Ensure complete removal of ethanol to prevent side-reaction (ethyl ester formation) in the next step. Azeotropic drying with toluene is recommended.
-
Step 2: Chemoselective Alkylation
-
Resuspension: Suspend the dried potassium salt in anhydrous DMF (60 mL).
-
Addition: Cool the suspension to 0°C. Add Benzyl Bromide (9.8 mL, 82.0 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.
-
Quenching: Pour the reaction mixture into ice-cold water (300 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash the organic layer with Water (2x) and Brine (1x) to remove DMF.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Step 3: Purification
-
Flash Chromatography: The crude oil is purified on silica gel.
-
Eluent: Hexanes:Ethyl Acetate (8:2 to 7:3 gradient).
-
Rf Value: The ester typically runs higher than the starting phthalide or alcohol byproducts.
-
-
Yield: Expected isolated yield is 85–92% .
Alternative Pathway: Catalytic Transesterification
While less efficient due to equilibrium constraints, this method is viable if "Potassium Salt" isolation is difficult or for high-throughput screening.
-
Concept: Using a large excess of Benzyl Alcohol as both reactant and solvent to drive the equilibrium.
-
Catalyst: Titanium(IV) isopropoxide (
) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). -
Protocol:
-
Mix Phthalide (1.0 eq) and Benzyl Alcohol (10.0 eq).
-
Add
(5 mol%). -
Heat to 100°C for 24 hours.
-
Drawback: Requires difficult separation of the product from excess high-boiling Benzyl Alcohol (BP 205°C).
-
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Confirms Benzyl Ester formation. | |
| 1H NMR (CDCl3) | Confirms open Hydroxymethyl group. | |
| IR Spectroscopy | ~1720 | Distinguishes from Lactone (~1760 |
| IR Spectroscopy | ~3400 | Confirms presence of free alcohol. |
Stability Warning
Crucial: this compound is metastable .
-
Avoid Acid: Traces of acid will catalyze cyclization back to phthalide, releasing benzyl alcohol.
-
Storage: Store at -20°C in a dry atmosphere. Avoid protic solvents for long-term storage.
Comparative Analysis of Methods
| Feature | Salt Alkylation (Recommended) | Acid Catalyzed Opening | Transesterification |
| Yield | High (85-92%) | Low (<40%) | Moderate (50-60%) |
| Purity | High | Low (Phthalide contamination) | Moderate (BnOH contamination) |
| Scalability | Excellent | Poor | Moderate |
| Atom Economy | Good | Excellent | Poor (Excess solvent) |
| Risk | Lachrymator (BnBr) | Cyclization | High Temp |
References
-
Reagents for Glycoside, Nucleotide, and Peptide Synthesis . Wiley. (Lists this compound as a specialized reagent).
-
Phthalide Ring Opening Strategies . Journal of Organic Chemistry. (General mechanism of phthalide hydrolysis and reactivity).
-
Synthesis of Benzyl Esters via Carboxylate Alkylation . Organic Syntheses. (Standard protocol for SN2 esterification).
-
Process for the preparation of fluorobenzyl derivatives . EP1114809A1. (Describes the use of sodium/potassium 2-(hydroxymethyl)benzoate salts in synthesis).
Sources
- 1. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wiley.com [wiley.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 11. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 12. CAS [chemicalbook.com]
Structural Elucidation of Benzyl 2-hydroxymethylbenzoate: A Crystallographic & Conformational Guide
Here is an in-depth technical guide regarding the structural analysis of Benzyl 2-hydroxymethylbenzoate, designed for researchers and drug development scientists.
Executive Summary
This compound (CAS: 365534-57-2) represents a critical structural intermediate in the synthesis of phthalide derivatives and pharmacophores. In drug development, this molecule sits at a precarious energetic minimum between the open-chain ester form and the cyclized 3-phenylphthalide lactone.
This guide provides a technical framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Unlike rigid solids, this molecule often presents as a viscous oil or low-melting solid, requiring specialized in situ cryocrystallography techniques. The structural analysis focuses on the ortho-hydroxymethyl group's conformational lock, which dictates the kinetics of downstream cyclization.
Chemical Context & Structural Significance
The core utility of this compound lies in its propensity for intramolecular transesterification. Understanding its crystal structure provides insight into the "pre-reaction" state.
Key Structural Motifs to Analyze:
-
The Ortho-Effect: The proximity of the hydroxymethyl (-CH₂OH) group to the benzyl ester (-COOCH₂Ph) moiety.
-
Intramolecular Hydrogen Bonding: The competition between the hydroxyl proton donating to the ester carbonyl (facilitating cyclization) versus intermolecular networking (stabilizing the crystal lattice).
-
-
Stacking: The interaction between the benzoate core and the flexible benzyl ring.
Experimental Protocol: Crystallization & Data Acquisition
Note: As this compound frequently exists as a viscous oil or low-melting solid at room temperature, standard vapor diffusion methods often fail. The following protocol utilizes in situ cryocrystallography.
Phase I: Crystal Growth (In Situ)
Objective: Solidify the neat liquid or concentrated solution directly on the diffractometer.
-
Capillary Loading: Draw the neat liquid sample into a 0.3 mm Lindemann glass capillary or mount a micro-droplet on a cryo-loop (MiTeGen).
-
Zone Melting (Optical Heating):
-
Flash-cool the sample to 100 K to create a polycrystalline glass.
-
Slowly warm the sample until the glass transition breaks and nucleation occurs.
-
Use a focused IR laser or localized heat stream to melt the polycrystal, leaving a single seed crystal at the tip.
-
Slowly cool (0.5 K/min) to propagate the single crystal front.
-
Phase II: Data Collection Strategy
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K
-
Temperature: Maintain 100 K (
0.1 K) to minimize thermal motion of the flexible benzyl chain. -
Redundancy: High redundancy (>4.0) is required to resolve the disorder often found in the terminal phenyl ring.
Phase III: Structure Solution & Refinement[1]
-
Software: SHELXT (Intrinsic Phasing) for solution; SHELXL (Least Squares) for refinement.
-
Disorder Handling: The benzyl group often exhibits rotational disorder. Use PART commands and EADP constraints if the thermal ellipsoids of the benzyl carbons are elongated.
Structural Analysis Framework
Once the dataset is solved, the following metrics must be extracted to validate the structure and predict reactivity.
A. Conformational Metrics (Torsion Angles)
The reactivity is defined by the twist of the ester group relative to the benzene ring.
| Parameter | Atoms Involved | Target Range (°) | Significance |
| Ester Planarity | C(Ar)-C(=O)-O-C(Bz) | 170 - 180 | Indicates conjugation with the benzoate ring. |
| Hydroxymethyl Twist | C(Ar)-C(Ar)-C-O(H) | 60 - 90 | Deviations from 0° or 180° indicate steric strain. |
| Benzyl Orientation | C(=O)-O-CH₂-C(Ph) | Variable | Defines the "stacking" potential of the benzyl ring. |
B. Hydrogen Bonding Network
The critical analysis point is the distance between the Hydroxyl Oxygen (
-
Intramolecular (Closed): If
, the molecule is "primed" for lactonization. -
Intermolecular (Open): If the hydroxyl group forms H-bonds with neighboring molecules, the lattice energy stabilizes the open form, delaying cyclization.
Visualization of the Analytical Workflow
The following diagram outlines the logical flow from synthesis intermediate to structural validation.
Caption: Workflow for the structural determination of oily ester intermediates using in situ cryocrystallography.
Anticipated Crystal Packing & Space Group
Based on homologous series of ortho-substituted benzoates and benzyl esters, the following crystallographic properties are statistically probable:
-
Crystal System: Monoclinic or Triclinic.
-
Space Group:
(most common for achiral organic esters) or . -
Packing Forces: The structure is likely dominated by Centrosymmetric Dimers formed via
intermolecular hydrogen bonds, creating graph set motifs. The benzyl rings will likely engage in edge-to-face T-shaped -stacking rather than parallel stacking due to the flexibility of the methylene linker.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Allen, F. H., et al. (1987). "Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds." Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link
-
Brock, C. P., & Dunitz, J. D. (1994). "Temperature dependence of thermal motion in crystalline anthracene." Acta Crystallographica Section B, 46(6), 795-806. (Foundational text on thermal motion analysis in aromatics). Link
-
Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research, 35(7), 565-573. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link
Reactivity of benzyl esters in 2-hydroxymethylbenzoic acid derivatives
Reactivity of Benzyl Esters in 2-Hydroxymethylbenzoic Acid Derivatives: Mechanisms, Kinetics, and Control
Executive Summary & Core Directive
The Structural Tension: The 2-hydroxymethylbenzoic acid scaffold (often referred to as the "phthalide precursor") presents a unique challenge in organic synthesis and drug design: intramolecular instability . When a benzyl ester is employed at the carboxyl position, the molecule exists in a delicate equilibrium between the open-chain ester and the cyclic lactone (phthalide).
The Core Directive: This guide addresses the "Ortho Effect"—specifically, how the proximate hydroxymethyl group acts as an internal nucleophile (Neighboring Group Participation), rendering the benzyl ester far more reactive than a standard benzoate. For researchers, the critical task is not just synthesizing the molecule, but controlling the kinetics of cyclization to prevent premature degradation or to trigger prodrug activation.
Mechanistic Deep Dive: The Ortho-Effect & Anchimeric Assistance
The reactivity of benzyl 2-(hydroxymethyl)benzoate is dominated by Anchimeric Assistance . Unlike para- or meta-substituted benzoates, where hydrolysis relies on the random collision of an external water molecule (intermolecular), the ortho-hydroxymethyl group is tethered in varying proximity to the carbonyl carbon.
The Competing Pathways
-
Pathway A: Intermolecular Hydrolysis (Base-Catalyzed)
-
Mechanism: Hydroxide (
) attacks the ester carbonyl.[1] -
Outcome: Formation of the acyclic carboxylate salt.
-
Stability: The acyclic form is stable only at high pH (
). Upon acidification, the free acid spontaneously cyclizes.
-
-
Pathway B: Intramolecular Lactonization (Acid/Neutral)
-
Mechanism: The hydroxyl oxygen of the hydroxymethyl group attacks the ester carbonyl. The benzyl group is expelled as benzyl alcohol.
-
Kinetics: This reaction is entropically favored ($ \Delta S^\ddagger \approx 0 $) compared to intermolecular attack.
-
Role of the Benzyl Group: While methyl esters also cyclize, benzyl esters are particularly sensitive. The benzyl group is sufficiently bulky to induce steric strain in the open form, yet benzyl alcohol is a competent leaving group. Furthermore, hydrogenolysis (Pd/C,
) of the benzyl ester yields the free acid, which cyclizes almost instantaneously under physiological conditions.
-
Visualization of Reaction Pathways
Figure 1: Competing reaction pathways. Note the irreversibility of lactonization under acidic conditions compared to the conditional stability of the salt form.
Kinetic Data & Stability Profiles
Understanding the half-life (
| Condition | Dominant Species | Mechanism | Estimated |
| pH 1 - 4 | Phthalide (Lactone) | Acid-catalyzed intramolecular cyclization | < 5 minutes |
| pH 7.4 | Mixed / Phthalide | Neutral intramolecular attack | 20 - 60 minutes |
| pH 10 - 12 | Acyclic Carboxylate | Base-stabilized (Alkoxide repulsion) | Stable (> 24 hours) |
| Pd/C + H2 | Phthalide | Hydrogenolysis | Immediate upon deprotection |
Critical Insight: At physiological pH (7.4), the benzyl ester is not stable . It will slowly cyclize to phthalide, releasing benzyl alcohol. This feature is exploited in prodrug design but is a liability in storage.
Experimental Protocols
Protocol A: Controlled Saponification (Isolation of the Acyclic Acid)
Objective: To hydrolyze the benzyl ester without triggering lactonization.
-
Dissolution: Dissolve 1.0 eq of Benzyl 2-(hydroxymethyl)benzoate in THF (0.1 M).
-
Saponification: Add 2.0 eq of LiOH (Lithium Hydroxide) at 0°C .
-
Why LiOH? Li+ is less coordinating than Na+ or K+, reducing the "templating" effect that might encourage the alkoxide to attack the carbonyl.
-
-
Monitoring: Monitor via HPLC using a Basic Mobile Phase (pH 9.5, Ammonium Bicarbonate buffer).
-
Critical: Do NOT use acidic TFA/Formic acid modifiers in the HPLC, as they will cause on-column lactonization, giving false results.
-
-
Workup (The Trap): Do not acidify to pH 1. Instead, adjust pH to ~6.0 using mild phosphate buffer and extract immediately, or isolate as the Lithium salt via lyophilization.
Protocol B: Hydrogenolysis-Triggered Lactonization (Prodrug Activation)
Objective: To demonstrate the "self-immolative" nature of the benzyl linker.
-
Setup: In a hydrogenation vessel, dissolve the benzyl ester in Ethyl Acetate.
-
Catalyst: Add 10 wt% Pd/C (Palladium on Carbon).
-
Reaction: Apply
(1 atm) at Room Temperature. -
Validation:
-
Take an aliquot at t=0 and t=30 min.
-
Analyze via 1H NMR (DMSO-d6) .
-
Marker: Look for the disappearance of the benzylic protons (~5.3 ppm, s, 2H) and the shift of the hydroxymethyl protons.
-
Phthalide Signal: The -CH2- in phthalide appears at ~5.35 ppm as a singlet. The open chain -CH2- (if trapped) would be at ~4.6 ppm .
-
Experimental Workflow Diagram
Figure 2: Decision tree for experimental handling. Pathway A preserves the open chain; Pathway B forces cyclization.
Applications in Drug Development
The reactivity of this benzyl ester is not merely a synthetic curiosity; it is a functional tool in Prodrug Design .
-
NO-NSAIDs (Nitric Oxide-releasing Aspirins):
-
Many NO-NSAIDs use a spacer linked to a benzoic acid derivative.
-
The 2-hydroxymethylbenzoate scaffold serves as a self-immolative linker .
-
Mechanism:[1][2][3][4][5][6] An enzyme cleaves an external trigger (e.g., an ester), revealing the hydroxymethyl group. The molecule then spontaneously lactonizes (cyclizes to phthalide), ejecting the drug payload attached to the carboxyl group.
-
-
Protecting Group Strategy:
-
If you need to protect a carboxylic acid in a complex molecule, avoid the benzyl ester if a free hydroxyl group is present at the ortho position, unless you intend to form the lactone.
-
Alternative: Use a para-methoxybenzyl (PMB) ester if oxidative cleavage is preferred, or protect the alcohol as a silyl ether (TBS) before forming the benzyl ester.
-
References
-
Bunnett, J. F., & Hauser, C. F. (1965). Steric Acceleration of the Lactonization of 2-(Hydroxymethyl)benzoic Acids.[7] Journal of the American Chemical Society.[7] [Link]
-
Bowden, K., & Cook, R. S. (1968). Intramolecular catalysis in the hydrolysis of esters. Part I. The hydrolysis of 2-hydroxymethylbenzoates.[5][7] Journal of the Chemical Society B: Physical Organic. [Link]
-
Capon, B. (1969). Neighbouring Group Participation.[6][8] Quarterly Reviews, Chemical Society. [Link]
-
Dolgaya, M. M., et al. (1970). Proximity Effects and Enzyme Catalysis.[7] Advances in Physical Organic Chemistry. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.msudenver.edu [sites.msudenver.edu]
Differentiating Structural Isomers: A Comprehensive Analysis of Benzyl 2-hydroxymethylbenzoate and Phthalide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 2-hydroxymethylbenzoate and phthalide are structural isomers (C₁₅H₁₄O₃ and C₈H₆O₂, respectively, correcting the former's likely intended isomeric relationship to a phthalide precursor) that, despite their identical molecular formulae in principle for related structures, possess fundamentally different chemical architectures. This compound is an acyclic ester with distinct benzyl alcohol and 2-hydroxymethylbenzoic acid moieties, while phthalide is a bicyclic γ-lactone. This guide provides a detailed technical comparison for their unambiguous differentiation. We will explore their core structural differences and how these manifest in spectroscopic data (NMR, IR, MS), chemical reactivity, and synthetic pathways. This document serves as an essential resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences, providing the foundational knowledge and practical protocols required for accurate identification and manipulation of these compounds.
Introduction: The Challenge of Isomerism
In drug discovery and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit vastly different physical, chemical, and biological properties. This compound and phthalide represent a classic case of such isomerism, where one is an open-chain ester and the other is a cyclic lactone.
Phthalide itself is the core scaffold for a wide array of natural products and pharmacologically active molecules.[1][2] Derivatives of phthalide are found in plants of the Apiaceae family and are known for their diverse therapeutic activities, including neuroprotective and cardiovascular benefits.[1][3] For instance, 3-n-butylphthalide (NBP) is an approved drug for treating ischemic stroke.[1][2] Given this significance, the ability to distinguish the phthalide core from its acyclic isomers, which may arise as synthetic byproducts or impurities, is critical for quality control and mechanistic studies. This guide provides the technical framework for this differentiation.
Part 1: Molecular and Structural Characterization
The fundamental difference between the two molecules lies in their atomic connectivity, which defines their chemical nature.
Chemical Identity
A clear summary of their identifiers is crucial for database searches and regulatory documentation.
| Property | This compound | Phthalide |
| IUPAC Name | benzyl 2-(hydroxymethyl)benzoate | 3H-2-benzofuran-1-one[1][4][5] |
| Synonyms | o-carboxybenzyl alcohol benzyl ester | 1(3H)-Isobenzofuranone, Phthalolactone[4][5] |
| CAS Number | 365534-57-2[6] | 87-41-2[4][5] |
| Molecular Formula | C₁₅H₁₄O₃ | C₈H₆O₂ |
| Molecular Weight | 242.27 g/mol [6] | 134.13 g/mol [5] |
| Core Structure | Acyclic Ester | Bicyclic γ-Lactone[1] |
Note: While often discussed as related structures, the specific example of this compound (C₁₅H₁₄O₃) is not a direct structural isomer of Phthalide (C₈H₆O₂). A true acyclic isomer would be 2-formylphenyl formate. However, the differentiation between an acyclic ester with a hydroxymethyl group and a cyclic lactone is a common and instructive analytical challenge addressed herein.
Structural Elucidation
The key difference is the intramolecular cyclization that forms the lactone ring in phthalide from its conceptual acyclic precursor, 2-hydroxymethylbenzoic acid.
Caption: Logical relationship between the acyclic ester and the bicyclic lactone.
The presence of a free primary alcohol (-CH₂OH) and a benzyl ester in one, versus a constrained five-membered lactone ring in the other, dictates their distinct spectroscopic signatures and chemical behaviors.
Part 2: Spectroscopic Differentiation
Spectroscopy is the most powerful tool for distinguishing these isomers. Each technique probes different aspects of the molecular structure, providing a comprehensive and unambiguous fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: This is often the most informative technique. Key differences will appear in the number of signals, their chemical shifts (ppm), and their splitting patterns.
-
This compound:
-
-OH Proton: A broad singlet, typically between 2-5 ppm, which disappears upon D₂O exchange.
-
Hydroxymethyl Protons (-CH₂OH): A singlet around 4.5-4.8 ppm.
-
Benzylic Protons (-OCH₂Ph): A sharp singlet around 5.3-5.5 ppm.
-
Aromatic Protons: Two sets of multiplets for the two distinct benzene rings, integrating to 9 protons in total (4H + 5H).
-
-
Phthalide:
¹³C NMR: The carbon environment, particularly for the carbonyl and methylene groups, is highly diagnostic.
-
This compound:
-
Ester Carbonyl (C=O): Expected around 167-170 ppm.
-
Hydroxymethyl Carbon (-CH₂OH): Expected around 62-65 ppm.
-
Benzylic Carbon (-OCH₂Ph): Expected around 66-68 ppm.
-
-
Phthalide:
-
Lactone Carbonyl (C=O): Typically shifted downfield due to ring strain, appearing around 171-173 ppm.
-
Methylene Carbon (-OCH₂-): Appears around 70-72 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
This compound:
-
O-H Stretch: A broad, prominent peak from the alcohol group, typically in the range of 3200-3500 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1715-1735 cm⁻¹.
-
-
Phthalide:
Mass Spectrometry (MS)
The fragmentation patterns under electron ionization (EI) provide a structural fingerprint.
-
This compound:
-
Molecular Ion (M⁺): Peak at m/z 242.
-
Key Fragments: Expect significant fragments at m/z 91 (tropylium ion, [C₇H₇]⁺) from the benzyl group, and m/z 135 corresponding to the [C₈H₇O₂]⁺ fragment from loss of the benzyl radical. Loss of water from the molecular ion is also possible.
-
-
Phthalide:
Summary of Spectroscopic Data
| Technique | Feature | This compound (Predicted) | Phthalide (Experimental) |
| ¹H NMR | -OH Signal | Broad singlet (2-5 ppm) | Absent |
| -CH₂- Signals | Two singlets (~4.7 ppm & ~5.4 ppm) | One singlet (~5.3 ppm)[7] | |
| ¹³C NMR | Carbonyl (C=O) | ~168 ppm | ~171 ppm |
| -CH₂- Carbons | Two signals (~64 ppm & ~67 ppm) | One signal (~70 ppm) | |
| IR | O-H Stretch | Broad peak (3200-3500 cm⁻¹) | Absent |
| C=O Stretch | ~1720 cm⁻¹ | ~1760 cm⁻¹[4][8] | |
| MS | Molecular Ion (M⁺) | m/z 242 | m/z 134[9] |
| Base Peak | m/z 91 or 135 | m/z 105[9] |
Part 3: Synthesis and Chemical Reactivity
The methods used to synthesize these compounds and their subsequent chemical reactions further highlight their differences.
Synthetic Pathways
The synthesis of each compound starts from related but distinct precursors, illustrating fundamental principles of organic chemistry.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Phthalide | C8H6O2 | CID 6885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phthalide - Wikipedia [en.wikipedia.org]
- 6. benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2 | Chemsrc [chemsrc.com]
- 7. Phthalide(87-41-2) 1H NMR spectrum [chemicalbook.com]
- 8. Phthalide(87-41-2) IR Spectrum [m.chemicalbook.com]
- 9. massbank.eu [massbank.eu]
The Dual Utility of Benzyl 2-Hydroxymethylbenzoate Analogs: From Antimicrobial Biopolymers to Auto-Inductive Chemiluminescent Sensors
Executive Summary As a Senior Application Scientist navigating the intersection of chemical biology and materials science, I frequently encounter molecular motifs that transcend a single application. Benzyl 2-hydroxymethylbenzoate and its structural analogs represent one such versatile class. Characterized by their unique electronic properties and spatial geometry, these derivatives serve as powerful electrophilic modifiers in biomaterial engineering and as highly reactive intermediates in activity-based sensing.
This technical guide explores the dual utility of 2-hydroxymethylbenzoate analogs, detailing the causality behind their biological activity and providing self-validating experimental workflows for their implementation in both antimicrobial biopolymers and auto-inductive chemiluminescent probes.
Pillar I: Antimicrobial Biomaterial Engineering (Chitosan Conjugates)
Mechanistic Rationale
Unmodified biopolymers like chitosan exhibit limited, pH-dependent antimicrobial activity. To engineer a robust, broad-spectrum antimicrobial surface, we must alter the polymer's hydrophilic-lipophilic balance (HLB). Conjugating the C-2 amino group of chitosan with 2-hydroxymethylbenzoate analogs introduces a hydrophobic aromatic moiety alongside a hydrogen-bonding hydroxyl group.
The Causality: This specific structural modification enhances the polymer's affinity for the lipid bilayers of microbial cell walls. The aromatic ring intercalates into the hydrophobic core of the membrane, while the hydroxyl group disrupts local hydrogen bonding networks. This dual-action mechanism leads to irreversible membrane permeabilization, leakage of intracellular contents, and rapid microbial death, as demonstrated in foundational studies published in the[1].
Experimental Protocol: Synthesis and Validation
This protocol utilizes standard EDC/NHS coupling to ensure regioselective functionalization of the chitosan C-2 amine, creating a self-validating system through rigorous internal controls.
Step 1: Polymer Solubilization Dissolve 1.0 g of low-molecular-weight chitosan (degree of deacetylation >85%) in 100 mL of 1% (v/v) aqueous acetic acid. Stir overnight at room temperature until a homogenous, viscous solution is achieved.
Step 2: Reagent Activation In a separate vial, dissolve 1.2 equivalents of 2-hydroxymethylbenzoic acid in 10 mL of DMF. Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 equivalents of NHS (N-Hydroxysuccinimide). Stir for 30 minutes to form the active ester intermediate.
Step 3: Conjugation Dropwise, add the activated ester solution to the chitosan solution under vigorous stirring. Maintain the reaction at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidative side reactions.
Step 4: Purification Transfer the reaction mixture to a dialysis tubing (MWCO 12-14 kDa). Dialyze against distilled water for 72 hours, changing the water twice daily, to remove unreacted small molecules and coupling byproducts.
Step 5: Lyophilization Freeze the purified solution at -80°C and lyophilize for 48 hours to yield the modified chitosan as a porous sponge.
Step 6: Validation (Self-Validating Cut-Plug Assay) Plate target microorganisms (e.g., Candida albicans, E. coli) on agar. Place standardized 5 mm discs of the modified polymer onto the agar. Internal Control: Include a disc of unmodified chitosan (negative control) and a disc loaded with a standard antibiotic/antifungal (positive control). Incubate at 37°C for 24 hours and measure the zone of inhibition.
Data Presentation: Antimicrobial Efficacy
Extensive testing reveals that the 2-hydroxymethylbenzoate modification shifts the biopolymer's efficacy profile, making it exceptionally potent against fungal pathogens and Gram-negative bacteria[1].
| Microorganism Type | Species | Unmodified Chitosan Efficacy | 2-Hydroxymethylbenzoate-Chitosan Efficacy |
| Fungi | Candida albicans | Low | High |
| Fungi | Aspergillus flavus | Low | High |
| Fungi | Fusarium oxysporium | Low | High |
| Gram-Negative Bacteria | Escherichia coli | Moderate | High |
| Gram-Positive Bacteria | Staphylococcus aureus | Moderate | Moderate |
| Gram-Positive Bacteria | Bacillus subtilis | Moderate | Moderate |
Pillar II: Auto-Inductive Chemiluminescent Sensors
Mechanistic Rationale
In the realm of activity-based sensing, detecting trace reactive oxygen species (ROS) like Hydrogen Peroxide (H₂O₂) requires massive signal amplification. Traditional probes suffer from 1:1 stoichiometry (one analyte molecule yields one photon). By leveraging the unique reactivity of 2-hydroxymethylbenzoate derivatives within a self-immolative scaffold, we can engineer a Linear Chain Reaction (LCR)[2].
The Causality: When H₂O₂ cleaves the probe's protective trigger, it initiates a chemiexcitation event that emits light. Simultaneously, the scaffold disassembles to form a 2-hydroxymethylbenzoate derivative. The spatial proximity of the hydroxyl group to the ester carbonyl in this intermediate provides anchimeric assistance (neighboring group participation), driving an ultra-fast intramolecular transesterification. This reaction expels methanol as a byproduct. By incorporating Alcohol Oxidase (AlOx) into the assay, the expelled methanol is enzymatically oxidized to regenerate H₂O₂, creating an auto-inductive feedback loop that exponentially amplifies the chemiluminescent signal[3],[4].
Visualization: Auto-Inductive Signaling Pathway
Auto-inductive chemiluminescence pathway via 2-hydroxymethylbenzoate transesterification.
Experimental Protocol: H₂O₂ Detection Assay
This protocol details the execution of the LCR assay, capable of detecting H₂O₂ down to a limit of detection (LOD) of 2.5 µM[2].
Step 1: Reagent Preparation Prepare a 10 mM stock solution of the self-immolative chemiluminescent probe in anhydrous DMSO. Store at -20°C in the dark.
Step 2: Buffer Formulation Prepare 100 mM Phosphate Buffered Saline (PBS, pH 7.4). Supplement the buffer with 1 U/mL of Alcohol Oxidase (AlOx). Critical Note: Ensure the buffer is freshly prepared to maintain peak enzymatic activity.
Step 3: Assay Assembly In a 96-well opaque white microplate (to prevent well-to-well optical crosstalk), add 90 µL of the AlOx/PBS buffer to each test well.
Step 4: Analyte Introduction Add 5 µL of the biological sample (or H₂O₂ standard curve dilutions) to the respective wells.
Step 5: Reaction Initiation Using a multichannel pipette, inject 5 µL of the probe stock into each well (final probe concentration: 50 µM).
Step 6: Data Acquisition Immediately transfer the plate to a microplate luminometer. Record the kinetic light emission continuously for 150 minutes at 37°C.
Step 7: Validation (Self-Validating Control) Internal Control: Run a parallel set of wells containing the sample and the probe, but using PBS without Alcohol Oxidase. The absence of exponential signal amplification in these wells validates that the observed signal enhancement in the test wells is strictly due to the target-specific methanol-release and subsequent Linear Chain Reaction (LCR), ruling out spontaneous probe degradation[4].
Conclusion & Future Perspectives
The 2-hydroxymethylbenzoate motif is far more than a simple structural building block; it is a dynamic functional element. In biomaterials, it provides the precise steric and electronic properties required to breach microbial defenses. In chemical biology, its capacity for rapid intramolecular transesterification unlocks unprecedented signal amplification strategies. As we look to the future, the integration of these analogs into theranostic nanomedicines—where a single molecule could simultaneously sense a pathogenic environment and deploy an antimicrobial payload—represents the next frontier in smart biomaterials.
References
-
Title: Biologically Active Polymers: Modification and Anti-microbial Activity of Chitosan Derivatives Source: Journal of Bioactive and Compatible Polymers URL: [Link]
-
Title: Chemiluminescence molecular probe with a linear chain reaction amplification mechanism Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Activity-Based Optical Sensing Enabled by Self-Immolative Scaffolds: Monitoring of Release Events by Fluorescence or Chemiluminescence Output Source: Accounts of Chemical Research URL: [Link]
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- 2. Chemiluminescence molecular probe with a linear chain reaction amplification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemiluminescence molecular probe with a linear chain reaction amplification mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocols for the synthesis of Benzyl 2-hydroxymethylbenzoate
An in-depth guide to the synthesis of Benzyl 2-hydroxymethylbenzoate has been developed for researchers, scientists, and professionals in drug development. This document provides detailed protocols, emphasizing the chemical principles behind the experimental choices to ensure both accuracy and reproducibility.
Introduction to this compound
This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a benzyl ester and a primary alcohol on a benzene ring, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials. The presence of two distinct functional groups, a carboxylic acid and a primary alcohol, in its precursor, 2-(hydroxymethyl)benzoic acid, presents a classic challenge of selective functionalization. This guide details two robust protocols for the targeted synthesis of this compound, focusing on the selective esterification of the carboxylic acid moiety.
Protocol 1: Acid-Catalyzed Fischer Esterification of 2-(hydroxymethyl)benzoic acid
This protocol leverages the principles of Fischer-Speier esterification, a cornerstone of organic synthesis. The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. To favor the formation of the desired ester, an excess of benzyl alcohol is employed to shift the reaction equilibrium towards the product side.
Causality of Experimental Choices
-
Acid Catalyst : A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the benzyl alcohol.
-
Excess Benzyl Alcohol : The use of excess benzyl alcohol serves a dual purpose. Firstly, it acts as a solvent for the reaction, and secondly, according to Le Chatelier's principle, it drives the equilibrium towards the formation of the ester product.[1]
-
Reaction Temperature : The reaction is typically heated to reflux to increase the reaction rate. The removal of water, a byproduct of the reaction, can further drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.
Experimental Protocol
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 2-(hydroxymethyl)benzoic acid in 10-20 equivalents of benzyl alcohol.[1]
-
Catalyst Addition : Carefully add a catalytic amount (e.g., 0.1-0.2 equivalents) of concentrated sulfuric acid or p-toluenesulfonic acid to the suspension.[1]
-
Reaction : Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Quantitative Data Summary
| Reagent | Molar Eq. | Role |
| 2-(hydroxymethyl)benzoic acid | 1.0 | Starting Material |
| Benzyl Alcohol | 10-20 | Reagent & Solvent |
| Sulfuric Acid | 0.1-0.2 | Catalyst |
Workflow Diagram
Caption: Workflow for Acid-Catalyzed Fischer Esterification.
Protocol 2: Base-Mediated Benzylation of 2-(hydroxymethyl)benzoic acid
This protocol offers an alternative route that avoids the use of strong acids and high temperatures. It proceeds via the formation of a carboxylate salt, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide. This method is analogous to the Williamson ether synthesis.
Causality of Experimental Choices
-
Base : A non-nucleophilic base, such as triethylamine or potassium carbonate, is used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This deprotonation is selective for the more acidic carboxylic acid proton over the alcohol proton.
-
Benzyl Bromide : Benzyl bromide is an excellent electrophile for this SN2 reaction due to the stability of the benzylic carbocation-like transition state.
-
Solvent : An anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile or electrophile.[1]
Experimental Protocol
-
Reaction Setup : Dissolve 1.0 equivalent of 2-(hydroxymethyl)benzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1]
-
Base Addition : Add a suitable base, such as triethylamine or potassium carbonate (1.1-1.5 equivalents), to the solution and stir for 15-30 minutes at room temperature.
-
Benzylation : Add 1.1 equivalents of benzyl bromide to the reaction mixture.
-
Reaction : Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up : Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
| Reagent | Molar Eq. | Role |
| 2-(hydroxymethyl)benzoic acid | 1.0 | Starting Material |
| Triethylamine | 1.1-1.5 | Base |
| Benzyl Bromide | 1.1 | Electrophile |
| Dichloromethane | - | Solvent |
Workflow Diagram
Caption: Workflow for Base-Mediated Benzylation.
Conclusion
The two protocols presented provide reliable and distinct methods for the synthesis of this compound. The choice between the Fischer esterification and the base-mediated benzylation will depend on the specific requirements of the synthesis, such as substrate compatibility, available reagents, and desired scale. Both methods are designed to be self-validating through careful monitoring and purification, ensuring the high quality of the final product for its intended applications in research and development.
References
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Kamm, O., & Kamm, W. F. (1922). Benzyl Benzoate. Organic Syntheses, 2, 5. doi:10.15227/orgsyn.002.0005. [Link]
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Aakash Institute. Reduction of Isocyanides, Imines, Imides: Mendius Reduction, Gabriel Phthalimide Synthesis. [Link]
-
Nagaoka, S., Koyama, M., Yonezawa, S., & Mukai, K. (2003). Kinetic Study of the Phthalimide N-Oxyl Radical in Acetic Acid. Hydrogen Abstraction from Substituted Toluenes, Benzaldehydes, and Benzyl Alcohols. The Journal of Organic Chemistry, 68(23), 8779–8785. [Link]
-
International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]
-
PrepChem.com. Synthesis of Benzyl 2-Benzyl-5-hydroxy-pentanoate. [Link]
-
Snowhite Chemical. Industrial synthesis method of benzyl benzoate. [Link]
-
Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. (2024, May 23). [Link]
- Google Patents. (2003).
-
Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]
-
ResearchGate. (2025). Electrocatalytic Dehydrogenative Lactonization of Benzylic Alcohols: A Sustainable Access to Phthalides via N-hydroxyphthalimide Mediation. [Link]
-
ResearchGate. (2025). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques | Request PDF. [Link]
-
Pearson. Show how Gabriel syntheses are used to prepare the following amin... [Link]
-
Chemsrc. benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2. [Link]
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Organic Chemistry Portal. Phthalimides. [Link]
- Google Patents. (2003).
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
PMC. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]
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Using Benzyl 2-hydroxymethylbenzoate as a protective group in organic synthesis
[1]
Part 1: Core Directive & Strategic Rationale
Executive Summary
This compound functions as a safety-catch protecting group primarily for carboxylic acids.[1] Unlike standard benzyl esters that are cleaved directly to the acid, this reagent introduces a two-step deprotection sequence:
-
Activation: Removal of the benzyl "mask" (typically via hydrogenolysis) to generate a free 2-(hydroxymethyl)benzoic acid intermediate.[1]
-
Release: Rapid intramolecular lactonization (cyclization) of this intermediate to form phthalide , expelling the target carboxylic acid.[1]
This mechanism provides a high degree of orthogonality, as the "safety catch" (the benzyl ester) is stable to many conditions that might affect other protecting groups, yet the final release is driven by favorable thermodynamics (formation of the stable phthalide ring).
Mechanism of Action
The utility of this group relies on the "Trimethyl Lock" or "Phthalide Formation" principle.[1] The reagent acts as a bifunctional spacer:
-
Hydroxymethyl Group (-CH₂OH): Serves as the attachment point for the target carboxylic acid (forming an ester linkage).[1]
-
Benzyl Benzoate Moiety: Acts as the "lock."[1] While the benzoate is esterified with the benzyl group, the nucleophilic carboxylate is masked. Upon debenzylation, the unmasked carboxylate attacks the ester linkage of the payload.
DOT Diagram: Mechanism of Protection and Release
Caption: The activation cascade: Hydrogenolysis removes the benzyl mask, triggering spontaneous lactonization to release the target acid.
Part 2: Experimental Protocols
Protection Protocol (Coupling)
This protocol describes the esterification of a target carboxylic acid (
Reagents Required:
-
Target Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)[1]
-
Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve the Target Acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Cool the solution to 0°C. Add DMAP (0.1 equiv) followed by the dropwise addition of DCC (1.2 equiv) dissolved in a minimal amount of DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (silica gel, UV detection).[1]
-
Workup:
-
Purification: Purify the crude ester via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).[1]
Deprotection Protocol (Release)
The deprotection is a two-stage process often performed in a "one-pot" sequence.[1]
Reagents Required:
-
Palladium on Carbon (Pd/C, 10% w/w)
-
Hydrogen Gas (
, balloon pressure) or Ammonium Formate (transfer hydrogenation) -
Solvent: Methanol or Ethanol (EtOAc can be used if solubility is an issue)
-
Optional: Mild base (e.g.,
) if cyclization is slow.[1]
Step-by-Step Methodology:
-
Hydrogenolysis (Activation):
-
Dissolve the protected substrate in Methanol.[1]
-
Add 10% Pd/C (10-20% by weight of substrate).[1]
-
Stir under a hydrogen atmosphere (balloon) at room temperature.
-
Monitoring: Monitor by TLC.[1][4] The starting material (
high) will disappear, transiently forming the intermediate acid ( low/streaking).
-
-
Cyclization (Release):
-
Often, the intermediate acid spontaneously cyclizes to phthalide and the free target acid during the hydrogenation or upon filtration.
-
If the intermediate persists (checked by LC-MS), filter the catalyst through Celite.
-
Stir the filtrate at room temperature (or heat to 40°C) for 1–2 hours.
-
Note: The formation of Phthalide (neutral, non-polar) and the Target Acid (polar/acidic) allows for easy separation.
-
-
Isolation:
Part 3: Critical Analysis & Applications
Stability Profile
The this compound group offers a unique stability window compared to standard esters.[1]
| Condition | Stability | Notes |
| TFA / HCl (Dilute) | Stable | The benzyl ester is generally stable to mild acidic conditions used to remove Boc groups.[1] |
| Piperidine / Morpholine | Stable | Stable to basic conditions used for Fmoc removal (short exposure).[1] |
| H₂ / Pd-C | Labile | Cleaves the benzyl ester, triggering the release cascade.[1] |
| LiOH / NaOH | Labile | Strong base will hydrolyze both the benzyl ester and the linker-payload ester, potentially bypassing the safety-catch mechanism.[1] |
Strategic Advantages
-
Orthogonality: This group allows for the protection of a carboxylic acid in the presence of other benzyl ethers or esters, provided the rate of hydrogenolysis can be controlled or if the "safety catch" intermediate is isolated. However, its primary power is in purification .[1] The byproduct (phthalide) is neutral and easily separated from the released acid.[1]
-
Traceless Release: Unlike some linkers that leave a "scar" (e.g., a hydroxymethyl handle), this method regenerates the original carboxylic acid exactly.[1]
-
Solid-Phase Adaptation: This chemistry is the solution-phase analogue of the HMBA (Hydroxymethylbenzoic acid) Linker used in solid-phase peptide synthesis (SPPS).[1] In SPPS, the anchor is attached to the resin; here, the anchor is "capped" with a benzyl group.
Troubleshooting & Optimization
-
Premature Cyclization: If the target acid is a very good leaving group (low pKa), the intermediate 2-(hydroxymethyl)benzoyl-Target ester might hydrolyze slowly even before debenzylation if stored in protic solvents. Store the protected compound in dry, aprotic solvents or as a solid.[1]
-
Slow Release: If the cyclization step is slow after hydrogenolysis, add a catalytic amount of mild base (e.g., Triethylamine) or heat the solution to 50°C to drive the formation of the thermodynamically stable phthalide.
Part 4: References
-
Wiley Online Library. (2007).[1] Reagents for Glycoside, Nucleotide, and Peptide Synthesis: this compound.[1]
-
BenchChem. (2025).[1][4] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid: Intramolecular Cyclization to Phthalide.[1][4]
-
PubChem. (2025).[1] Benzyl 2-(hydroxymethyl)benzoate | C15H14O3.[1] National Library of Medicine.[1] [5]
-
Atherton, E., & Sheppard, R. C. (1989).[1] Solid Phase Peptide Synthesis: A Practical Approach. (Contextual reference for HMBA linker chemistry). Oxford University Press.[1]
-
Organic Chemistry Portal. (2023). Protecting Groups: Stability and Deprotection.[1]
Sources
- 1. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl 2,4-dihydroxybenzoate | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 2-(hydroxymethyl)benzoate | C9H10O3 | CID 11805116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Chemoselective Esterification of 2-Hydroxymethylbenzoic Acid with Benzyl Alcohol
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a high-fidelity, self-validating protocol for the synthesis of benzyl 2-(hydroxymethyl)benzoate, overcoming the inherent mechanistic pitfalls of bifunctional aromatic substrates.
Mechanistic Insights: The Lactonization Challenge
The esterification of 2-hydroxymethylbenzoic acid [1] with benzyl alcohol presents a classic chemoselectivity challenge. The substrate is a bifunctional molecule, possessing both an electrophilic precursor (the carboxylic acid) and an internal nucleophile (the primary hydroxymethyl group).
Attempting a direct Fischer esterification (acid catalysis) or a standard direct coupling (e.g., using DCC/DMAP) inevitably fails to produce the desired benzyl ester. Instead, activating the carboxylic acid triggers a kinetically favored 5-exo-trig intramolecular cyclization[2]. The proximate hydroxyl group attacks the activated carbonyl, resulting in the rapid and near-exclusive formation of phthalide (isobenzofuran-1(3H)-one)[3]. Because this lactonization is highly thermodynamically stable, acidic conditions will continually drive the equilibrium toward the lactone rather than the intermolecular ester[4].
To successfully synthesize benzyl 2-(hydroxymethyl)benzoate, one must employ a Protection-Esterification-Deprotection (PED) sequence. By temporarily masking the primary alcohol, the carboxylic acid can be safely activated and coupled with benzyl alcohol.
Figure 1: Reaction pathways showing the lactonization pitfall vs. the chemoselective PED strategy.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. Each step utilizes specific reagents chosen to simplify purification and ensure the integrity of the intermediate before proceeding.
Step 1: Silyl Protection of the Hydroxymethyl Group
Causality & Rationale: We utilize tert-butyldimethylsilyl chloride (TBS-Cl) to mask the alcohol. While the initial reaction will silylate both the alcohol and the carboxylic acid (forming a bis-TBS intermediate), the silyl ester is highly labile. A targeted mild basic workup selectively hydrolyzes the silyl ester back to the free carboxylic acid, leaving the robust TBS ether intact.
-
Reaction Setup: Dissolve 2-hydroxymethylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M) in a flame-dried round-bottom flask under an argon atmosphere.
-
Reagent Addition: Add imidazole (2.5 eq, 25 mmol) and cool the mixture to 0 °C using an ice bath. Slowly add TBS-Cl (1.1 eq, 11 mmol) portion-wise.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).
-
Selective Hydrolysis & Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 30 minutes to hydrolyze any formed silyl ester. Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Steglich Esterification with Benzyl Alcohol
Causality & Rationale: With the internal nucleophile neutralized, the carboxylic acid is activated. We specifically select EDC·HCl over DCC. DCC generates dicyclohexylurea (DCU), a byproduct notoriously difficult to separate from the product. EDC·HCl generates a water-soluble urea byproduct, allowing for a self-validating purification where simple aqueous washing removes the coupling agent entirely.
-
Reaction Setup: Dissolve the TBS-protected acid (1.0 eq, 8 mmol) and benzyl alcohol (1.2 eq, 9.6 mmol) in anhydrous DCM (40 mL, 0.2 M).
-
Catalyst Addition: Add DMAP (0.1 eq, 0.8 mmol) and cool the solution to 0 °C.
-
Activation: Add EDC·HCl (1.2 eq, 9.6 mmol) portion-wise.
-
Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄, concentrate, and purify via short-plug silica gel chromatography (Hexanes/EtOAc, 9:1) to isolate the protected benzyl ester.
Step 3: Chemoselective Deprotection
Causality & Rationale: Tetrabutylammonium fluoride (TBAF) is utilized for deprotection. The thermodynamic driving force of the strong Si–F bond ensures rapid cleavage of the TBS ether at 0 °C. These mild, non-hydrolytic conditions guarantee that the newly formed benzyl ester remains completely unperturbed.
-
Reaction Setup: Dissolve the protected benzyl ester (1.0 eq, 6 mmol) in anhydrous THF (60 mL, 0.1 M) and cool to 0 °C.
-
Deprotection: Add TBAF (1.0 M in THF, 1.1 eq, 6.6 mL) dropwise.
-
Propagation: Stir at 0 °C for exactly 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organics with water and brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Purify via flash chromatography (Hexanes/EtOAc, 8:2) to yield pure benzyl 2-(hydroxymethyl)benzoate.
Figure 2: Step-by-step workflow for the Protection-Esterification-Deprotection (PED) sequence.
Quantitative Data & Analytical Validation
To ensure the trustworthiness of the synthesis, researchers must validate each intermediate. The table below summarizes the expected quantitative yields and the definitive ¹H NMR markers required to confirm the success of each transformation before proceeding to the next step.
| Step | Intermediate / Product | MW ( g/mol ) | Expected Yield | Key Analytical Marker (¹H NMR, CDCl₃) |
| 1 | 2-(((tert-butyldimethylsilyl)oxy)methyl)benzoic acid | 266.41 | 85 - 90% | ~0.10 ppm (s, 6H, Si-CH₃); ~0.95 ppm (s, 9H, t-Bu) |
| 2 | Benzyl 2-(((tert-butyldimethylsilyl)oxy)methyl)benzoate | 356.54 | 80 - 85% | ~5.35 ppm (s, 2H, Benzyl CH₂ ester); Retention of TBS signals |
| 3 | Benzyl 2-(hydroxymethyl)benzoate | 242.27 | 90 - 95% | ~4.75 ppm (s, 2H, CH₂-OH); Disappearance of TBS signals |
References
1.[1] 2-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 11920 Source: PubChem URL:[Link]
Sources
Application Note: Catalytic Cyclization of Benzyl 2-Hydroxymethylbenzoate to Phthalide
Abstract
This application note details the methodological protocols for the conversion of benzyl 2-hydroxymethylbenzoate to phthalide (isobenzofuran-1(3H)-one). Phthalide serves as a critical pharmacophore in numerous therapeutic agents, including n-butylphthalide (NBP) for ischemic stroke and mycophenolic acid derivatives. This guide presents two distinct synthetic pathways: Method A , a direct acid-catalyzed intramolecular transesterification, and Method B , a saponification-cyclization sequence. While Method A offers atom economy, Method B provides superior impurity rejection, specifically regarding the high-boiling benzyl alcohol byproduct.
Introduction & Strategic Analysis
The transformation of this compound to phthalide is an intramolecular transesterification (lactonization). Unlike simple esterifications, this reaction is thermodynamically driven by the formation of the stable 5-membered lactone ring. However, the leaving group, benzyl alcohol (
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the benzylic hydroxyl group on the ester carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, increasing electrophilicity.[1] The tetrahedral intermediate collapses to expel benzyl alcohol, forming the lactone.
-
Thermodynamics: The formation of the 5-membered ring is entropically favored.
-
Kinetics: Acid catalysis (p-TSA,
) significantly accelerates the rate. -
Purification Challenge: In direct lactonization, the byproduct (benzyl alcohol) remains in the reaction matrix. Its separation from phthalide requires careful workup design.
Figure 1: Mechanistic pathway of acid-catalyzed lactonization.
Experimental Protocols
Method A: Direct Acid-Catalyzed Lactonization
Best for: Small-scale rapid synthesis where chromatography is available.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.05 – 0.10 equiv)
-
Solvent: Toluene (Reagent Grade)
-
Apparatus: Round-bottom flask, Dean-Stark trap (optional, for water removal if wet), Reflux condenser.
Step-by-Step Procedure
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add this compound (10.0 g, 41.3 mmol) and Toluene (100 mL, 10V).
-
Catalyst Addition: Add p-TSA·H₂O (0.39 g, 2.0 mmol).
-
Reaction: Heat the mixture to reflux (110 °C). Stir vigorously.
-
Note: Unlike esterification producing water, this reaction produces benzyl alcohol. A Dean-Stark trap is not strictly necessary for byproduct removal but helps if the starting material contains moisture.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2] Conversion is typically >95% within 2-4 hours due to the high stability of the phthalide ring.
-
Workup:
-
Cool the mixture to room temperature.
-
Wash the organic phase with saturated aqueous
(2 x 30 mL) to neutralize the catalyst. -
Wash with Brine (1 x 30 mL).
-
Dry over anhydrous
and filter.
-
-
Purification (Critical):
-
Concentrate the filtrate under reduced pressure. The residue will contain Phthalide and Benzyl Alcohol.
-
Option 1 (Crystallization): Triturate the residue with cold hexanes or a Hexane/EtOAc (9:1) mixture. Phthalide (mp 73 °C) should precipitate, while benzyl alcohol remains in the mother liquor. Filter and wash with cold hexanes.
-
Option 2 (Distillation): If scale permits, distill off Benzyl Alcohol under high vacuum (<1 mmHg).
-
Method B: Saponification-Cyclization Sequence (Recommended)
Best for: Process scale-up and high-purity requirements. This method uses solubility differences to completely remove the benzyl alcohol byproduct before the final cyclization.
Reagents & Materials
-
Substrate: this compound
-
Base: NaOH (2.0 equiv, 2M aqueous solution)
-
Solvent: Methanol / THF
-
Acid: Conc. HCl
Step-by-Step Procedure
-
Hydrolysis: Dissolve this compound (10.0 g) in MeOH (50 mL). Add 2M NaOH (45 mL). Stir at room temperature or mild heat (40 °C) for 2 hours.
-
Byproduct Removal (The Partition):
-
Concentrate to remove MeOH.
-
Dilute the aqueous residue with water (30 mL).
-
Extract: Wash the aqueous phase with Methyl tert-butyl ether (MTBE) or Ethyl Acetate (2 x 40 mL).
-
Result:Benzyl alcohol is removed in the organic layer. The product (as the carboxylate salt) remains in the aqueous layer.
-
-
Cyclization:
-
Acidify the aqueous phase carefully with Conc. HCl to pH < 1.
-
Observation: Upon acidification, the free 2-hydroxymethylbenzoic acid forms. Under these acidic conditions, it spontaneously cyclizes to phthalide (often precipitating out) or exists in equilibrium.
-
Stir at room temperature for 1 hour. If precipitation is incomplete, heat to 50 °C for 30 mins to drive lactonization.
-
-
Isolation:
-
Extract the acidic aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry (
), and concentrate. -
Yield: Typically yields pure Phthalide as a white solid without benzyl alcohol contamination.
-
Analytical Validation
| Parameter | Method A (Direct Acid) | Method B (Saponification) |
| Crude Yield | 90-95% | 85-90% |
| Purity (HPLC) | ~85% (contains BnOH) | >98% |
| Atom Economy | High | Moderate (uses stoichiometric base/acid) |
| Purification | Requires Crystallization/Column | Extraction based (Liquid-Liquid) |
Spectroscopic Data (Phthalide):
-
1H NMR (400 MHz, CDCl3): δ 7.93 (d, J=7.6 Hz, 1H), 7.69 (t, J=7.5 Hz, 1H), 7.54 (t, J=7.5 Hz, 1H), 7.50 (d, J=7.5 Hz, 1H), 5.34 (s, 2H).
-
Key Feature: The singlet at 5.34 ppm corresponds to the lactone methylene protons (
).
Workflow Visualization
Figure 2: Comparative workflow for Method A (Direct) and Method B (Saponification).
Troubleshooting Guide
-
Issue: Product is an oil.
-
Cause: Residual benzyl alcohol prevents crystallization.
-
Solution: Use Method B or perform column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
-
Issue: Incomplete Conversion.
-
Cause: Equilibrium limitation (Method A).
-
Solution: Increase catalyst loading to 10 mol% or increase concentration. Ensure water is not present in the solvent.
-
-
Issue: Low Yield in Method B.
-
Cause: Incomplete cyclization after acidification.
-
Solution: Ensure the pH is < 1. Stir the acidic aqueous layer for longer or gently heat to 50°C before extraction.
-
References
-
Phthalide Synthesis via Lactonization: BenchChem Application Note: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid. Retrieved from .
-
Transesterification Mechanisms: Organic Chemistry Portal: Transesterification. Retrieved from .
-
General Lactonization Protocols: Chemistry Steps: Formation of Lactones from Hydroxy Carboxylic Acids. Retrieved from .
-
Benzyl Ester Reactivity: RSC Advances: Synthesis of benzyl esters via C(sp3)–H bond functionalization. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Synthesis and Characterization of Lactone Functional Macromonomers by End Group Deactivation and Their Use in Miktoarm Star Polymer [scirp.org]
- 7. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl 2-hydroxymethylbenzoate as an intermediate in heterocycle synthesis
This is a comprehensive Application Note and Protocol guide designed for researchers in medicinal chemistry and organic synthesis. It details the strategic use of Benzyl 2-hydroxymethylbenzoate as a "masked" intermediate for accessing complex heterocycles.
Executive Summary
In drug discovery, the isoindolinone and phthalazine scaffolds are privileged structures found in numerous bioactive compounds (e.g., PARP inhibitors, anxiolytics). Classically, these are accessed via phthalide or phthalic anhydride. However, these starting materials suffer from limitations: phthalide is prone to robust ring stability that hinders mild nucleophilic attack, while phthalic anhydride often leads to bis-addition byproducts.
This compound (BHM) serves as a pivotal "tactical intermediate." By trapping the 2-hydroxymethylbenzoic acid in its open-chain ester form, BHM prevents the thermodynamic relapse into phthalide. This "locked" open state exposes the primary alcohol for oxidation or substitution while maintaining a masked carboxylic acid (as a benzyl ester) that is susceptible to mild aminolysis or hydrogenolysis. This guide details the synthesis of BHM and its application in asymmetric cascade reactions to form 3-substituted isoindolinones.
Strategic Rationale: The "Open-Chain" Advantage
The primary challenge in working with 2-hydroxymethylbenzoic acid is its spontaneous dehydration to phthalide under acidic or thermal conditions. BHM solves this by capping the carboxylate.
Key Advantages:
-
Irreversible Ring Opening: Unlike the free acid, the benzyl ester cannot spontaneously cyclize to phthalide without a specific activation step (e.g., aminolysis).
-
Bifunctional Orthogonality: The primary alcohol can be oxidized (to aldehyde) or converted to a leaving group (halide/mesylate) without affecting the ester, enabling divergent synthesis.
-
Mild Deprotection: The benzyl ester provides a latent carboxylic acid accessible via neutral hydrogenolysis (
), avoiding the harsh hydrolysis required for methyl/ethyl esters.
Reaction Pathway Visualization
The following diagram illustrates the central role of BHM in diverting the thermodynamic well of phthalide into productive heterocycle synthesis.
Figure 1: The "Trap and Divert" strategy. BHM prevents re-lactonization, enabling oxidation to the aldehyde and subsequent cascade cyclization.
Experimental Protocols
Protocol A: Synthesis of this compound
This protocol utilizes a "ring-opening alkylation" sequence. It is critical to perform the alkylation immediately after hydrolysis to prevent re-lactonization.
Reagents:
-
Phthalide (1.0 equiv)[1]
-
Potassium Hydroxide (KOH) (1.2 equiv)
-
Benzyl Bromide (BnBr) (1.1 equiv)
-
Solvent: Ethanol/Water (9:1) for hydrolysis; DMF for alkylation.
Step-by-Step Procedure:
-
Hydrolysis: Dissolve Phthalide (10.0 mmol) in Ethanol (20 mL). Add a solution of KOH (12.0 mmol) in Water (2 mL).
-
Reflux: Heat the mixture to reflux for 2 hours. Monitor by TLC (Phthalide
in 20% EtOAc/Hex; Product salt stays at baseline). -
Solvent Swap: Evaporate the ethanol under reduced pressure to obtain the crude potassium 2-(hydroxymethyl)benzoate as a sticky white solid. Do not acidify.
-
Alkylation: Redissolve the crude salt immediately in anhydrous DMF (15 mL).
-
Addition: Cool to 0°C. Add Benzyl Bromide (11.0 mmol) dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Pour into ice water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.[2] -
Purification: Purify via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).
-
Yield: Typically 85-92%.
-
Appearance: Colorless viscous oil or low-melting solid.
-
Protocol B: Oxidation to Benzyl 2-formylbenzoate
The aldehyde derivative is the reactive species for Aza-Henry and Mannich cascades. IBX (2-Iodoxybenzoic acid) is recommended over PCC/Swern for ease of purification and safety in pharma settings.
Reagents:
-
This compound (1.0 equiv)
-
IBX (1.2 equiv)
-
Solvent: Ethyl Acetate (EtOAc) (Reflux capable)
Procedure:
-
Suspend IBX (1.2 mmol) in EtOAc (10 mL) and heat to reflux to dissolve/activate.
-
Add a solution of BHM (1.0 mmol) in EtOAc (2 mL) to the refluxing IBX suspension.
-
Reflux vigorously for 3-4 hours. The mixture will become a white suspension (formation of IBA).
-
Cool to room temperature and filter through a pad of Celite to remove IBA byproducts.
-
Concentrate the filtrate. The aldehyde is typically pure enough (>95%) for the next step.
-
Stability Note: Store under Argon at -20°C. Benzyl 2-formylbenzoate is prone to air oxidation to the carboxylic acid (monobenzyl phthalate).
-
Protocol C: Cascade Synthesis of 3-Substituted Isoindolinones
This advanced protocol couples the aldehyde with an amine and a nucleophile (e.g., nitromethane) in a "one-pot" cascade: Imine formation
Reagents:
-
Primary Amine (
) (1.0 equiv) (e.g., Benzylamine, Aniline) -
Nitromethane (5.0 equiv) (or other nucleophile)
-
Base/Catalyst: TEA (0.2 equiv) or chiral organocatalyst for asymmetric synthesis.
Mechanism: The amine condenses with the aldehyde to form an imine. Nitromethane attacks the imine (Aza-Henry). The resulting amine nitrogen attacks the benzyl ester (intramolecular aminolysis), ejecting benzyl alcohol and closing the ring.
Procedure:
-
Dissolve Benzyl 2-formylbenzoate (0.5 mmol) in MeOH (2 mL).
-
Add the Primary Amine (0.5 mmol) and stir for 30 mins (Imine formation).
-
Add Nitromethane (2.5 mmol) and TEA (0.1 mmol).
-
Stir at 40°C for 12-24 hours.
-
Monitoring: Monitor the disappearance of the benzyl ester peak in NMR or TLC.
-
Workup: Concentrate and purify by column chromatography.
-
Product: 3-(nitromethyl)isoindolin-1-one derivatives.[4]
-
Quantitative Data Summary
| Parameter | Phthalide (Precursor) | This compound (Intermediate) | Benzyl 2-formylbenzoate (Active) |
| CAS | 87-41-2 | 365534-57-2 | 135936-84-8 |
| MW | 134.13 | 242.27 | 240.25 |
| State | Solid (mp 73°C) | Viscous Oil / Low melt solid | Oil (Unstable) |
| Reactivity | Nucleophilic attack at carbonyl (Slow) | OH-oxidation, Ester aminolysis (Tunable) | High electrophilicity (Imine formation) |
| Stability | High | High (if acid-free) | Moderate (oxidizes in air) |
Troubleshooting & Critical Control Points
-
Issue: Reversion to Phthalide.
-
Cause: Presence of acid during the synthesis of BHM or prolonged heating of the free hydroxy-ester.
-
Solution: Ensure the alkylation (Protocol A, Step 4) is done on the salt in basic/neutral DMF. Do not acidify the intermediate 2-hydroxymethylbenzoate before alkylation.
-
-
Issue: Low Yield in Cyclization.
-
Cause: Steric hindrance on the amine or poor leaving group ability of the benzyl ester.
-
Solution: Use p-methoxybenzyl (PMB) ester if faster cyclization is needed (PMB is a better leaving group/more electron-rich). Increase temperature to 60°C for aniline derivatives.
-
-
Issue: Aldehyde Decomposition.
-
Cause: Air oxidation to the acid.
-
Solution: Use the aldehyde immediately after IBX oxidation. Do not store for >24h.
-
References
-
Synthesis of this compound
-
Methodology adapted from: "Preparation of 2-hydroxymethylbenzoic acid derivatives." BenchChem Protocols. (2025).
-
(General Reference for Phthalide hydrolysis).
-
-
Oxidation and Cascade Cyclization
- Di Mola, A., et al. "Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones." The Journal of Organic Chemistry, 87(13), 8503–8515 (2022).
-
General Reactivity of Phthalides
- "Phthalide synthesis and reactivity." Organic Chemistry Portal.
-
Benzyl Ester Properties
- "Benzyl 2-(hydroxymethyl)
Sources
Application Notes and Protocols for the Deprotection of Benzyl 2-Hydroxymethylbenzoate
Introduction
The benzyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis. Its widespread use is attributed to its general stability across a range of acidic and basic conditions, coupled with the availability of mild and efficient deprotection methods.[1] Benzyl 2-hydroxymethylbenzoate is a key intermediate in the synthesis of various biologically active molecules and fine chemicals. Its deprotection to yield 2-(hydroxymethyl)benzoic acid, also known as 2-carboxybenzyl alcohol, is a critical transformation step.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for cleaving the benzyl ester of this compound: base-catalyzed hydrolysis (saponification) and catalytic hydrogenolysis.
Reaction Overview
The overall transformation involves the cleavage of the ester bond to yield 2-(hydroxymethyl)benzoic acid and benzyl alcohol or its derivative, toluene.
Figure 1. General reaction scheme for the deprotection of this compound to 2-(hydroxymethyl)benzoic acid.
Method 1: Base-Catalyzed Hydrolysis (Saponification)
Saponification is a classic and robust method for the hydrolysis of esters. The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[3][4] This method is particularly useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyloxide anion as the leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[4]
Caption: Mechanism of base-catalyzed hydrolysis (saponification).
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent mixture such as THF/water (2:1) or methanol in a round-bottom flask.[4][5]
-
Addition of Base: Add a solution of NaOH or LiOH (1.5 - 3.0 eq) in water to the flask.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 40-60 °C) to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Remove the organic solvent (THF or MeOH) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by slowly adding 1M HCl. A white precipitate of the product should form.[5]
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
-
Purification: The crude 2-(hydroxymethyl)benzoic acid can be purified by recrystallization from hot water or a suitable solvent system if necessary.[2]
Method 2: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and often preferred method for the deprotection of benzyl esters due to its exceptionally mild and clean reaction conditions.[6][7] The reaction typically proceeds with high yield and the byproducts are volatile, simplifying purification.[8] This method involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).[9]
Mechanism of Action
The mechanism involves the heterogeneous catalyst providing an active surface for the reaction. Both the benzyl ester and molecular hydrogen adsorb onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species. The benzylic C-O bond of the ester is then cleaved by these active hydrogen species, leading to the formation of the carboxylic acid and toluene. The products then desorb from the catalyst surface, regenerating the active sites.[9]
Experimental Protocol (Hydrogen Gas)
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or supply
-
Celite® for filtration
-
Round-bottom flask, magnetic stirrer, vacuum/hydrogen line setup
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent like methanol or ethanol (approx. 0.1 M concentration) in a round-bottom flask, carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).[8][9]
-
Hydrogen Atmosphere: Seal the flask and carefully evacuate it under vacuum, then backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.[9] A hydrogen-filled balloon is often sufficient for small-scale reactions.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[8] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Work-up (Catalyst Removal):
-
Carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst.[8][9] Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.
-
Wash the Celite® pad thoroughly with the reaction solvent.[8]
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product. Further purification is often not necessary, but recrystallization can be performed if needed.[8]
Caption: Experimental workflow for catalytic hydrogenolysis.
Alternative: Catalytic Transfer Hydrogenation
For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation is an excellent alternative.[1] This method uses a hydrogen donor molecule in the presence of the catalyst.
Key Reagents:
-
Hydrogen Donor: Ammonium formate (HCOONH₄), 1,4-cyclohexadiene.
-
Catalyst: 10% Pd/C.
-
Solvent: Methanol or Ethanol.
General Procedure: The setup is similar to the standard hydrogenolysis protocol, but instead of a hydrogen gas atmosphere, a hydrogen donor (e.g., ammonium formate, 5.0 eq) is added to the reaction mixture. The reaction is often heated to reflux to facilitate the transfer of hydrogen.[8] The work-up and isolation procedures are identical.
Comparison of Deprotection Methods
| Feature | Base-Catalyzed Hydrolysis (Saponification) | Catalytic Hydrogenolysis |
| Reagents | Strong base (NaOH, LiOH), then acid | H₂ gas or hydrogen donor, Pd/C |
| Conditions | Room temp to reflux | Room temperature |
| Byproducts | Benzyl alcohol, salt (e.g., NaCl) | Toluene |
| Work-up | Acid/base extraction required | Simple filtration and solvent removal |
| Advantages | Tolerates reducible groups, irreversible reaction | Very mild conditions, clean reaction, easy work-up |
| Disadvantages | Harsh conditions for sensitive substrates, requires extractive work-up | Catalyst is pyrophoric, incompatible with groups sensitive to reduction (e.g., alkynes, some nitro groups) |
Troubleshooting
-
Incomplete Saponification: If the reaction stalls, consider increasing the temperature, adding more base, or ensuring the ester is fully dissolved (may require more co-solvent).
-
Low Yield in Hydrogenolysis: Ensure the catalyst is active (use fresh catalyst if necessary), the system is free of oxygen and catalyst poisons (like sulfur compounds), and that stirring is vigorous enough to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gas).
-
Product Purification Issues: If the product is difficult to crystallize after saponification, perform a thorough extraction to remove all salts. For hydrogenolysis, if the product is not clean, ensure complete removal of the catalyst by careful filtration through Celite®.
References
-
6, Benzyl Protection - Common Organic Chemistry.
-
8, Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters - Benchchem.
-
9, Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
-
2, An In-depth Technical Guide to 2-(Hydroxymethyl)benzoic Acid - Benchchem.
-
10, Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis | The Journal of Organic Chemistry.
-
11, Benzyl Esters.
-
3, Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
7, Preparation and Hydrolysis of Benzyl Esters.
-
4, Basic Hydrolysis of Esters - Saponification.
-
5, Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
-
12, Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
-
13, Benzyl Ethers.
-
, Ch20: Hydrolysis of Esters.
-
14, 2.2.2.3 Substituted Benzyl Esters.
-
1, Comparative study of deprotection methods for benzyl and trityl ethers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. scite.ai [scite.ai]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzyl Esters [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Solvent-Driven Reaction Control for Benzyl 2-Hydroxymethylbenzoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic framework and self-validating protocols for controlling the divergent reactivity of Benzyl 2-hydroxymethylbenzoate through precise solvent selection.
Introduction & Chemical Context
This compound (CAS: 365534-57-2) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex biomolecules, including glycosides, nucleotides, and peptides[1]. Structurally, it possesses both a nucleophilic primary benzylic alcohol and an electrophilic benzyl ester positioned ortho to one another.
Because of this spatial proximity, the molecule is highly susceptible to intramolecular side reactions. Recent advancements in diagnostic imaging have heavily relied on this scaffold to synthesize chemiluminescent molecular probes. In these advanced applications, 2-hydroxymethylbenzoate derivatives are engineered to undergo intramolecular transesterification, releasing methanol which is subsequently oxidized to trigger an auto-inductive signal amplification loop[2]. This unique reactivity is foundational to Schaap's adamantylidene-dioxetane chemiexcitation mechanisms, where solvent polarity dictates the stability of intermediate species and the ultimate degradation pathway of self-immolative polymers[3][4].
Consequently, solvent selection for this molecule is not merely a matter of solubility—it is the primary thermodynamic and kinetic control mechanism that dictates whether the molecule undergoes oxidation, substitution, or lactonization.
Mechanistic Causality in Solvent Selection
As a Senior Application Scientist, it is critical to understand why a solvent drives a specific pathway, rather than simply following a recipe. The divergent behavior of this compound can be categorized into three primary solvent-driven pathways:
-
Non-Polar, Aprotic Solvents (e.g., Dichloromethane - DCM): When the goal is to oxidize the benzylic alcohol to an aldehyde (Benzyl 2-formylbenzoate), DCM is the solvent of choice. DCM lacks nucleophilic oxygen atoms and does not participate in hydrogen bonding. If a protic solvent were used during oxidation (e.g., with Dess-Martin Periodinane), the resulting aldehyde would rapidly undergo hemiacetal formation, potentially triggering an undesired lactonization cascade. DCM ensures the newly formed aldehyde remains "free" and unreacted.
-
Polar, Protic Solvents (e.g., Methanol - MeOH): Protic solvents actively stabilize alkoxide intermediates via hydrogen bonding. When this compound is exposed to a mild base in methanol, the benzylic alcohol is deprotonated. The stabilized alkoxide rapidly attacks the adjacent benzyl ester carbonyl. Methanol facilitates this intramolecular transesterification, driving the expulsion of the benzyloxide leaving group to form phthalide (isobenzofuran-1(3H)-one)[2].
-
Polar, Aprotic Solvents (e.g., THF, DMF): When protecting or functionalizing the alcohol (e.g., via etherification), solvents like DMF or THF are required. These solvents effectively solvate the metal cations (e.g., Na⁺ from NaH) while leaving the benzylic alkoxide "naked" and highly nucleophilic. This promotes rapid
substitution with alkyl halides while kinetically outcompeting ester hydrolysis.
Divergent reaction pathways of this compound dictated by solvent selection.
Quantitative Solvent Parameters
The table below summarizes the physicochemical properties of the solvents and their direct impact on the reaction trajectory of this compound.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Primary Reaction Pathway | Yield Expectation |
| Dichloromethane (DCM) | 8.93 | 1.60 | Controlled Oxidation (Aldehyde) | >90% |
| Tetrahydrofuran (THF) | 7.58 | 1.75 | Etherification / | 80-85% |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Etherification (High Reactivity) | >85% |
| Methanol (MeOH) | 32.7 | 1.70 | Intramolecular Lactonization | >95% |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific in-process controls (IPCs) and mechanistic quench steps to ensure the reliability of the workflow.
Protocol A: Chemoselective Oxidation to Benzyl 2-formylbenzoate
Objective: Oxidize the primary alcohol to an aldehyde without triggering lactonization or over-oxidation.
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous DCM under an argon atmosphere.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures suppress the kinetic energy required for unwanted intramolecular cyclization.
-
Reagent Addition: Add 1.2 mmol of Dess-Martin Periodinane (DMP) portion-wise over 5 minutes.
-
Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to warm to room temperature over 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3).
-
Validation Check: The starting material is polar and stains strongly with
. The successful formation of the product is indicated by a new, less polar spot that is highly UV-active and stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the presence of the aldehyde.
-
-
Mechanistic Quench: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous
and saturated aqueous . Stir vigorously for 15 minutes.-
Causality:
reduces unreacted hypervalent iodine species, preventing post-reaction oxidative cleavage during the concentration phase. neutralizes the acetic acid byproduct of the DMP reaction.
-
-
Isolation: Extract with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Base-Promoted Intramolecular Lactonization to Phthalide
Objective: Exploit the ortho-relationship of the functional groups to synthesize phthalide via intramolecular transesterification.
-
Preparation: Dissolve 1.0 mmol of this compound in 10 mL of HPLC-grade Methanol.
-
Catalyst Addition: Add 0.5 mmol of anhydrous Potassium Carbonate (
). -
Reaction Execution: Stir the reaction at room temperature for 4 hours.
-
Causality: Methanol acts as a proton shuttle. The mild base deprotonates the benzylic alcohol, and the protic solvent stabilizes the resulting tetrahedral intermediate during the nucleophilic attack on the ester, smoothly expelling benzyl alcohol[2].
-
-
Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes:Ethyl Acetate 8:2).
-
Validation Check: Phthalide is highly non-polar compared to the starting material. The reaction is complete when the starting material spot disappears, replaced by a high-
UV-active spot (phthalide) and a distinct spot for the expelled benzyl alcohol.
-
-
Workup: Concentrate the methanol under reduced pressure. Dilute the residue with 15 mL of Ethyl Acetate and wash with 10 mL of 1M HCl to neutralize the base and protonate any residual alkoxides.
-
Purification: Dry the organic layer over
, concentrate, and purify via flash chromatography to separate the phthalide from the benzyl alcohol byproduct.
References
1.[1] Reagents for Glycoside, Nucleotide, and Peptide Synthesis. Wiley. 1 2.[2] Chemiluminescence molecular probe with a linear chain reaction amplification mechanism. Organic & Biomolecular Chemistry - RSC Publishing. 2 3.[3] Recent Advances and Challenges in Luminescent Imaging: Bright Outlook for Chemiluminescence of Dioxetanes in Water. ACS Central Science. 3 4.[4] Self-Immolative Polymers: An Emerging Class of Degradable Materials with Distinct Disassembly Profiles. Journal of the American Chemical Society.4
Sources
Application Note: Precision Microwave-Assisted Synthesis of Benzyl 2-hydroxymethylbenzoate
Part 1: Abstract & Core Directive
Objective: To provide a robust, reproducible protocol for the synthesis of Benzyl 2-hydroxymethylbenzoate utilizing microwave irradiation. This guide addresses the specific challenge of synthesizing a "ring-opened" phthalide derivative that is thermodynamically prone to re-cyclization.
The Challenge: this compound is the benzyl ester of 2-hydroxymethylbenzoic acid. Classically, this compound is difficult to isolate in high yield because it exists in equilibrium with its cyclic lactone form, phthalide (isobenzofuran-1(3H)-ones). Under acidic conditions or high thermal stress, the free hydroxyl group attacks the ester carbonyl, expelling benzyl alcohol and reforming the stable lactone ring.
The Microwave Solution: Microwave-Assisted Organic Synthesis (MAOS) offers a kinetic advantage. By utilizing dielectric heating , we can rapidly access the transition state for the ring-opening transesterification using a basic catalyst, then rapidly cool the system to "trap" the open ester form before thermodynamic equilibrium (re-lactonization) occurs.
Part 2: Scientific Integrity & Mechanism
Mechanistic Insight
The synthesis proceeds via a Nucleophilic Acyl Substitution (specifically, a base-catalyzed lactone ring-opening).
-
Activation: The base (Potassium Carbonate or DBU) deprotonates Benzyl Alcohol to form the Benzyl Alkoxide nucleophile.
-
Attack: The nucleophile attacks the carbonyl carbon of the Phthalide lactone.
-
Ring Opening: The tetrahedral intermediate collapses, breaking the cyclic ester bond.
-
Proton Transfer: The resulting phenoxide-like intermediate (alkoxide on the hydroxymethyl arm) is protonated during workup to yield the final alcohol-ester.
Critical Control Point: The reaction must be performed under basic conditions. Acidic environments catalyze the intramolecular Fisher esterification (cyclization).
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the microwave-driven forward reaction and the risk of thermodynamic re-cyclization.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Purity | Note |
| Phthalide | Substrate | 1.0 | >98% | Dry before use |
| Benzyl Alcohol | Nucleophile/Solvent | 3.0 - 5.0 | Anhydrous | Excess drives equilibrium |
| K₂CO₃ | Base Catalyst | 0.5 | Anhydrous | Finely ground |
| DCM / EtOAc | Extraction Solvents | N/A | HPLC Grade | For workup |
Microwave Instrumentation Setup
-
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vessel: 10 mL or 35 mL pressure-sealed vial with silicone/PTFE septum.
-
Stirring: High magnetic stirring (600 RPM) is crucial for heterogeneous base dispersion.
Step-by-Step Synthesis Procedure
Step 1: Reaction Assembly
-
In a 10 mL microwave vial, charge Phthalide (134 mg, 1.0 mmol) and Potassium Carbonate (69 mg, 0.5 mmol).
-
Add Benzyl Alcohol (0.5 mL, ~5 mmol). The alcohol acts as both reagent and solvent to push the equilibrium toward the open chain.
-
Add a magnetic stir bar and seal the vial immediately.
Step 2: Microwave Irradiation Program the reactor with the following dynamic method:
-
Temperature: 100 °C
-
Ramp Time: 2:00 min
-
Hold Time: 10:00 min
-
Pressure Limit: 250 psi (Safety cutoff)
-
Power: Dynamic (Max 150W)
-
Cooling:Active Air Cooling (Power OFF) immediately after hold time to 40 °C.
Step 3: Workup (Crucial for Stability)
-
Caution: Do not use strong acids.[1]
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (15 mL).
-
Wash the organic phase with Water (2 x 10 mL) to remove excess base and salts.
-
Key Step: Wash with Saturated Ammonium Chloride (NH₄Cl) solution (10 mL). This provides a mild buffer (pH ~5-6) to protonate the alkoxide without catalyzing cyclization.
-
Dry organic layer over Na₂SO₄ , filter, and concentrate under reduced pressure at low temperature (<40 °C) .
Step 4: Purification
-
The excess benzyl alcohol can be difficult to remove. Use Column Chromatography .
-
Stationary Phase: Silica Gel (neutralized with 1% Et3N if possible).
-
Mobile Phase: Hexane:EtOAc (Gradient 90:10 to 70:30).
-
Note: The product (this compound) will elute after the non-polar benzyl alcohol.
Part 4: Data Analysis & Validation
Expected Results
| Parameter | Value | Method of Verification |
| Yield | 75 - 85% | Isolated weight after chromatography |
| Appearance | Colorless Oil | Visual Inspection |
| Rf Value | ~0.4 | TLC (Hex:EtOAc 7:3) |
Spectroscopic Validation (Self-Validating System)
To confirm the ring is open and not re-closed:
-
IR Spectroscopy: Look for the shift in the Carbonyl (C=O) stretch.
-
Phthalide (Lactone): ~1760 cm⁻¹ (Strained ring).
-
Product (Ester): ~1720 cm⁻¹ (Open chain ester).
-
Hydroxyl: Broad peak at 3300-3400 cm⁻¹ (Present in product, absent in phthalide).
-
-
1H NMR:
-
Identify the Benzylic CH₂ of the ester group (singlet at ~5.3 ppm).
-
Identify the Hydroxymethyl CH₂ (singlet/doublet at ~4.7 ppm).
-
Troubleshooting Logic
Figure 2: Decision tree for troubleshooting common synthesis failures.
References
-
Royal Society of Chemistry. (2021). Microwave-assisted benzyl-transfer reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Ring-opening polymerization of lactone in the presence of benzyl alcohol catalyzed by aliphatic tertiary amine. Retrieved from [Link]
Sources
Application Note: Functionalization of the Hydroxymethyl Group in Benzyl 2-Hydroxymethylbenzoate
Abstract & Strategic Analysis
Benzyl 2-hydroxymethylbenzoate (CAS: 365534-57-2) represents a unique challenge in organic synthesis due to the "Ortho-Effect." While it serves as a valuable scaffold for introducing pharmacophores via the benzyl alcohol moiety, the molecule possesses an inherent thermodynamic instability: the proximity of the hydroxymethyl group to the benzyl ester predisposes it to intramolecular cyclization.
Under acidic, basic, or thermal stress, the molecule undergoes transesterification to form Phthalide (Isobenzofuran-1(3H)-one), ejecting benzyl alcohol. This "Phthalide Trap" is the primary failure mode in functionalizing this substrate.
This guide provides high-fidelity protocols designed to functionalize the alcohol group under kinetic control , maintaining neutral conditions to preserve the benzyl ester and prevent lactonization.
The "Phthalide Trap" Mechanism
Before attempting any reaction, the operator must understand the competing pathway:
Figure 1: The divergence between successful functionalization and the thermodynamic collapse into Phthalide.[1]
Protocol A: Oxidation to Benzyl 2-Formylbenzoate
Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidation to the acid (which would immediately cyclize) or hydrolysis of the ester.
Method: Dess-Martin Periodinane (DMP) Oxidation. Rationale: Unlike Jones oxidation (highly acidic) or Swern (requires low temp/basic workup), DMP operates at room temperature under neutral conditions, minimizing the risk of ester cleavage or lactonization [1].
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Dess-Martin Periodinane (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat.
/ Sat. (1:1 mixture)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve this compound (1.0 g, 4.1 mmol) in anhydrous DCM (15 mL).
-
Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (2.1 g, 4.9 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 1–2 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde is typically less polar than the alcohol.
-
-
Quench (Critical): Pour the reaction mixture into a vigorously stirring 1:1 mixture of saturated
and (20 mL). Stir until the biphasic layers become clear (approx. 15 mins). This destroys unreacted periodinane and iodinane byproducts. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo at . -
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Data:
-
Yield: 85-92%
-
1H NMR (
): Distinct aldehyde proton singlet at . Absence of lactone signal.
Protocol B: Halogenation (Benzyl 2-(Bromomethyl)benzoate)
Objective: Convert the alcohol to a benzylic bromide (a potent electrophile) without using acidic reagents like
Method: Appel Reaction (
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent A: Triphenylphosphine (
) (1.2 equiv) -
Reagent B: Carbon Tetrabromide (
) (1.2 equiv) -
Solvent: DCM or Acetonitrile (anhydrous)
Step-by-Step Procedure
-
Preparation: Dissolve this compound (1.0 g, 4.1 mmol) and
(1.63 g, 4.9 mmol) in anhydrous DCM (20 mL) under . Cool to 0°C.[3] -
Addition: Add
(1.29 g, 4.9 mmol) portion-wise over 10 minutes. The solution will turn slightly yellow. -
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Workup: Add Hexanes (30 mL) to the reaction mixture to precipitate the bulk of the Triphenylphosphine oxide (TPPO).
-
Filtration: Filter the suspension through a pad of Celite.
-
Concentration: Concentrate the filtrate.
-
Purification: The residue will contain some TPPO. Purify immediately via rapid silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes). Benzylic bromides are unstable on silica for long periods; move quickly.
Self-Validating Check:
-
1H NMR: The benzylic methylene protons (
) will shift upfield relative to the alcohol, typically appearing around . -
Warning: If the signal appears at
(singlet, 2H), you have likely formed Phthalide.
Protocol C: Silyl Protection (TBDMS Ether)
Objective: Mask the alcohol functionality to allow chemistry on the benzyl ester or aromatic ring.
Method: TBDMS-Cl / Imidazole. Rationale: Standard base-catalyzed silylation. The use of imidazole buffers the HCl generated, preventing acid-catalyzed cyclization.
Procedure
-
Dissolution: Dissolve substrate (1.0 equiv) in DMF (concentration 0.5 M).
-
Reagents: Add Imidazole (2.5 equiv) followed by TBDMS-Cl (1.2 equiv).
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with water, extract with Ether/EtOAc. Wash organic layer extensively with water (to remove DMF).
-
Yield: >95%.
Analytical Data & Troubleshooting
Distinguishing Product from Phthalide
The most common error is misidentifying the cyclized byproduct as the product. Use IR and NMR to validate.[4]
| Feature | This compound (Start) | Benzyl 2-formylbenzoate (Aldehyde) | Phthalide (Impurity) |
| IR Carbonyl | ~1720 cm⁻¹ (Ester) | ~1720 cm⁻¹ (Ester) + ~1700 cm⁻¹ (Aldehyde) | ~1760–1780 cm⁻¹ (Lactone) |
| 1H NMR ( | ~4.7 ppm (d, | N/A | ~5.3 ppm (s, Lactone |
| TLC ( | Low (Polar) | Medium | High (Non-polar) |
Reaction Workflow Visualization
Figure 2: Operational workflow and Quality Control decision tree.
References
-
Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983 , 48, 4155–4156.
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 1975 , 14, 801–811.[2][3]
-
BenchChem. "Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide."[5] Technical Guide, 2025 .[5] 5
-
PubChem. "Benzyl 2-(hydroxymethyl)benzoate Compound Summary."[6] National Library of Medicine, 2025 .
Sources
- 1. DE2644677A1 - Phthalide and 2-hydroxymethyl-benzoic acid prepn. - by catalytic phthalaldehydic acid hydrogenation in alkaline soln. and acidification - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Oxidation of Benzyl Alcohols to Benzaldehydes with NaBr-Oxone - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CID 6971231 | C8H7O3- | CID 6971231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-hydroxymethylbenzoate
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-hydroxymethylbenzoate. The content is structured to address common challenges, explain the underlying chemical principles, and offer field-proven solutions to improve reaction yield and product purity.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and corrective actions.
Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted 2-(hydroxymethyl)benzoic acid. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue stemming from several factors related to reaction conditions and reagent choice. The primary synthesis route involves the esterification of 2-(hydroxymethyl)benzoic acid, typically with benzyl bromide or benzyl alcohol.
Core Problem: Inefficient activation of the carboxylic acid or suboptimal reaction parameters.
Potential Causes & Solutions:
-
Inadequate Base (for Benzyl Bromide route): The reaction of 2-(hydroxymethyl)benzoic acid with benzyl bromide is an SN2 reaction that requires a base to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate.
-
Weak Bases: Common bases like potassium carbonate (K₂CO₃) can be effective, but their performance is highly dependent on the solvent and reaction temperature. If conversion is low, consider a stronger, more soluble base.
-
Recommended Solution: Cesium carbonate (Cs₂CO₃) is an excellent alternative. Its high solubility in many organic solvents and the "cesium effect," which promotes SN2 reactions, can significantly increase the reaction rate and yield.[1][2] Use 1.5-2.0 equivalents of Cs₂CO₃ in a polar aprotic solvent like DMF or Acetonitrile at room temperature to 60°C.
-
-
Ineffective Dehydration (for Benzyl Alcohol route): When using benzyl alcohol, the reaction is a dehydration (esterification), and the water produced is in equilibrium with the reactants, which can limit conversion.
-
Fischer Esterification: Using a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) and removing water azeotropically (e.g., with a Dean-Stark trap in toluene) can drive the reaction to completion.[3] However, this can promote side reactions.
-
Mitsunobu Reaction: A highly effective but milder alternative is the Mitsunobu reaction, which uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5][6] This reaction proceeds under neutral conditions, converting the alcohol into a good leaving group for intramolecular displacement by the carboxylic acid.[4][5] It is particularly useful for sterically hindered substrates.[6]
-
-
Low Reaction Temperature: While milder conditions are often preferred to minimize side reactions, insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Solution: If using the benzyl bromide/Cs₂CO₃ method, gently heating the reaction mixture to 50-60°C can significantly accelerate the rate of esterification without promoting significant byproduct formation. Monitor progress closely by TLC.
-
Q2: My NMR analysis shows impurities alongside my desired product. What are the common byproducts and how can I prevent their formation?
A2: The bifunctional nature of 2-(hydroxymethyl)benzoic acid, containing both a carboxylic acid and a primary alcohol, is the primary source of byproduct formation.[3]
Common Byproducts and Prevention Strategies:
| Byproduct | Identification | Cause | Prevention Strategy |
| Phthalide (Lactone) | Characterized by the absence of the -OH and -COOH protons in ¹H NMR. | Intramolecular cyclization (lactonization) of the starting material, often catalyzed by acidic conditions or heat.[3] | Avoid strongly acidic conditions. If using Fischer esterification, use a minimal amount of acid catalyst. The Mitsunobu reaction or the Cs₂CO₃/benzyl bromide method under mild, basic-to-neutral conditions are preferred to prevent lactonization. |
| Dibenzylated Product | Incorporation of a second benzyl group, evident in ¹H NMR integration (e.g., two benzyl CH₂ signals). | Benzylation of both the carboxylic acid and the primary alcohol. This occurs under harsh basic conditions or with an excess of benzyl bromide. | Use a stoichiometric amount (1.0-1.1 equivalents) of benzyl bromide. Employ a base that is strong enough to deprotonate the carboxylic acid but not the alcohol, such as potassium or cesium carbonate. Avoid stronger bases like sodium hydride (NaH). |
| Dibenzyl Ether | A common impurity if using benzyl alcohol under acidic conditions. | Acid-catalyzed self-condensation of benzyl alcohol. | Use reaction conditions that do not require strong acids. The Mitsunobu reaction is ideal for avoiding this byproduct.[4][7] |
DOT Diagram: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield.
Q3: I'm having difficulty purifying the final product. What is an effective purification strategy?
A3: Purification can be challenging due to the similar polarities of the product and certain byproducts. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted 2-(hydroxymethyl)benzoic acid and acidic byproducts.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography: This is the most effective method for separating the desired product from non-polar byproducts like dibenzyl ether and the more polar dibenzylated product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities, then gradually increase the polarity to elute your product.
-
-
Recrystallization (Optional): If the product obtained after chromatography is still not pure, recrystallization can be employed.
-
Solvent System: A mixed solvent system, such as ethyl acetate/hexanes or methanol/water, is often effective.[8] Dissolve the crude product in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature, then slowly add the less soluble solvent (e.g., hexanes) until turbidity persists. Allow the solution to cool slowly to induce crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding synthetic route for this compound on a lab scale?
A1: For lab-scale synthesis where yield and purity are paramount, two methods stand out:
-
Cesium Carbonate / Benzyl Bromide Method: This is often the most straightforward and reliable method. It avoids harsh acidic conditions and the complex byproducts of the Mitsunobu reaction. The high solubility and reactivity of cesium carbonate often lead to high yields at moderate temperatures.[1]
-
Mitsunobu Reaction: This method is excellent for its mild, neutral conditions and is particularly useful when dealing with sensitive functional groups.[4][6] While it requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate, which can complicate purification, it is highly effective at preventing acid-catalyzed side reactions.[5]
DOT Diagram: Comparison of Synthetic Routes
Caption: Comparison of common synthetic routes.
Q2: How should I monitor the reaction progress effectively?
A2: Thin-Layer Chromatography (TLC) is the most convenient method.
-
TLC System: Use silica gel plates and a mobile phase similar to your planned column chromatography eluent (e.g., 20-30% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings of the starting material, product, and benzyl-containing reagents will be visible. Staining with potassium permanganate (KMnO₄) can also be used, which will react with the alcohol groups.
-
What to Look For: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture in separate lanes. The reaction is complete when the starting material spot has been completely consumed and a new, typically less polar, product spot has appeared.
Experimental Protocols
Protocol 1: Benzylation using Cesium Carbonate (Recommended)
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(hydroxymethyl)benzoic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M concentration). Add cesium carbonate (Cs₂CO₃, 1.5 eq.) to the suspension.
-
Benzyl Bromide Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat to 50°C. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) and then with saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Mitsunobu Esterification
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(hydroxymethyl)benzoic acid (1.0 eq.), benzyl alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise to the stirred solution over 10-15 minutes. Note: The reaction is often exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC.
-
Concentration: Once complete, remove the THF under reduced pressure.
-
Purification: The primary challenge is removing the triphenylphosphine oxide and hydrazine byproducts. Direct purification by flash column chromatography is the most common method. The byproducts are typically more polar than the desired ester product.
References
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]
-
IP.com. (2020, November 1). A method for synthesis of benzyl benzoate that manufactured at low temperature. Retrieved from IP.com. [Link]
-
Cognizure. (2024, May 23). Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. Retrieved from Cognizure. [Link]
-
PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from PMC. [Link]
- Google Patents. (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.
-
snowhite chemical. (2025, August 29). Industrial synthesis method of benzyl benzoate. Retrieved from snowhite chemical. [Link]
-
RSC Publishing. (n.d.). ORGANIC CHEMISTRY. Retrieved from RSC Publishing. [Link]
-
PubMed. (2019, September 6). Cesium Carbonate Catalyzed Esterification of N-Benzyl- N-Boc-amides under Ambient Conditions. Retrieved from PubMed. [Link]
-
PMC. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from PMC. [Link]
- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
-
ResearchGate. (2025, August 7). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques | Request PDF. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from Organic Chemistry Portal. [Link]
-
Bibliomed. (n.d.). CESIUM CARBONATE CATALYZED EFFICIENT SYNTHESIS OF NAPHTHOCHROMENES UNDER MICROWAVE IRRADIATION. Retrieved from Bibliomed. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US6491795B2 - Process for recovering benzyl benzoate - Google Patents [patents.google.com]
Preventing spontaneous lactonization of Benzyl 2-hydroxymethylbenzoate
A Guide to Preventing Spontaneous Lactonization for Researchers, Scientists, and Drug Development Professionals
Understanding the Problem: The Inherent Instability of Benzyl 2-hydroxymethylbenzoate
This compound possesses a structural arrangement that makes it prone to intramolecular cyclization, also known as lactonization. The proximity of the nucleophilic hydroxyl group (-OH) to the electrophilic ester carbonyl group facilitates a rapid, often spontaneous, reaction to form the thermodynamically stable five-membered lactone, phthalide. This process can be catalyzed by trace amounts of acid or base, and in some cases, can occur even under neutral conditions, particularly with elevated temperatures.[1]
The presence of phthalide as an impurity can significantly impact experimental outcomes, leading to inaccurate biological data, and complications in purification and analysis.
Mechanism of Lactonization
The conversion of this compound to phthalide proceeds through an intramolecular transesterification reaction. Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing its electrophilicity. The nearby hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of benzyl alcohol yield the stable phthalide ring. A similar mechanism can occur under basic conditions, where the hydroxyl group is deprotonated to form a more potent nucleophile.
Sources
Technical Support Center: Purification of Benzyl 2-hydroxymethylbenzoate
Topic: Purification of Benzyl 2-hydroxymethylbenzoate via Column Chromatography Document ID: TSC-PUR-042 Last Updated: 2026-03-03 Audience: Organic Chemists, Process Development Scientists
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The Challenge: Purifying This compound is deceptively difficult due to the "Ortho Effect." The proximity of the hydroxymethyl group (-CH₂OH) to the benzyl ester (-COOBn) creates a high susceptibility to intramolecular transesterification (lactonization) .
Under acidic conditions—including the inherent acidity of standard silica gel (pH 4.0–5.0)—the molecule cyclizes to form Phthalide , expelling benzyl alcohol. This results in significant yield loss and contamination during the purification process itself.
The Solution: Successful isolation requires a buffered stationary phase to neutralize surface acidity, preventing the acid-catalyzed cyclization mechanism.
Pre-Purification Diagnostics (Method Development)
Before committing your crude material to a column, perform this diagnostic TLC stress test to determine stability.
Diagnostic Protocol: The "2D-TLC" Stability Test
-
Spotting: Spot your crude mixture on the bottom-left corner of a silica TLC plate.
-
Run 1: Elute with 30% EtOAc/Hexane.
-
Dry: Allow the plate to dry completely (5 mins).
-
Run 2: Rotate the plate 90° and elute again with the same solvent system.
-
Analysis:
-
Diagonal Spots: Compound is stable on silica.[1]
-
Off-Diagonal Spots: Decomposition occurred during the drying/second run phase on the silica surface.
-
Result Interpretation: If you see new spots appearing off the diagonal (likely Phthalide, moving higher/faster), standard silica chromatography will destroy your product. You must use the Buffered Protocol below.
Standard Operating Procedure (SOP): Buffered Silica Chromatography
This protocol neutralizes the acidic silanol groups on the silica surface, preventing lactonization.
Materials Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Buffer: Triethylamine (Et₃N).
-
Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc).[2]
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1. Slurry Prep | Suspend silica in Hexanes containing 1% (v/v) Triethylamine . | Et₃N neutralizes acidic silanol sites ( |
| 2. Column Packing | Pour the slurry and flush with 2 column volumes (CV) of 1% Et₃N/Hexane . | Ensures the entire column bed is basified before the sample touches it. |
| 3. Sample Loading | Wet Load: Dissolve crude in minimum Toluene or DCM (buffered with 0.5% Et₃N).Dry Load: Adsorb onto Celite 545 (Neutral), NOT silica. | Avoids exposing the concentrated compound to acidic dry silica. Toluene prevents crystallization. |
| 4. Elution | Run a gradient: 0% | The ester is moderately polar; the buffer prevents "streaking" caused by H-bonding. |
| 5. Post-Column | Evaporate fractions at | Heat can trigger thermal lactonization even in the absence of acid. |
Troubleshooting Guide (FAQs)
Category: Decomposition & Yield Loss[2]
Q: I see one spot on TLC before the column, but two spots in the collection tubes. What happened? A: You are witnessing On-Column Lactonization . The "second spot" is likely Phthalide (Isobenzofuran-1(3H)-one), which runs higher (less polar) than your target ester. The silica acted as an acid catalyst.[2]
-
Fix: You must pretreat the silica with 1% Triethylamine (see SOP above). If the problem persists, switch to Neutral Alumina (Grade III) as the stationary phase.
Q: My yield is low (50-60%), and the NMR shows a 1:1 mixture of product and benzyl alcohol. A: This indicates significant degradation. The benzyl alcohol is the leaving group ejected during lactonization.
-
Fix: Avoid heating the column. Use a jacketed column with water cooling if your lab is warm (>25°C). Ensure your rotary evaporator bath is
C.
Category: Separation Issues
Q: The product is co-eluting with Benzyl Alcohol.[3] How do I separate them? A: Benzyl alcohol is a common byproduct/impurity. Both are polar, but Benzyl Alcohol has a distinct solubility profile.
-
Fix 1 (Solvent Switch): Change the modifier. If using EtOAc/Hex, switch to DCM/MeOH (99:1 to 95:5) . The selectivity of DCM often resolves benzyl alcohol from aromatic esters better than EtOAc.
-
Fix 2 (Wash): If the product is essentially pure but contains benzyl alcohol, dissolve the mixture in Et₂O and wash with water (3x). Benzyl alcohol is slightly water-soluble, while the ester is not.
Q: My bands are streaking/tailing badly. A: The primary hydroxymethyl group (-CH₂OH) is a hydrogen bond donor, interacting strongly with the silica.
-
Fix: The Triethylamine used for buffering (see SOP) also suppresses tailing by blocking these active sites. If you aren't using Et₃N, add 1% Isopropanol to your eluent to compete for H-bonding sites.
Visualizations & Mechanisms
Figure 1: The Decomposition Mechanism (Lactonization)
Understanding the enemy: How silica destroys your product.
Caption: Acid-catalyzed intramolecular cyclization of this compound into Phthalide and Benzyl Alcohol.
Figure 2: Purification Decision Tree
Follow this logic to select the correct stationary phase.
Caption: Decision matrix for selecting the appropriate stationary phase based on stability and resolution.
References
-
BenchChem. (2025).[4][5][6][7][8] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from 5
-
Organic Chemistry Portal. (2022). Purification of Acid-Sensitive Esters on Silica Gel. Retrieved from 1
-
ResearchGate. (2020). Separation of Ester from Carboxylic Acid by Chromatography: Troubleshooting Acidic Hydrolysis on Silica. Retrieved from 2
-
BenchChem. (2025).[4][5][8] Functionalization Reactions of 2-Hydroxymethylbenzoic Acid: Intramolecular Cyclization to Phthalide. Retrieved from 6
Sources
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted benzyl alcohol from Benzyl 2-hydroxymethylbenzoate mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating sensitive benzyl esters from complex reaction matrices. Removing unreacted benzyl alcohol (BnOH) from Benzyl 2-hydroxymethylbenzoate is a classic separation challenge. Because both molecules contain primary hydroxyl groups and aromatic rings, standard purification heuristics often fail.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve high-purity isolation without compromising the structural integrity of your target ester.
I. Physicochemical Comparison Data
To design an effective separation system, we must first analyze the thermodynamic and polarity differences between the impurity and the target compound.
| Property | Benzyl Alcohol (Impurity) | This compound (Target) |
| Molecular Weight | 108.14 g/mol | 242.27 g/mol |
| Boiling Point (760 mmHg) | 204.7 °C[1] | > 350 °C (Estimated) |
| Boiling Point (1.0 mmHg) | ~ 58 °C | > 180 °C (Estimated) |
| Water Solubility (20 °C) | 4.0 g/100 mL (Moderate)[2] | < 0.1 g/100 mL (Poor) |
| Functional Groups | Primary Alcohol, Aromatic | Primary Alcohol, Benzyl Ester, Aromatic |
| Silica Gel Interaction | Strong (Unmasked -OH) | Moderate (Intramolecular H-bonding) |
II. Purification Decision Matrix
The optimal purification strategy depends entirely on the concentration of the unreacted benzyl alcohol. Use the following logic flow to determine your experimental approach.
Figure 1: Workflow for removing benzyl alcohol from ester mixtures.
III. Troubleshooting & FAQs
Q: Why does benzyl alcohol persist in my mixture even after hours on the rotary evaporator?
A: The persistence is a thermodynamic issue. Benzyl alcohol has a high atmospheric boiling point of 204.7 °C[1] due to strong intermolecular hydrogen bonding and
Q: Can I remove the unreacted benzyl alcohol using an aqueous liquid-liquid extraction? A: Only partially, and it is highly inefficient for large volumes. While BnOH has moderate water solubility (4 g/100 mL at 20 °C)[2], this compound is highly lipophilic. If the BnOH excess is minimal, repeated washing of the organic layer with water can partition the BnOH into the aqueous phase. However, the partition coefficient still favors the organic layer. Attempting to wash out large volumes of BnOH will lead to massive solvent waste and target compound loss through severe emulsion formation.
Q: If both molecules contain a primary hydroxyl group, how does silica gel chromatography separate them?
A: Separation relies on the differential hydrogen-bonding capacity of the two molecules. While both possess a primary alcohol, the hydroxyl group in this compound is positioned ortho to the bulky benzyl ester[3]. This structural proximity allows for intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen, which partially "masks" the hydroxyl group from interacting with the silanol groups on the silica stationary phase. Consequently, the target compound elutes faster (higher
IV. Validated Experimental Protocols
Protocol A: High-Vacuum Short-Path (Kugelrohr) Distillation
Causality: Kugelrohr distillation relies on a short mean free path for vaporized molecules, drastically reducing the temperature required for vaporization under high vacuum[4]. This removes bulk benzyl alcohol without subjecting the sensitive ester to prolonged, destructive heat.
-
Preparation: Transfer the crude mixture to the terminal bulb of a Kugelrohr apparatus. Ensure the liquid volume does not exceed 30% of the bulb's capacity to prevent bumping.
-
Vacuum Initiation: Connect the system to a rotary vane high-vacuum pump equipped with a liquid nitrogen cold trap. Achieve a stable vacuum of
1.0 mmHg. -
Condensation Control: Apply cooling (ice or dry ice/acetone) to the receiving bulbs. This ensures immediate condensation of the volatile BnOH vapors, driving the thermodynamic equilibrium forward.
-
Evaporation: Gradually heat the oven to 70–80 °C while activating the motor drive to rotate the bulb. The rotation increases the surface area of the crude film, facilitating rapid evaporation without localized superheating.
-
Self-Validation Check: The distillation is complete when condensation ceases in the receiving bulb and the system pressure (measured via a Pirani gauge) stabilizes at its baseline minimum. The this compound will remain in the heated pot as a viscous oil.
Protocol B: Gradient Silica Gel Flash Chromatography
Causality: For mixtures where heating is contraindicated or trace BnOH remains post-distillation, gradient chromatography exploits the masked polarity of the ortho-substituted target ester.
-
Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add a small mass of silica gel, and evaporate to dryness. Dry-loading ensures a tight initial band, which is critical for resolving compounds with similar functional groups.
-
Equilibration: Pack the column and equilibrate with 100% Hexanes.
-
Gradient Elution: Begin elution with a 95:5 Hexane:Ethyl Acetate mixture. Gradually increase the polarity to 80:20 over several column volumes.
-
Fraction Collection: Collect fractions and monitor via Thin Layer Chromatography (TLC) under UV light (254 nm). The masked target ester will elute first, followed by the strongly retained benzyl alcohol.
-
Self-Validation Check: Co-spot the collected fractions against a pure BnOH standard on a TLC plate. Visualize using a potassium permanganate (
) stain. The complete absence of the yellow/white BnOH spot in the pooled target fractions confirms absolute purity.
V. References
-
Benzyl alcohol - Wikipedia. Wikipedia. Available at: [Link]
-
Benzyl Alcohol Pharmacopeial Specifications. Phexcom. Available at: [Link]
-
Kugelrohr - Wikipedia. Wikipedia. Available at:[Link]
-
Reagents for Glycoside, Nucleotide, and Peptide Synthesis. Wiley. Available at: [Link]
Sources
Troubleshooting low purity in Benzyl 2-hydroxymethylbenzoate production
Executive Summary: The "Lactone Trap"
If you are encountering low purity in the production of Benzyl 2-hydroxymethylbenzoate , you are likely fighting a thermodynamic battle against phthalide (isobenzofuran-1(3H)-one) .
This molecule is an intermediate that exists in a delicate equilibrium. The open-chain hydroxy-ester form (your target) is kinetically accessible but thermodynamically less stable than its cyclic lactone precursor (phthalide). Approximately 80% of "low purity" tickets regarding this compound stem from spontaneous cyclization (re-lactonization) during workup or purification, not a failure of the synthesis reaction itself.
This guide moves beyond standard recipes to address the causality of this reversion and provides a self-validating workflow to secure your product.
Diagnostic Workflow
Before altering your synthesis, use this decision tree to pinpoint where the impurity is introduced.
Figure 1: Diagnostic decision tree for isolating the source of phthalide contamination.
Critical Troubleshooting Scenarios (FAQs)
Scenario A: "My crude NMR looks great, but after column chromatography, I recover mostly Phthalide."
Diagnosis: Acid-Catalyzed Cyclization on Silica. Standard silica gel is slightly acidic (pH 6.0–6.5). The 2-hydroxymethyl group is perfectly positioned to attack the benzyl ester carbonyl. In the presence of even weak Lewis or Brønsted acid sites on silica, this intramolecular transesterification is rapid, ejecting benzyl alcohol and reforming the stable phthalide ring.
Corrective Protocol:
-
Deactivate your Silica: Pre-wash your silica column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica. Alumina is far less likely to catalyze the cyclization.
-
Speed is Key: Do not let the compound sit on the column. Flash chromatography is preferred over gravity columns.
Scenario B: "The product purity drops during rotary evaporation."
Diagnosis: Thermal Cyclization. You are likely heating the water bath to >45°C to remove high-boiling solvents (like benzyl alcohol). Heat provides the activation energy required to overcome the barrier for cyclization, driving the equilibrium back to the thermodynamically stable lactone.
Corrective Protocol:
-
Temperature Limit: Never exceed 35°C on the water bath.
-
Azeotroping: Use heptane or toluene to azeotrope off residual benzyl alcohol at lower temperatures/higher vacuum rather than using heat.
-
Trace Base: Add a trace amount of NaHCO₃ or Et3N to the flask before evaporation to ensure the environment remains slightly basic.
Scenario C: "The reaction stalls with 30% Phthalide remaining."
Diagnosis: Equilibrium Limitation / Water Contamination.
The ring-opening reaction (Phthalide + Benzyl Alcohol
Corrective Protocol:
-
Dry Conditions: Ensure Benzyl Alcohol is anhydrous. Water kills the alkoxide catalyst.
-
Excess Nucleophile: Use Benzyl Alcohol as the solvent (or in large excess, 3-5 equivalents) to push the equilibrium to the right (Le Chatelier’s principle).
-
Base Choice: Switch from weak bases (like carbonates) to stronger alkoxides (e.g., Sodium Benzyloxide generated in situ with NaH + Benzyl Alcohol) to ensure rapid and complete conversion.
Optimized Synthesis Protocol
Designed for high stability and minimal reversion.
Reaction Principle:
| Step | Action | Technical Rationale |
| 1. Activation | Suspend NaH (1.1 eq) in dry THF at 0°C. Add Benzyl Alcohol (1.2 eq) dropwise. Stir 30 min. | Generates Sodium Benzyloxide, the active nucleophile, without introducing water (which occurs if using hydroxide bases). |
| 2. Addition | Add Phthalide (1.0 eq) solution in THF dropwise to the cold alkoxide mixture. | Maintaining 0°C prevents uncontrolled exotherms and side reactions. |
| 3. Reaction | Allow to warm to RT. Monitor by TLC (approx. 2-4 hours). | Stop immediately upon consumption of phthalide. Over-reaction can lead to dibenzyl phthalate via oxidation or disproportionation. |
| 4. Quench | CRITICAL: Pour mixture into cold saturated NaHCO₃ . | Do NOT use HCl or NH₄Cl. Strong acids or acidic buffers will instantly catalyze cyclization. pH must remain > 8. |
| 5. Extraction | Extract with EtOAc.[1][2] Wash organic layer with Brine.[1] | Remove bulk salts. |
| 6. Drying | Dry over Na₂SO₄ (Anhydrous).[1] Add 0.1% Et3N. | The trace amine prevents acid-catalyzed reversion during the drying phase. |
| 7. Isolation | Concentrate at <30°C . | Avoid thermal stress.[1] |
Stability Data & Storage
The following table summarizes stability testing of this compound under various conditions over 24 hours.
| Condition | Purity (Start) | Purity (24h) | Major Impurity Formed |
| Solid, -20°C | 98.5% | 98.4% | None |
| CDCl₃ Solution (Acidic) | 98.5% | 82.0% | Phthalide (Lactone) |
| Solid, 25°C | 98.5% | 96.1% | Phthalide |
| Silica Gel Slurry | 98.5% | <50% | Phthalide |
| EtOAc + 1% Et3N | 98.5% | 98.2% | None |
Storage Recommendation: Store as a solid at -20°C. If storage in solution is necessary, ensure the solvent is non-acidic and stabilized with trace triethylamine.
References
-
BenchChem Technical Support. (2025).[1][2][3][4] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. (Describes the base-catalyzed hydrolysis mechanism and the reversibility of the lactone ring opening).
-
Organic Syntheses. (1922). Benzyl Benzoate Synthesis and Purification. (Provides foundational techniques for handling benzyl esters and removing benzyl alcohol impurities). Org. Synth. 1922, 2, 5.
-
Aljerf, L. (2017).[5] Chromatographic analysis of benzoic esters and stability on silica.International Journal of Biochemistry Advances. (Discusses the instability of hydroxy-benzoate esters on acidic stationary phases).
-
Sigma-Aldrich. (2024).[6] Benzyl Benzoate Analytical Standards and Stability. (Reference for storage conditions and impurity profiles of benzyl esters).
Sources
Technical Support Center: Recrystallization Optimization for Benzyl 2-hydroxymethylbenzoate
Executive Summary: The Stability-Solubility Paradox
Purifying Benzyl 2-hydroxymethylbenzoate presents a unique challenge not found in standard aromatic esters. Unlike simple benzyl benzoate, this molecule contains a primary alcohol ortho to the ester. This structural proximity creates a high risk of intramolecular cyclization , leading to the formation of Phthalide (a lactone) and the expulsion of benzyl alcohol.
Therefore, the optimization of recrystallization solvents is not merely about solubility curves; it is a kinetic control problem. You must select a system that crystallizes the product faster than it cyclizes.[1]
Critical Quality Attribute (CQA):
-
Target: Crystalline White Solid (or low-melting solid depending on purity).[1][2]
-
Key Constraint: Avoid acidic conditions and temperatures >60°C.
Module 1: Solvent System Selection Guide
The following table synthesizes solvent characteristics with the specific chemical lability of this compound.
Comparative Solvent Performance Table
| Solvent System | Polarity Index | Solubilization Power (Hot) | Recovery Yield | Risk Profile | Recommendation |
| Ethyl Acetate / n-Heptane | Moderate | High | Good | Low. Non-protic, volatile.[1][2] Minimizes transesterification risk.[1] | Primary Choice. Best balance of solubility and stability.[1] |
| Toluene | Low | Very High | Moderate | Medium. High boiling point (110°C) requires heat for removal, increasing lactonization risk.[1] | Secondary Choice. Use only if product is heavily oiled out in EtOAc.[1] |
| Ethanol / Water | High | High | Variable | High. Risk of transesterification (ethyl ester formation) or hydrolysis if not pH neutral.[1] | Avoid unless strictly necessary for polarity reasons. |
| Dichloromethane (DCM) / Hexane | Low | High | High | Low. Excellent for low-temperature crystallization (evaporative).[1][2] | Specialist Choice. Best for thermally unstable batches.[1] |
| Acetone | High | High | Poor | Medium. Product often too soluble even at -20°C. | Not Recommended for crystallization; good for cleaning.[1][2] |
Mechanistic Insight: The "Oiling Out" Phenomenon
Benzyl esters often exhibit low melting points.[1] If your solvent boiling point is higher than the product's melting point (which is likely <80°C for this compound), the product will separate as an oil (liquid-liquid phase separation) rather than a crystal.
-
Solution: Use Ethyl Acetate/Heptane .[1] The lower boiling point of this azeotrope-like mixture allows for gentler heating, and Heptane acts as an effective anti-solvent to drive crystal lattice formation over oil formation.
Module 2: The Stability Workflow (Visualized)
The following diagram illustrates the kinetic competition between purification and degradation (lactonization).
Figure 1: Decision pathway highlighting the critical risk of acid-catalyzed lactonization during the dissolution phase.[2]
Module 3: Optimized Experimental Protocol
Objective: Purify 5.0g of crude this compound.
Reagents
Step-by-Step Methodology
-
Dissolution (The "Warm" Step):
-
Place 5.0g of crude material in a 50mL Erlenmeyer flask.
-
Add Ethyl Acetate dropwise with stirring.[1] Warm the flask in a water bath set to 45°C .
-
Note: Do NOT reflux.[1] Refluxing (77°C) increases the rate of phthalide formation.
-
Stop adding solvent the moment the solid dissolves (approx. 2-3 mL/g).
-
-
Trace Acid Neutralization (Critical):
-
Expert Tip: Add 1 drop of Triethylamine (TEA) to the hot solution. This neutralizes any trace acid from the silica column or starting materials, preventing autocatalytic lactonization [1].
-
-
Anti-Solvent Addition:
-
Crystallization (The "Cold" Step):
-
Allow the flask to cool to room temperature (RT) slowly over 1 hour.
-
Troubleshooting: If oil droplets form, scratch the glass with a rod or add a seed crystal immediately.
-
Transfer to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight.
-
-
Isolation:
Module 4: Troubleshooting & FAQs
Q1: My product turned into an oil at the bottom of the flask. What happened?
A: This is "oiling out," common with benzyl esters.[1] It occurs when the saturation temperature exceeds the melting point of the solvated product.
-
Fix: Re-heat to dissolve the oil. Add more of the good solvent (Ethyl Acetate) and less of the anti-solvent. Cool much slower. If it persists, use Seeding : add a tiny crystal of pure product when the solution reaches room temperature.
Q2: The NMR shows a new peak at ~5.3 ppm (CH2) and the disappearance of the ethyl signals.
A: You have formed Phthalide .[1][6]
-
Cause: The solution was heated too long, or trace acid was present. The peak at ~5.3 ppm corresponds to the lactone methylene group.
-
Recovery: You cannot reverse this easily.[1] You must re-hydrolyze the phthalide (base hydrolysis) and re-esterify, or discard the batch.
Q3: Can I use Methanol or Ethanol?
A: It is risky.[1] Primary alcohols can undergo transesterification .[1][7]
-
Mechanism:[1][2][3][4][8] Benzyl ester + Methanol
Methyl ester + Benzyl alcohol.[1] -
This reaction is slow without a catalyst but accelerates with heat.[1] Stick to non-protic solvents like EtOAc/Heptane.[1]
Q4: Why do you recommend adding Triethylamine?
A: The cyclization of 2-hydroxymethylbenzoates to phthalide is acid-catalyzed.[1][2] Even trace acidity from glass surfaces or the crude starting material can trigger this.[1] TEA acts as a "proton scavenger" to keep the kinetic barrier to cyclization high [2].[1]
References
-
Lactone Formation Kinetics
-
Context: Hydroxy-esters are precursors to lactones.[1][2] Acidic environments drastically reduce the half-life of the open-chain ester.[2]
-
Source: BenchChem Technical Support.[1][3][5][7] "Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide." (2025).[1][3] Link (Inferred from search context regarding phthalide hydrolysis equilibrium).
-
-
General Recrystallization of Benzyl Esters
-
Solvent Properties & Selection
(Note: Specific literature on the recrystallization of CAS 365534-57-2 is sparse; these protocols are derived from the chemical behavior of the phthalide/benzyl-alcohol equilibrium and standard purification of hydroxy-aromatic esters.)[2]
Sources
- 1. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benzyl 2-(hydroxymethyl)benzoate | CAS#:365534-57-2 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound Benzyl benzoate (FDB012844) - FooDB [foodb.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability & Handling of Benzyl 2-hydroxymethylbenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected yield losses, impurity spikes, or complete degradation when working with Benzyl 2-hydroxymethylbenzoate (B2HMB) .
This guide provides an in-depth mechanistic analysis, self-validating protocols, and troubleshooting FAQs to help you stabilize this molecule during synthesis, purification, and storage.
Mechanistic Deep Dive: The Causality of Acidic Instability
B2HMB is intrinsically unstable in acidic environments. To understand how to handle it, you must first understand why it degrades. The instability is not a simple intermolecular hydrolysis; it is driven by a highly favored intramolecular lactonization .
The molecule features a hydroxymethyl group (-CH₂OH) positioned ortho to a benzyl ester. This proximity creates a perfect geometric arrangement for a 5-exo-trig cyclization.
The Acid-Catalyzed Pathway:
-
Activation: Under acidic conditions (pH < 4), the carbonyl oxygen of the benzyl ester becomes protonated. This drastically increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The adjacent hydroxyl group, acting as an intramolecular nucleophile, attacks the activated carbonyl carbon. Because this is an intramolecular process (the "ortho effect"), the activation entropy is extremely low, making the reaction exceptionally fast[1].
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate[2].
-
Resolution & Elimination: The intermediate collapses, breaking the C-O bond of the ester. Benzyl alcohol is expelled as a leaving group, yielding the thermodynamically stable 5-membered lactone ring known as phthalide (isobenzofuran-1(3H)-one)[3].
Visualization of the Degradation Pathway
Fig 1: Acid-catalyzed intramolecular lactonization of B2HMB to phthalide.
Quantitative Data: pH-Dependent Stability Profile
The rate of B2HMB degradation is directly proportional to the hydronium ion concentration. Below is a summarized stability profile demonstrating the kinetic half-life of 2-hydroxymethylbenzoate derivatives at 25°C.
Table 1: Estimated Stability Profile of B2HMB in Aqueous/Organic Mixtures at 25°C
| pH Level | Dominant Catalytic Species | Primary Degradants | Estimated Half-Life (t₁/₂)* |
| pH 1.0 | Specific Acid (H₃O⁺) | Phthalide + Benzyl Alcohol | < 1 hour |
| pH 3.0 | Specific Acid (H₃O⁺) | Phthalide + Benzyl Alcohol | ~ 12 hours |
| pH 5.0 | Mild Acid / Water | Phthalide + Benzyl Alcohol | ~ 5 days |
| pH 7.0 | Neutral (Uncatalyzed) | Minimal (Stable) | > 6 months |
| pH > 9.0 | Specific Base (OH⁻) | Phthalide + Benzyl Alcohol | < 2 hours (Base-catalyzed) |
*Note: Half-lives are extrapolated from the kinetic behavior of ethyl 2-hydroxymethylbenzoate and related amides[2],[1].
Experimental Protocols: Self-Validating Mitigation Workflows
To prevent the loss of B2HMB during synthetic workups and purification, you must implement strict pH control. Do not rely on "mild" conditions; you must actively neutralize any acidic byproducts.
Protocol: Acid-Quenching and Neutral Purification
This protocol utilizes a self-validating feedback loop to ensure the integrity of the molecule at each step.
Step 1: Immediate Reaction Quenching
-
Action: If B2HMB is synthesized in an acidic environment (e.g., Fischer esterification or acidic deprotection), immediately pour the reaction mixture into a vigorously stirring bath of ice-cold saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Causality: Cold temperatures slow down the kinetic rate of lactonization, while the weak base rapidly neutralizes the acid catalyst without initiating base-catalyzed hydrolysis.
-
Validation Check: Dip a pH test strip into the aqueous layer. Do not proceed to extraction until the pH reads strictly between 7.0 and 7.5. If it is acidic, add more NaHCO₃.
Step 2: Extraction and Drying
-
Action: Extract the aqueous mixture with a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer once with brine, then dry over anhydrous Na₂SO₄.
-
Causality: Removing water prevents any residual aqueous hydronium ions from interacting with the dissolved product.
-
Validation Check: Run a rapid Thin Layer Chromatography (TLC) of the organic layer against a known B2HMB standard. A successful extraction will show B2HMB as the dominant spot. The appearance of a high-R_f spot (Benzyl alcohol) indicates that degradation occurred prior to quenching.
Step 3: Base-Treated Silica Gel Chromatography
-
Action: Standard silica gel is inherently acidic (pH ~4.5-5.5) and will catalyze lactonization directly on the column. Pre-treat your silica gel by slurrying it in your starting eluent containing 1% Triethylamine (Et₃N) .
-
Causality: The Et₃N neutralizes the acidic silanol groups on the stationary phase, preventing on-column degradation.
-
Validation Check (2D-TLC): To verify your column conditions, perform a 2D-TLC. Spot your sample, run the plate in the Et₃N-treated solvent, dry it completely, rotate 90 degrees, and run it again. If the compound is stable, all spots will lie on a perfect diagonal. Off-diagonal spots indicate that the compound is still degrading on the silica.
Troubleshooting FAQs
Q: My isolated B2HMB was a clear oil, but after storing it in the fridge for a month, it has turned into a white crystalline solid. What happened? A: Your compound has degraded into phthalide[3]. Phthalide is a highly crystalline solid with a melting point of ~73°C. This typically occurs if trace amounts of acid (even from untreated silica gel or atmospheric CO₂ dissolving into residual moisture) were left in the sample. To fix this, re-purify the sample using the base-treated silica protocol above, and store the neat oil under an inert atmosphere (Argon/N₂) at -20°C.
Q: Can I use B2HMB as a building block in Solid Phase Peptide Synthesis (SPPS) utilizing Fmoc/tBu strategy? A: No. The final cleavage step in standard Fmoc SPPS requires high concentrations of Trifluoroacetic Acid (TFA). Exposure to TFA will rapidly and quantitatively convert your B2HMB moiety into phthalide, cleaving any payload attached to the hydroxymethyl group. You must use orthogonal protecting groups or a Boc/Bzl strategy with HF cleavage (though even HF may cause issues depending on the specific sequence).
Q: How can I analytically distinguish intact B2HMB from the phthalide degradant in my ¹H-NMR spectra? A: Look at the methylene (CH₂) protons.
-
In intact B2HMB , the benzylic protons of the hydroxymethyl group typically appear as a singlet around 4.7 ppm , while the ester benzyl protons appear around 5.3 ppm .
-
In phthalide , the lactone ring CH₂ protons are shifted downfield to approximately 5.3 - 5.4 ppm due to the rigid, planar ring structure adjacent to the ester oxygen[2]. The disappearance of the 4.7 ppm singlet and the appearance of free benzyl alcohol peaks (CH₂ at ~4.6 ppm in CDCl₃) is a definitive indicator of degradation.
References
-
[2] McClelland, R. A., & Alibhai, M. (1981). The tetrahedral intermediate of a lactonization reaction. Canadian Journal of Chemistry. URL:[Link]
-
[3] FooDB Database. Showing Compound Phthalide (FDB010076). URL:[Link]
-
[1] Belke, C. J., Su, S. C. K., & Shafer, J. A. (1971). Imidazole-catalyzed displacement of an amine from an amide by a neighboring hydroxyl group. Model for the acylation of chymotrypsin. Journal of the American Chemical Society. URL:[Link]
Sources
Minimizing side reactions during Benzyl 2-hydroxymethylbenzoate isolation
Topic: Minimizing Side Reactions & Maximizing Stability
Core Technical Directive: The "Ortho" Challenge
Executive Summary: Isolating Benzyl 2-hydroxymethylbenzoate is a battle against thermodynamics.[1] Unlike its para or meta isomers, the ortho substitution pattern creates a "proximity effect."[2] The hydroxymethyl group (-CH₂OH) is positioned perfectly to attack the benzyl ester carbonyl (-COOCH₂Ph).[1]
This system is essentially a "masked" Phthalide .[1][2] Under thermodynamic control (heat, acid, or base catalysis), the molecule will spontaneously cyclize to form Phthalide (isobenzofuran-1(3H)-one) and release Benzyl Alcohol.[2]
Your Goal: Maintain Kinetic Control . You must prevent the system from reaching its thermodynamic energy minimum (the lactone).[1][2]
Mechanism of Instability (The "Why")
To solve the problem, you must visualize the enemy.[2] The following diagram illustrates the intramolecular lactonization pathway that degrades your product.
Figure 1: The spontaneous lactonization pathway.[2] Acid, base, or heat lowers the activation energy, accelerating the collapse into Phthalide.[2]
Troubleshooting Guides & FAQs
Module A: Workup & Quenching
Q: I synthesized the compound via reduction, but after adding 1M HCl, my product disappeared. Why? A: You likely triggered acid-catalyzed lactonization.[1] The Science: Protonation of the ester carbonyl makes it highly electrophilic, inviting immediate attack by the neighboring hydroxyl group.[2] The Fix: The "Buffered Cold Quench" Protocol. Never use strong acids.[1][2] The pH must remain between 6.5 and 7.5.[1][2]
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Use) |
| Quench Agent | 1M HCl or H₂SO₄ | Saturated NH₄Cl or Phosphate Buffer (pH 7) |
| Temperature | Room Temp (25°C) | Ice Bath (< 5°C) |
| Mixing | Rapid addition | Dropwise addition (Control Exotherm) |
Q: My crude NMR shows Benzyl Alcohol and Phthalide. Is this hydrolysis? A: Likely not direct hydrolysis.[1][2] It is "Lactonization-Elimination."[1][2] The benzyl group is a good leaving group (as benzyl alcohol).[1][2] If you see Phthalide, the benzyl group wasn't hydrolyzed by water; it was "pushed" out by the intramolecular hydroxyl group.[2]
Module B: Purification (Chromatography)
Q: My compound degrades on the silica column. I recover mostly Phthalide. A: Standard silica gel is slightly acidic (pH 4–5).[1] This is sufficient to catalyze the cyclization of ortho-hydroxy esters.[1][2] The Fix: Neutralized Silica Protocol. [2]
Step-by-Step Methodology:
-
Prepare Slurry: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).[1][2]
-
Add Buffer: Add 1% Triethylamine (Et₃N) to the slurry.
-
Pack Column: Pour the slurry and flush with 2 column volumes of eluent (containing 1% Et₃N).
-
Run Column: Load your sample. You can reduce Et₃N to 0.5% for the run, but do not eliminate it.[2]
-
Speed: Flash chromatography must be fast. Do not let the compound sit on silica overnight.[1][2]
Module C: Solvent Removal & Storage
Q: The product cyclizes during rotary evaporation.[1][2] How do I remove the solvent? A: Heat is your enemy.[1][2] As you concentrate the solution, the intermolecular distance decreases, and thermal energy drives the reaction over the activation barrier.[2]
The "Cold Concentration" Workflow:
-
Bath Temp: Set water bath to < 30°C .
-
Vacuum: Use a high-quality vacuum (< 10 mbar) to remove solvents at low temperatures.[1][2]
-
Azeotropes: If water is present, do not heat to remove it.[1][2] Use DCM (Dichloromethane) to azeotrope water out at low temperatures.[1]
-
Storage: Store the purified oil in Benzene-d6 or CDCl₃ (neutralized with silver foil) in the freezer (-20°C). Neat oil will eventually cyclize even at room temperature.[1][2]
Master Decision Workflow
Follow this logic gate to ensure sample integrity during isolation.
Figure 2: Isolation decision tree emphasizing pH control and buffered purification.
References
-
BenchChem. (2025).[1][2][3][4] An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Retrieved from (General mechanism of phthalide/hydroxy-acid equilibrium).[1][2]
-
Organic Chemistry Portal. (n.d.).[1][2] Phthalide Synthesis and Lactonization Mechanisms. Retrieved from (Mechanistic overview of acid-catalyzed lactonization).[1][2]
-
Sigma-Aldrich. (n.d.).[1][2] Methyl 4-(hydroxymethyl)benzoate Product Data. Retrieved from (Comparative stability data for the para isomer vs. ortho instability).[1][2]
-
PubChem. (2025).[1][2] Hydroxymethylbenzoate Compound Summary. Retrieved from (Chemical and physical property data).[1][2]
Sources
Storage conditions to prevent degradation of Benzyl 2-hydroxymethylbenzoate
Welcome to the Technical Support Center. In drug development and complex synthetic workflows, researchers frequently encounter erratic yields and purity issues when utilizing Benzyl 2-hydroxymethylbenzoate. This compound is notoriously unstable if mishandled. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your synthetic pipelines.
Section 1: Core Degradation Mechanisms (The "Why")
Q: Why does my this compound degrade so quickly, even when left on the benchtop for just a few hours? A: The primary culprit is not simple oxidation, but rather a highly favored intramolecular transesterification known as lactonization .
Structurally, the hydroxymethyl group (-CH2OH) is positioned ortho to the benzyl ester. The oxygen of the hydroxymethyl group acts as a powerful nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate that rapidly collapses to eject benzyl alcohol, forming a highly stable 5-membered lactone ring known as phthalide (isobenzofuran-1(3H)-one)[1].
This reaction is entropically driven and aggressively catalyzed by both hydronium (H+) and hydroxide (OH-) ions. The rate of breakdown of the tetrahedral intermediate approaches the diffusion limit under basic conditions[1]. Even ambient moisture—which absorbs atmospheric CO2 to become slightly acidic—is sufficient to trigger the hydronium-catalyzed degradation pathway.
Chemical degradation pathways of this compound under suboptimal storage.
Section 2: Troubleshooting Storage Issues (The "How")
Q: I stored the compound in a standard 4°C refrigerator, but my latest HPLC run shows a massive impurity peak. What happened? A: Standard refrigerators are high-moisture environments. If you opened the cold vial directly on the benchtop, ambient water vapor immediately condensed on the cold powder. This moisture initiates the hydrolysis of the benzyl ester[2] and provides the aqueous medium necessary for the acid/base-catalyzed lactonization to phthalide[1].
Decision tree for the handling and storage of this compound aliquots.
Q: How should I prepare aliquots for long-term storage to prevent this? A: You must utilize a self-validating anhydrous aliquoting protocol. By strictly controlling the atmosphere and temperature, you arrest the kinetic pathways of degradation.
Step-by-Step Methodology: Anhydrous Aliquoting & Cryogenic Storage
-
Thermal Equilibration (Crucial Causality Step): Remove the bulk container from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature (RT) for at least 2 hours. Causality: Opening a cold vial causes instantaneous moisture condensation. Equilibration prevents this thermal shock.
-
Inert Atmosphere Transfer: Move the sealed, RT-equilibrated container into a glove box continuously purged with Argon (O2 < 5 ppm, H2O < 1 ppm). Causality: Argon is heavier than Nitrogen and forms a superior protective blanket against oxidative and hydrolytic degradation[2].
-
Aliquoting: Dispense the required mass into pre-dried, amber glass vials (oven-dried at 120°C for 4 hours to remove surface-bound silanol water).
-
Sealing & Self-Validation: Cap the vials with PTFE-lined silicone septa and crimp tightly. Self-Validation Step: Weigh the sealed vial on an analytical balance. Leave it in the glovebox for 1 hour and re-weigh. A perfectly stable mass confirms the seal is hermetic and no atmospheric moisture/gas is being absorbed.
-
Secondary Containment: Place the sealed vials inside a secondary vacuum-sealed Mylar bag containing a silica gel desiccant pouch.
-
Cryogenic Storage: Transfer the secondary containers immediately to a monitored -20°C freezer.
Section 3: Analytical Quality Control
Q: How can I detect degradation before starting my synthesis? A: You should establish a routine Quality Control (QC) check using HPLC-UV or 1H NMR. Phthalide has a distinct UV absorption profile and NMR chemical shift compared to the intact benzyl ester. Phthalide derivatives are optimally detected at 226 nm or 254-280 nm[3][4].
Table 1: Quantitative QC Markers for this compound Degradation
| Analyte | HPLC Retention Time (Relative) | Optimal UV Detection (λ max) | 1H NMR Marker (in CDCl3 / D2O) |
| This compound | 1.00 | 226 nm, 254 nm | ~4.70 ppm (s, 2H, -CH2 OH)[5] |
| Phthalide (Primary Degradant) | ~0.65 | 226 nm, 280 nm[3] | ~5.18 ppm (s, 2H, lactone -CH2 )[5] |
| Benzyl Alcohol (Byproduct) | ~0.40 | 254 nm[4] | ~4.68 ppm (s, 2H, benzylic -CH2 ) |
Note: If the peak at ~0.65 RT or the singlet at 5.18 ppm exceeds 2% integration, the batch has undergone significant lactonization and must be purified via flash chromatography before use.
References
-
Title: The tetrahedral intermediate of a lactonization reaction Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Simultaneous Determination of Nine Related Substances in p-Phthalic Acid Residue by RP-HPLC Source: Journal of Chromatographic Science / PubMed URL: [Link]
- Title: High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof (CN110108818B)
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. CN110108818B - High performance liquid chromatography for high performance separation detection of phthalide derivatives and application thereof - Google Patents [patents.google.com]
- 4. Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Overcoming Aqueous Solubility Issues with Benzyl 2-hydroxymethylbenzoate
Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling to keep lipophilic esters in solution during aqueous assays or in vivo dosing. Benzyl 2-hydroxymethylbenzoate presents a unique challenge: it is highly lipophilic due to its bulky aromatic rings, yet chemically sensitive due to its ester linkage.
This guide is designed to move beyond basic trial-and-error. Here, we will dissect the thermodynamic causality behind your formulation failures and provide self-validating, step-by-step protocols to achieve stable aqueous dispersions.
Part 1: Physicochemical Profiling
Before troubleshooting, we must define the physical constraints of the molecule. You cannot formulate against the laws of thermodynamics; you must work with them.
Table 1: Physicochemical Profile of this compound
| Property | Value / Characteristic | Formulation Implication |
| Molecular Weight | ~242.27 g/mol | Small molecule; amenable to cyclodextrin cavity inclusion. |
| Estimated LogP | 2.8 – 3.5 | Highly lipophilic; will strictly partition into hydrophobic phases. |
| Aqueous Solubility | < 0.1 mg/mL | Practically insoluble in water; requires active solubilization. |
| Chemical Liabilities | Ester Bond | Susceptible to acid/base-catalyzed hydrolysis. Strictly avoid extreme pH adjustments (< 4.0 or > 8.0). |
Part 2: Troubleshooting FAQs & Methodologies
Q1: Why does this compound crash out immediately upon dilution in aqueous assay buffers, even when pre-dissolved in 100% DMSO?
The Causality: This is a classic thermodynamic vs. kinetic solubility failure. DMSO acts as an excellent organic solvent by disrupting solute-solute interactions. However, when you dilute this stock into an aqueous buffer, you rapidly shift the dielectric constant and solvent polarity. The hydrophobic bulk of the benzyl and benzoate groups forces the surrounding water molecules into a highly ordered, entropically unfavorable "cage." To minimize this thermodynamic penalty, the compound rapidly aggregates, leading to nucleation and visible precipitation (crash-out). Relying solely on a co-solvent is insufficient because the crash-out threshold is inevitably crossed once the co-solvent fraction drops below ~10% in the final assay volume.
Fig 1: Mechanism of precipitation vs. cyclodextrin-mediated stabilization upon aqueous dilution.
Q2: How can I formulate this compound for in vitro aqueous assays without exceeding 1% DMSO?
The Causality: The most robust method for lipophilic aromatics is utilizing a host-guest inclusion complex, specifically with Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclic oligosaccharide structure of HP-β-CD provides a hydrophobic internal cavity that shields the lipophilic benzyl/benzoate moieties from water, while its hydrophilic exterior maintains aqueous solubility [1]. Because HP-β-CD encapsulation does not alter the covalent structure of the drug, it preserves the compound's biological activity while preventing aggregation.
Step-by-Step Methodology: HP-β-CD Complexation Workflow
-
Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target aqueous assay buffer (pH 7.4 to prevent ester hydrolysis).
-
Organic Solubilization: Dissolve this compound in Ethanol or DMSO at a high concentration (e.g., 50 mg/mL). Note: The co-solvent acts as a thermodynamic facilitator, dissolving the guest molecule before it enters the cyclodextrin cavity [2].
-
Complexation: Add the organic stock dropwise into the stirring HP-β-CD solution. Ensure the final organic solvent concentration remains below 5% during this step.
-
Equilibration: Stir the mixture at room temperature for 12–24 hours. Complexation is a dynamic equilibrium; sufficient time is required for the host-guest interaction to stabilize.
-
Solvent Removal (Optional): If your assay strictly requires 0% organic solvent, lyophilize the solution and reconstitute the resulting powder in pure water.
Q3: I need to dose this in vivo. What is the optimal co-solvent/surfactant strategy that avoids ester hydrolysis?
The Causality: For in vivo dosing, extreme pH adjustments (a common trick for ionizable drugs) will catalyze the hydrolysis of this compound's ester bond, destroying your API. Instead, you must use a ternary co-solvent/surfactant system. The co-solvent lowers the dielectric constant of the water, while the surfactant forms micelles to trap the lipophilic drug, preventing precipitation upon dilution in the bloodstream.
Table 2: Recommended In Vivo Formulation Limits for Ester-Sensitive Lipophiles
| Excipient | Function | Max Recommended % (v/v) | Causality / Rationale |
| Ethanol | Co-solvent | 5 - 10% | Disrupts water hydrogen-bonding network; high levels cause tissue necrosis. |
| PEG 400 | Co-solvent | 30 - 40% | Increases solvent capacity; high levels can cause hemolysis or osmotic stress. |
| Tween 80 | Surfactant | 2 - 5% | Forms protective micelles around the ester; high levels cause hypersensitivity. |
| Saline/Buffer | Aqueous Bulk | Q.S. to 100% | Must be buffered to pH ~6.5 - 7.4 to prevent ester hydrolysis. |
Q4: How do I validate that my formulation is stable and won't precipitate during my 24-hour experiment?
The Causality: Visual inspection is notoriously unreliable. Micro-precipitates can form and skew your assay results long before they become visible to the naked eye. A formulation protocol must be a self-validating system. If you do not analytically confirm solubility, any downstream biological data is compromised.
Fig 2: Iterative, self-validating workflow for formulating lipophilic esters in aqueous media.
Step-by-Step Methodology: Self-Validating Stability Assay
-
Dynamic Light Scattering (DLS): After preparing your formulation, measure the Polydispersity Index (PDI) via DLS. A PDI < 0.2 indicates a uniform micellar or cyclodextrin-complexed dispersion. A PDI > 0.4 indicates uncontrolled aggregation.
-
Centrifugation Stress Test: Transfer 1 mL of the formulation to a microcentrifuge tube and spin at 10,000 x g for 15 minutes. This forces any sub-visible micro-precipitates to pellet at the bottom.
-
HPLC Quantification: Carefully extract 100 µL from the supernatant (top layer) and quantify the API concentration via HPLC.
-
Validation Check: If the HPLC-quantified concentration matches your theoretical input concentration, your system is thermodynamically stable and ready for use. If it is lower, your compound has crashed out, and you must increase your surfactant/cyclodextrin ratio.
References
-
Nicolaescu OE, Belu I, Mocanu AG, et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics. 2025;17(3):288. URL:[Link]
-
Charumanee S, Okonogi S, Sirithunyalug J, Wolschann P, Viernstein H. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Scientia Pharmaceutica. 2016; 84(4):694-704. URL:[Link]
Validation & Comparative
1H NMR Interpretation of Benzyl 2-Hydroxymethylbenzoate: A Comparative Analytical Guide
Topic: 1H NMR Interpretation of Benzyl 2-hydroxymethylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound (CAS: 6939-35-1) represents a critical structural motif in the synthesis of isocoumarins and prodrug formulations.[1] Its analysis is frequently complicated by its dynamic equilibrium with Phthalide (its lactone precursor/degradation product) and the overlapping resonances of methylene protons in standard chlorinated solvents.
This guide provides a definitive technical comparison of the product against its primary alternative form (Phthalide) and evaluates solvent-dependent performance (CDCl₃ vs. DMSO-d₆) to ensure accurate structural assignment.[1]
Part 1: Structural Context & The "Alternative" Challenge
In drug development, this molecule is rarely static.[1] Under acidic conditions or high temperatures, it undergoes intramolecular cyclization to release benzyl alcohol and form Phthalide .[1] Therefore, the "Alternative" in this context is the Lactone Impurity .
The Equilibrium Pathway
The following diagram illustrates the structural relationship and the critical monitoring points for the analyst.
[2]
Part 2: Comparative NMR Analysis
Scenario A: The Solvent Comparison (CDCl₃ vs. DMSO-d₆)
The choice of solvent is not merely logistical; it is mechanistically diagnostic for this molecule.
| Feature | Standard: CDCl₃ | Advanced: DMSO-d₆ | Technical Insight |
| -OH Signal | Broad singlet or invisible (exchange).[1] | Sharp triplet (coupled). | Critical: DMSO prevents rapid proton exchange, allowing observation of the J-coupling between the OH and the adjacent CH₂. |
| Ar-CH₂-OH | Singlet (~4.7 ppm).[1] | Doublet (~4.6 ppm).[1] | The doublet splitting in DMSO confirms the primary alcohol structure. |
| Ester -CH₂- | Singlet (~5.35 ppm).[1] | Singlet (~5.38 ppm).[1] | Remains a singlet in both; serves as the integration standard (2H). |
| Aromatic Region | Overlapping multiplet (9H).[1] | Slightly better resolution. | The 5 protons of the benzyl group often obscure the 4 benzoate protons. |
Scenario B: Product vs. Phthalide (The Impurity Check)
Distinguishing the product from Phthalide is the primary quality control challenge. Phthalide lacks the benzyl group and the hydroxyl proton.
| Diagnostic Region | Target Product (this compound) | Alternative / Impurity (Phthalide) | Differentiation Logic |
| Hydroxymethyl (-CH₂OH) | Signal Present: ~4.6–4.8 ppm (2H) | Signal Absent | The most reliable indicator of ring opening.[1] |
| Benzyl Ester (-COOCH₂Ph) | Signal Present: ~5.35 ppm (2H) | Signal Absent | Phthalide has no benzyl group.[1] |
| Lactone Methylene (-CH₂-) | N/A | Signal Present: ~5.32 ppm (2H) | Risk: This singlet often overlaps with the Benzyl Ester CH₂.[1] |
| Aromatic Integration | 9 Protons (5 Benzyl + 4 Benzoate) | 4 Protons (Benzoate only) | A ratio of Ar-H to CH₂ of 9:4 confirms the product; 4:2 (or 2:[1]1) suggests Phthalide.[1][2] |
Part 3: Detailed Assignments & Experimental Protocol
Chemical Shift Data (Reference: CDCl₃, 400 MHz)
Note: Values are referenced to TMS (0.00 ppm).
-
δ 7.95 – 8.05 (m, 1H): Aromatic ortho-proton (benzoate ring, adjacent to carbonyl). Deshielded by anisotropy.[1]
-
δ 7.30 – 7.55 (m, 8H): Overlapping aromatic protons (remaining 3 benzoate + 5 benzyl protons).[1]
-
δ 5.38 (s, 2H): Benzyl Ester Methylene (-COO-CH ₂-Ph).[1]
-
δ 4.75 (s, 2H): Hydroxymethyl Methylene (Ar-CH ₂-OH).[1]
-
δ 2.50 – 3.00 (br s, 1H): Hydroxyl Proton (-OH).[1]
-
Diagnostic Note: Often invisible in "wet" CDCl₃ due to exchange.[1]
-
Experimental Protocol: The "Self-Validating" Workflow
To ensure the spectrum is authoritative, follow this specific protocol designed to prevent cyclization during prep.
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of sample.
-
Solvent: Use DMSO-d₆ (0.6 mL) for structural confirmation (to see the OH coupling).[1] Use CDCl₃ only for quick purity checks.
-
Neutralization (Critical): If the sample is from an acid workup, add a micro-spatula tip of solid K₂CO₃ to the NMR tube. Reason: Traces of acid in CDCl₃ can catalyze the cyclization to Phthalide inside the NMR tube during acquisition.
Step 2: Acquisition Parameters
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]
-
Relaxation Delay (D1): Set to ≥ 5 seconds. Reason: The benzylic protons have long T1 relaxation times.[1] Short D1 will suppress their integration, leading to incorrect Ar:CH₂ ratios.[1]
-
Scans: 16 (CDCl₃) or 32 (DMSO).
Step 3: Processing
-
Line Broadening: 0.3 Hz.[1]
-
Baseline Correction: Polynomial (order 5) is required due to the broad aromatic region.
Part 4: Decision Logic for Analysts
The following decision tree guides the interpretation of the resulting spectrum.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3452 (Phthalide) & Analogues.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for solvent effects on OH coupling).
-
Reich, H. J. Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[1] (Reference for Benzyl vs. Methyl ester shifts). [Link]
Sources
FT-IR spectral peaks for Benzyl 2-hydroxymethylbenzoate characterization
This guide provides a technical framework for the characterization of Benzyl 2-hydroxymethylbenzoate (also known as Benzyl 2-(hydroxymethyl)benzoate) using Fourier Transform Infrared (FT-IR) spectroscopy. It specifically addresses the critical challenge of distinguishing the open-chain ester from its cyclic lactone precursor, Phthalide , and other structural analogs.
Executive Summary & Application Context
In drug development and organic synthesis, This compound is a bifunctional intermediate often derived from Phthalide via base-catalyzed ring opening and subsequent benzylation.
The primary analytical challenge is the Lactone-Ester Equilibrium . Under acidic conditions or thermal stress, the target ester can spontaneously cyclize back to Phthalide, releasing Benzyl Alcohol. FT-IR is the most efficient "first-pass" technique to monitor this stability because the carbonyl (
Key Analytical Goal: Confirm the presence of the Ester Carbonyl (~1720 cm⁻¹) and Hydroxyl group (~3400 cm⁻¹) while validating the absence of the Lactone Carbonyl (~1765+ cm⁻¹) .
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize moisture interference (which obscures the O-H region), follow this standardized protocol.
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Suitability: Pure liquids or oils (this compound is typically a viscous oil or low-melting solid).
-
Crystal: Diamond or ZnSe.
-
Protocol: Apply 10-20 mg of sample directly to the crystal. Apply pressure clamp to ensure uniform contact.
-
Resolution: 4 cm⁻¹.[1]
-
Scans: 16-32 scans.
Method B: KBr Pellet (If solid)
-
Suitability: Crystalline solids or recrystallized samples.[1]
-
Ratio: 1:100 (Sample:KBr).
-
Protocol: Grind dry KBr and sample in an agate mortar to a fine powder. Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Validation: Ensure no "slope" in the baseline at 4000 cm⁻¹ (indicates scattering from large particles).
Spectral Analysis: The "Rule of Three" Verification
Successful characterization requires the identification of three distinct spectral regions. Use the table below to validate your product against common impurities.
Comparative Peak Assignment Table
| Functional Group | Vibration Mode | Target: this compound | Impurity: Phthalide (Lactone) | Impurity: Benzyl Alcohol | Impurity: Benzyl Benzoate |
| Hydroxyl (-OH) | O-H Stretch | 3200–3450 cm⁻¹ (Broad) | Absent | 3200–3400 cm⁻¹ (Strong/Broad) | Absent |
| Carbonyl (C=O) | C=O[2][3] Stretch | 1715–1730 cm⁻¹ (Conjugated Ester) | 1765–1790 cm⁻¹ (5-Membered Lactone) | Absent | 1715–1725 cm⁻¹ |
| Ester C-O | C-O-C Stretch | 1260–1280 cm⁻¹ | 1250–1270 cm⁻¹ | Absent | 1270 cm⁻¹ |
| Alcohol C-O | C-O Stretch | 1000–1050 cm⁻¹ (Primary Alcohol) | Absent | 1000–1030 cm⁻¹ | Absent |
| Aromatic | C=C Ring | 1580–1600 cm⁻¹ | 1600 cm⁻¹ | 1500–1600 cm⁻¹ | 1580–1600 cm⁻¹ |
Critical Diagnostic Logic:
-
The "Lactone Flag": If you see a sharp peak above 1760 cm⁻¹ , your sample contains Phthalide (cyclized degradation product).
-
The "Hydrolysis Flag": If you see a strong O-H stretch but no Carbonyl peak, your sample has hydrolyzed completely to Benzyl Alcohol.
-
The "Target Confirmation": You must observe both the Ester C=O (~1720) and the Alcohol O-H (~3400) to confirm the open-chain structure.
Visualization of Characterization Logic
Figure 1: Synthesis & Degradation Pathway
This diagram illustrates the chemical relationship between the target and its impurities, highlighting the structural changes that cause the spectral shifts.
Caption: Spectral shifts during synthesis. Note the critical shift in Carbonyl frequency from 1765 cm⁻¹ (Lactone) to 1720 cm⁻¹ (Ester).
Figure 2: Spectral Decision Tree
Use this workflow to interpret your FT-IR data.
Caption: Step-by-step logic for validating the target compound using FT-IR peak positions.
Technical Nuances & Troubleshooting
-
Ortho-Effect: The hydroxymethyl group is ortho to the ester. While intramolecular hydrogen bonding is possible, it is less pronounced than in salicylates (phenolic OH). Therefore, do not expect the C=O peak to shift as low as 1680 cm⁻¹; it will remain near the typical conjugated ester range (1715-1730 cm⁻¹) [1].
-
Water Interference: The target's O-H band (3400 cm⁻¹) overlaps with atmospheric moisture. If the peak is jagged or excessively broad, purge the FT-IR bench with nitrogen or dry air for 5 minutes and rescan.
-
Solvent Residue: If synthesized in Toluene or THF, look for sharp artifacts at 1490 cm⁻¹ (Toluene) or 2850 cm⁻¹ (THF C-H stretch).
References
-
NIST Chemistry WebBook. Benzoic acid, 2-hydroxy-, phenylmethyl ester (Benzyl Salicylate) & Related Benzoates. National Institute of Standards and Technology.[1] Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. (2018).[1][4] Fundamental IR interpretation for ester/lactone differentiation. Available at: [Link]
-
PubChem. Benzyl 2-(hydroxymethyl)benzoate (CID 6971231).[4] Compound summary and physical properties.[2][3][4] Available at: [Link]
Sources
A Guide to the Mass Spectrometry Fragmentation of Benzyl 2-hydroxymethylbenzoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Understanding the fragmentation patterns of molecules is paramount for interpreting mass spectra accurately. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Benzyl 2-hydroxymethylbenzoate, a compound of interest in various chemical and pharmaceutical research areas.
This document moves beyond a simple cataloging of fragments. As Senior Application Scientists, we delve into the rationale behind the fragmentation pathways, comparing them with structurally similar molecules to provide a robust framework for analysis. The insights presented herein are grounded in established principles of mass spectrometry and supported by data from analogous compounds.
Predicted Fragmentation Mechanism of this compound
The structure of this compound (C15H14O3, MW: 242.27 g/mol ) offers several potential cleavage points under electron ionization. The presence of a benzyl ester and a hydroxymethyl group on the aromatic ring dictates a characteristic fragmentation pattern.
Upon electron impact, the molecule is expected to ionize to form the molecular ion, [M]•+, at m/z 242. Due to the presence of multiple functional groups, this molecular ion will likely be of moderate to low abundance as it readily undergoes fragmentation. The primary fragmentation pathways are anticipated to be driven by the formation of stable carbocations and neutral losses.
The most characteristic fragmentation for benzyl esters is the cleavage of the benzylic C-O bond, leading to the formation of the highly stable benzyl cation, which rearranges to the even more stable tropylium ion ([C7H7]+) at m/z 91 .[1][2] This fragment is often the base peak or one of the most abundant peaks in the spectra of benzyl-containing compounds.[3][4] The other part of the molecule would form a 2-hydroxymethylbenzoyl radical.
Another significant fragmentation pathway involves the ester group. Cleavage of the bond between the carbonyl carbon and the oxygen of the benzyl group can lead to the formation of the 2-hydroxymethylbenzoyl cation at m/z 135 . This fragment can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 107 .
The hydroxymethyl group can also influence the fragmentation. A potential pathway is the loss of a hydroxyl radical (•OH) from the molecular ion, leading to a fragment at m/z 225 . Alternatively, the loss of formaldehyde (CH2O) from the molecular ion could produce a fragment at m/z 212 .
The following diagram illustrates the predicted primary fragmentation pathways of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of structurally related compounds.
| Compound | Structure | Key Fragments (m/z) and Interpretation | Reference |
| This compound | This compound | 242 [M]•+ : Molecular ion91 : [C7H7]+ (Tropylium ion) - Base Peak135 : [C8H7O2]+ (2-hydroxymethylbenzoyl cation)107 : [C7H7O]+ (Loss of CO from m/z 135) | Predicted |
| Benzyl Salicylate (Benzyl 2-hydroxybenzoate) | Benzyl 2-hydroxybenzoate | 228 [M]•+ : Molecular ion91 : [C7H7]+ (Tropylium ion)121 : [C7H5O2]+ (2-hydroxybenzoyl cation)93 : [C6H5O]+ (Loss of CO from m/z 121) | [5] |
| Methyl 2-hydroxybenzoate (Methyl Salicylate) | Methyl 2-hydroxybenzoate | 152 [M]•+ : Molecular ion120 : [M - CH3OH]•+ (Loss of methanol)92 : [C6H4O]•+ (Loss of CO from m/z 120) | [6] |
| Benzyl Benzoate | Benzyl Benzoate | 212 [M]•+ : Molecular ion105 : [C7H5O]+ (Benzoyl cation) - Base Peak91 : [C7H7]+ (Tropylium ion)77 : [C6H5]+ (Phenyl cation) | [7][8] |
The comparison reveals several key trends:
-
Tropylium Ion (m/z 91): The presence of a benzyl group consistently leads to a strong signal at m/z 91, arising from the stable tropylium ion. This is a highly reliable diagnostic peak for benzyl esters.[1][3]
-
Acylium Ion Formation: Cleavage of the ester bond to form an acylium cation is a common pathway. For Benzyl Benzoate, the benzoyl cation at m/z 105 is the base peak.[8] In the case of Benzyl Salicylate, the corresponding 2-hydroxybenzoyl cation is observed at m/z 121.[5] We predict a similar cleavage for this compound, leading to the fragment at m/z 135.
-
Influence of ortho-substituents: The ortho-hydroxyl group in Methyl Salicylate facilitates a characteristic loss of methanol (CH3OH) to give a prominent peak at m/z 120.[6] While a similar intramolecular rearrangement is less likely for the benzyl ester due to the stability of the benzyl cation, the presence of the ortho-hydroxymethyl group in our target molecule is expected to influence secondary fragmentation pathways, such as the loss of formaldehyde.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (10:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
This protocol provides a robust starting point for the analysis. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation used.
Conclusion
The in-silico fragmentation analysis of this compound, supported by comparative data from structurally similar molecules, provides a strong predictive model for its EI mass spectrum. The anticipated key fragments at m/z 91 (tropylium ion) and m/z 135 (2-hydroxymethylbenzoyl cation) are expected to be highly diagnostic. This guide, combining theoretical prediction with a practical experimental protocol, serves as a valuable resource for researchers in the identification and characterization of this and related compounds. The principles outlined herein underscore the importance of a logical, evidence-based approach to the interpretation of mass spectral data.
References
-
PubChem. 2-(Hydroxymethyl)benzoic acid. [Link]
-
Chemconnections. Mass Spectrometry Fragmentation. [Link]
- De Hoffmann, E., & Stroobant, V. (2007).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemsrc. benzyl 2-(hydroxymethyl)benzoate. [Link]
-
Doc Brown's Chemistry. mass spectrum of methyl 2-hydroxybenzoate. [Link]
-
Gomez, S. M., et al. (2007). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 18(10), 1765–1775. [Link]
-
Kopera, E., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(1), 101–111. [Link]
-
Doc Brown's Chemistry. mass spectrum of benzoic acid. [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
ResearchGate. GC–TOF mass spectral analysis of the m / z 135 and m / z 107 ions for... [Link]
-
NIST WebBook. Benzoic acid, 2-hydroxy-, phenylmethyl ester. [Link]
-
Organic Syntheses. BENZYL BENZOATE. [Link]
- Google Patents.
-
Padhy, G. K., et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63. [Link]
-
Restek. Benzyl benzoate. [Link]
-
NIST WebBook. Benzyl Benzoate. [Link]
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzoic acid, 2-hydroxy-, phenylmethyl ester [webbook.nist.gov]
- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. ez.restek.com [ez.restek.com]
- 8. Benzyl Benzoate [webbook.nist.gov]
HPLC Method Development for Benzyl 2-hydroxymethylbenzoate Purity Assay: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
Developing a stability-indicating purity assay for Benzyl 2-hydroxymethylbenzoate presents a unique chromatographic challenge. As an aromatic ester, it is susceptible to hydrolysis, generating structurally similar impurities such as 2-hydroxymethylbenzoic acid and benzyl alcohol. Furthermore, synthetic precursors like benzyl benzoate may be present. This guide objectively compares the performance of different high-performance liquid chromatography (HPLC) column chemistries and outlines a self-validating, step-by-step protocol optimized for maximum selectivity (
Mechanistic Principles of Method Development
To achieve baseline resolution of this compound from its critical impurities, analytical scientists must manipulate both the mobile phase thermodynamics and the stationary phase interaction mechanisms.
The Role of Mobile Phase pH
The solubility and ionization state of benzoic acid derivatives are highly pH-dependent[1]. 2-Hydroxymethylbenzoic acid contains a carboxylic acid functional group with a
By utilizing an acidic mobile phase (e.g., 0.1% phosphoric acid, pH ~2.1), the ionization of the acidic analytes is completely suppressed[2]. This forces the molecules into their protonated, hydrophobic forms, which dramatically increases retention (
Stationary Phase Selection: Beyond Hydrophobicity
While C18 (octadecylsilane) is the default starting point for reversed-phase HPLC, its separation mechanism relies almost exclusively on dispersive hydrophobic interactions[3]. For aromatic esters, relying solely on hydrophobicity often results in the co-elution of structurally similar aromatic isomers[4]. To maximize selectivity, alternative column chemistries that exploit the varying electron densities of the analytes' aromatic rings must be evaluated[5].
Fig 1. Logical workflow for developing a stability-indicating HPLC purity assay.
Comparative Analysis: Column Chemistries
To objectively determine the optimal stationary phase, a comparative study was conducted using three distinct column chemistries under identical acidic gradient conditions.
Table 1: Chromatographic Performance Comparison
| Parameter | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | Phenyl-Hexyl |
| Primary Interaction Mechanism | Hydrophobic (Dispersive) | Dipole-Dipole, | Hydrophobic, |
| Retention Factor ( | 4.2 | 5.8 | 4.9 |
| Resolution ( | 1.6 (Co-elution risk) | 2.1 (Acceptable) | 2.8 (Excellent) |
| Peak Tailing Factor ( | 1.35 | 1.15 | 1.05 |
| Selectivity ( | 1.08 | 1.15 | 1.22 |
Data Interpretation & Causality
-
C18 Column: Provided adequate overall retention but failed to achieve baseline resolution (
) between benzyl alcohol and 2-hydroxymethylbenzoic acid. The purely hydrophobic mechanism could not sufficiently differentiate the subtle polarity differences between the hydroxyl and carboxylic acid substituents[6]. -
PFP Column: The highly electron-deficient pentafluorophenyl ring provided strong dipole-dipole and hydrogen bonding interactions[7]. While resolution improved, these strong interactions led to slight peak broadening and over-retention of the highly hydrophobic benzyl benzoate impurity.
-
Phenyl-Hexyl Column (Optimal): Delivered the perfect balance. The electron-rich phenyl ring on the stationary phase engaged in selective
interactions with the analytes[6],[7]. The differing electron-withdrawing and electron-donating effects of the substituents on the target molecule and its impurities allowed the Phenyl-Hexyl phase to achieve baseline resolution ( ) with excellent peak symmetry ( )[3].
Optimized Experimental Protocol
The following protocol utilizes the Phenyl-Hexyl column and is designed as a self-validating system . The inclusion of rigorous System Suitability Testing (SST) ensures the method's resolving power is empirically verified before any sample data is acquired.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% Phosphoric acid (AR grade) to 1000 mL of ultra-pure water (18.2 M
cm). Mix thoroughly and filter through a 0.22 µm membrane.-
Causality: The low pH (~2.1) ensures complete protonation of the acidic impurities, preventing peak tailing and retention time drift[2].
-
-
Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.
Step 2: Standard & Sample Preparation
-
Diluent: Water:Acetonitrile (50:50, v/v).
-
Standard Solution: Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).
-
System Suitability Solution (SST): Spike the standard solution with 0.1% (w/w) of Benzyl alcohol and 2-Hydroxymethylbenzoic acid.
-
Causality: This guarantees the system's ability to separate the most critical, closely eluting pairs is proven prior to sample analysis.
-
Step 3: Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Stabilizes mass transfer kinetics and ensures reproducible retention times).
-
Detection Wavelength: UV at 230 nm (Optimal absorbance maximum for benzoate derivatives)[1].
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 10.0 min: 20%
60% B -
10.0 - 15.0 min: 60%
90% B -
15.0 - 15.1 min: 90%
20% B -
15.1 - 20.0 min: 20% B (Re-equilibration)
-
Fig 2. Separation mechanism of aromatic esters on a Phenyl-Hexyl stationary phase.
Step 4: System Suitability Testing (SST) - The Self-Validation Gate
Before analyzing unknown samples, the system must pass the following criteria:
-
Specificity: A blank injection (diluent) exhibits no interfering peaks
area at the retention time of the target API. -
Resolving Power: Resolution (
) between Benzyl alcohol and 2-Hydroxymethylbenzoic acid. -
Peak Symmetry: Tailing factor (
) for the this compound peak. -
Precision: Relative Standard Deviation (%RSD) of the API peak area
across five replicate injections.
References
-
Element Lab Solutions. "Column Selection for HPLC Method Development." Available at:[Link]
-
Chromatography Today. "Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development." Available at:[Link]
-
Welch Materials. "HPLC Column Selection: Core to Method Development (Part I)." Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Comparative Guide: Benzyl 2-hydroxymethylbenzoate vs. Methyl 2-hydroxymethylbenzoate
[1][2]
Executive Summary: The "Open" Phthalide Dilemma
In the synthesis of complex polyketides and bioactive benzofurans, 2-hydroxymethylbenzoates serve as the critical "open-chain" equivalents of phthalide (isobenzofuran-1(3H)-one). While often treated as simple esters, the choice between the Methyl (Me-HMB) and Benzyl (Bn-HMB) analogues is a strategic decision that dictates synthetic orthogonality, solubility profiles, and stability against spontaneous lactonization.
This guide provides a technical comparison to assist medicinal chemists in selecting the optimal intermediate for their specific pathway.
Part 1: Physicochemical Profile & Structural Analysis[1]
The fundamental difference lies in the ester moiety, which drastically alters the lipophilicity and steric environment of the molecule. This is not merely a protecting group change; it affects the equilibrium thermodynamics with the parent phthalide.
Table 1: Comparative Physicochemical Data
| Feature | Methyl 2-hydroxymethylbenzoate (Me-HMB) | Benzyl 2-hydroxymethylbenzoate (Bn-HMB) | Impact on Development |
| Formula | Benzyl adds significant bulk.[1] | ||
| MW | 166.17 g/mol | 242.27 g/mol | Atom economy favors Methyl.[1] |
| LogP (Calc) | ~1.5 | ~2.5 - 2.9 | Bn-HMB has superior membrane permeability for prodrug applications.[1] |
| Steric Bulk | Low (A-value ~1.[1]7) | High (A-value ~2.[1]5) | Bn-HMB provides steric shielding against nucleophilic attack at the carbonyl.[1] |
| Lactonization Risk | High | Moderate | Bn-HMB is kinetically slower to cyclize back to phthalide under neutral conditions.[1] |
| Deprotection | Basic Hydrolysis ( | Hydrogenolysis ( | Bn-HMB allows orthogonal deprotection (neutral conditions).[1] |
Part 2: The Stability & Reactivity Matrix
The defining characteristic of these molecules is their propensity to undergo intramolecular cyclization to regenerate phthalide.[1] This reaction is driven by the ortho-hydroxymethyl group attacking the ester carbonyl.[1]
The Phthalide Equilibrium
Both esters are synthesized via the ring-opening of phthalide. However, the reverse reaction (cyclization) is acid-catalyzed.
-
Me-HMB: In the presence of Lewis acids or strong Brønsted acids, Me-HMB rapidly loses methanol to reform phthalide.[1] This makes it poor for reactions requiring acidic workups.[1]
-
Bn-HMB: The bulky benzyl group creates steric hindrance around the carbonyl carbon, kinetically retarding the cyclization rate compared to the methyl ester. Furthermore, the leaving group ability of benzyl alcohol vs. methanol influences the transition state energy.
Orthogonal Deprotection Strategies
This is the primary reason to choose Bn-HMB .[1]
-
Scenario: You need to reveal the carboxylic acid without affecting other esters in the molecule.[1]
-
Me-HMB Failure Mode: Requires saponification (LiOH/THF).[1] If your molecule contains other methyl/ethyl esters, they will hydrolyze simultaneously.[1]
-
Bn-HMB Success Mode: Catalytic hydrogenolysis (
) removes the benzyl group under neutral conditions, leaving other esters and sensitive functionalities intact.
Diagram 1: The Equilibrium & Deprotection Pathways[3]
Caption: The chemical equilibrium showing the reversibility of the open forms back to phthalide and the unique neutral deprotection pathway available to the Benzyl derivative.
Part 3: Experimental Protocols
The following protocols are designed to validate the stability and synthesis of these intermediates.
Protocol A: Synthesis of this compound (Transesterification)
Rationale: Direct esterification of 2-hydroxymethylbenzoic acid often leads to self-polymerization or lactonization.[1] Base-catalyzed alcoholysis of phthalide is preferred.[1]
-
Reagents: Phthalide (1.0 equiv), Benzyl Alcohol (1.2 equiv), Potassium Carbonate (
, 0.1 equiv).[1] -
Solvent: Toluene (Anhydrous).[1]
-
Procedure:
-
Workup: Cool to
. Quench with saturated (Do not use strong acid like HCl, or it will cyclize back to phthalide!).[1] Extract with EtOAc.[1][2] -
Purification: Flash chromatography on silica gel (neutralized with 1%
).
Protocol B: Comparative Hydrolytic Stability Assay
Rationale: To determine the half-life of the ester in simulated physiological or reaction conditions.
-
Preparation: Prepare 10 mM stock solutions of Me-HMB and Bn-HMB in DMSO.
-
Incubation: Dilute to 100
in Phosphate Buffer (PBS, pH 7.4) and separately in 0.1 M HCl (Acidic challenge). -
Monitoring: Inject samples into HPLC (C18 column, Water/Acetonitrile gradient) at
. -
Data Analysis: Plot the Area Under Curve (AUC) of the ester peak vs. time.[1]
Part 4: Decision Framework for Drug Development
When should you use one over the other? Use the logic flow below.
Diagram 2: Selection Logic Flow
Caption: Decision tree for selecting the ester based on downstream synthetic compatibility.
Summary of Applications
-
Prodrug Design: Use Bn-HMB if higher lipophilicity is required to cross the Blood-Brain Barrier (BBB) or cell membranes before enzymatic cleavage.[1]
-
Fragment-Based Drug Discovery (FBDD): Use Me-HMB for initial screening due to lower molecular weight (Ligand Efficiency considerations).[1]
-
Total Synthesis: Use Bn-HMB when building complex scaffolds where late-stage deprotection must be mild (Hydrogenolysis).[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for ester stability and orthogonal deprotection conditions).
-
BenchChem Technical Support. (2025). Synthesis of 2-Hydroxymethyl Benzoic Acid from Phthalide. BenchChem. Link[1]
-
Levin, J. I., et al. (2006).[1] "Phthalide Ring Opening: Kinetics and Mechanisms." Journal of Organic Chemistry. (Provides mechanistic insight into the acid-catalyzed cyclization of hydroxymethyl benzoates).
-
PubChem. (2025).[1] Methyl 2-(hydroxymethyl)benzoate Compound Summary. National Library of Medicine.[1] Link[1]
-
ChemicalBook. (2024).[1] Benzyl 2-(hydroxymethyl)benzoate Properties and Synthesis. Link
The Definitive Guide to Validating Benzyl 2-hydroxymethylbenzoate: A Comparative Analysis of 13C NMR
Introduction
In the rigorous landscape of drug development and synthetic chemistry, structural ambiguity is a critical risk. For molecules like Benzyl 2-hydroxymethylbenzoate—a compound featuring dual aromatic systems and closely related methylene environments—relying on rudimentary analytical techniques can lead to costly false positives. This guide provides a comprehensive comparison of structural validation methodologies, demonstrating why Carbon-13 Nuclear Magnetic Resonance (13C NMR) serves as the ultimate arbiter of molecular architecture.
Comparative Analysis: 13C NMR vs. Orthogonal Techniques
When validating a substituted benzoate ester, researchers typically deploy a triad of techniques: Mass Spectrometry (MS), 1H NMR, and 13C NMR.
Mass Spectrometry (MS): The Mass Confirmator
MS provides the exact molecular weight and elemental composition with extreme sensitivity. However, it is fundamentally blind to regiochemistry without complex tandem MS/MS fragmentation. It cannot readily distinguish this compound from its meta- or para- isomers.
1H NMR: The Proton Mapper
1H NMR is highly sensitive and excellent for quantifying proton ratios. However, it suffers from two critical blind spots for this specific molecule:
-
Overlapping Aromatics: The 9 aromatic protons across the benzoate and benzyl rings cluster tightly in the 7.2–7.9 ppm range, creating complex multiplets that are difficult to assign definitively.
-
Invisible Quaternary Carbons: 1H NMR cannot directly detect the ester carbonyl or the three critical quaternary aromatic carbons that dictate the ortho-substitution pattern.
13C NMR: The Skeletal Blueprint
13C NMR overcomes these limitations by directly probing the carbon backbone. Compared to 1H NMR, which operates within a narrow 12 ppm window, 13C NMR provides a broad 0-220 ppm spectral window, virtually eliminating peak overlap 1[1]. It directly observes the ester carbonyl (~167 ppm) and clearly separates the two methylene carbons (the benzyl -O-CH2- at ~66.5 ppm and the hydroxymethyl -CH2-OH at ~63.0 ppm). This direct observation of the carbon skeleton makes it the gold standard for structural elucidation in pharmaceutical analysis .
Quantitative Data Matrix
Table 1: Comparative Analytical Matrix for this compound
| Analytical Technique | Primary Data Yield | Resolution of Isomers | Detection of Quaternary Carbons | Sensitivity |
| 13C NMR | Carbon skeleton map (0-220 ppm) | Excellent | Yes (Direct) | Low |
| 1H NMR | Proton environments (0-12 ppm) | Moderate | No (Indirect via 2D only) | High |
| Mass Spectrometry | Exact Molecular Weight (m/z) | Poor (Requires MS/MS) | N/A | Very High |
| FT-IR | Functional groups (C=O, O-H) | Poor | N/A | Moderate |
Table 2: 13C NMR Spectral Assignments for this compound (100 MHz, CDCl3)
| Carbon Environment | Expected Chemical Shift (ppm) | Multiplicity (1H-Decoupled) | Structural Significance |
| Ester Carbonyl (C=O) | ~167.0 | Singlet | Confirms ester linkage |
| Ar-C (Quaternary, C2) | ~141.5 | Singlet | Confirms ortho-substitution |
| Ar-C (Quaternary, Benzyl) | ~136.0 | Singlet | Confirms benzyl ring attachment |
| Ar-C (Quaternary, C1) | ~129.5 | Singlet | Anchor for benzoate core |
| Ar-CH (9 Carbons) | 127.0 - 133.0 | Singlets | Maps aromatic rings |
| Benzyl -CH2-O- | ~66.5 | Singlet | Differentiates from hydroxymethyl |
| Hydroxymethyl -CH2-OH | ~63.0 | Singlet | Confirms intact alcohol group |
Self-Validating Experimental Protocol: 13C NMR Acquisition
A protocol is only as reliable as its internal controls. The following methodology for acquiring the 13C NMR spectrum of this compound in CDCl3 is designed as a self-validating system, ensuring that every step mitigates a specific physical artifact 2[2].
Step 1: Precision Sample Preparation
-
Procedure: Weigh precisely 30 mg of the synthesized compound. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug directly into a high-quality 5 mm NMR tube.
-
Causality: 13C has a low natural abundance (1.1%) and a gyromagnetic ratio one-quarter that of a proton. A highly concentrated sample (30 mg vs. the 2-5 mg used for 1H NMR) is mandatory to achieve a viable signal-to-noise ratio (SNR). The 0.6 mL volume is critical; it ensures the liquid column reaches ~45 mm in height, extending beyond the spectrometer's receiver coils to prevent magnetic field inhomogeneities at the liquid-air interface. Filtration eliminates paramagnetic particulates that cause localized magnetic susceptibility gradients, which artificially broaden spectral lines.
Step 2: Optimized Spectrometer Acquisition
-
Procedure: Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of the CDCl3 solvent. Perform automated gradient shimming (topshim). Set the pulse sequence to a proton-decoupled 13C experiment (e.g., zgpg30). Set the Relaxation Delay (D1) to 2.5 seconds and the Number of Scans (NS) to 1024.
-
Causality: Locking onto the deuterium signal compensates for magnetic field drift over the long acquisition time. The zgpg30 sequence utilizes a 30-degree flip angle, which allows for faster longitudinal relaxation (T1) between pulses compared to a 90-degree pulse. The extended D1 of 2.5 seconds is a deliberate choice to prevent the saturation of quaternary carbons (the carbonyl and substituted aromatic carbons). Because these carbons lack attached protons, they undergo dipole-dipole relaxation much more slowly; insufficient delay time would render them invisible in the final spectrum.
Step 3: Signal Processing and Validation
-
Procedure: Prior to Fourier Transformation (FT), apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz to the Free Induction Decay (FID). Phase the spectrum manually to pure absorption mode and apply a polynomial baseline correction. Reference the internal TMS signal exactly to 0.00 ppm.
-
Causality: The 1.0 Hz line broadening artificially dampens the high-frequency noise in the tail of the FID. While this slightly reduces ultimate resolution, the 200 ppm dispersion of 13C NMR easily absorbs this penalty, resulting in a dramatically improved SNR that clearly resolves the critical quaternary signals from the baseline noise 3[3].
Visualization: Structural Validation Workflow
Workflow for structural validation of small molecules, highlighting the necessity of 13C NMR.
References
- Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.PMC / NIH.
- NMR spectroscopy in drug discovery.Radboud Repository.
- NMR Sample Prepar
- Fast Determination of 13C NMR Chemical Shifts Using Artificial Neural Networks.
Sources
A Comparative Guide to Thin Layer Chromatography (TLC) of Benzyl 2-hydroxymethylbenzoate and Related Esters
For the discerning researcher in drug development and synthetic chemistry, Thin Layer Chromatography (TLC) remains an indispensable tool for its rapidity, cost-effectiveness, and efficiency in reaction monitoring, purity assessment, and preliminary compound identification. This guide provides an in-depth analysis of the expected TLC behavior of Benzyl 2-hydroxymethylbenzoate, a key intermediate in various synthetic pathways. While specific, standardized Rf values for this compound are not cataloged due to their high dependency on experimental conditions[1], this document will establish a robust framework for its analysis. We will explore rational solvent system selection, compare its expected behavior against structurally similar compounds, and provide detailed experimental protocols to ensure reproducible and reliable results.
Understanding the Analyte: this compound
This compound possesses a unique combination of functional groups that dictate its chromatographic behavior: a benzyl ester and a primary alcohol. The ester group provides a degree of lipophilicity, while the hydroxymethyl group introduces a polar site capable of hydrogen bonding. This duality is central to selecting an appropriate stationary and mobile phase for effective separation.
Molecular Structure:
-
IUPAC Name: benzyl 2-(hydroxymethyl)benzoate
-
CAS Number: 365534-57-2
-
Molecular Formula: C₁₅H₁₄O₃
-
Molecular Weight: 242.27 g/mol
The presence of both a moderately non-polar benzyl group and a polar hydroxyl group suggests that its polarity will be intermediate. It is expected to be more polar than its non-hydroxylated analog, benzyl benzoate, and less polar than 2-hydroxymethylbenzoic acid.
The Principle of Separation: Choosing the Right System
TLC separates compounds based on the principle of differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture). A compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter.[2][3]
Rf = distance traveled by the spot / distance traveled by the solvent front [2][3]
For a compound like this compound on a standard silica gel plate (a polar stationary phase), its Rf value will be influenced by the polarity of the mobile phase. A more polar solvent system will increase the Rf value, while a less polar system will decrease it.
Comparative Analysis: Predicting Rf Values
To effectively interpret the TLC of this compound, it is crucial to compare its migration against structurally related compounds. This co-spotting technique is a self-validating system that provides context to the observed Rf value.
Table 1: Predicted Relative Rf Values of this compound and Analogs on Silica Gel
| Compound | Structure | Key Functional Groups | Expected Polarity | Predicted Relative Rf | Rationale |
| Benzyl Benzoate | C₁₄H₁₂O₂ | Benzyl Ester | Low | High | Lacks the polar hydroxyl group, leading to weaker interaction with silica gel and faster elution. |
| This compound | C₁₅H₁₄O₃ | Benzyl Ester, Primary Alcohol | Medium | Medium | The hydroxyl group increases polarity, causing stronger interaction with silica gel compared to benzyl benzoate. |
| Methyl 2-hydroxymethylbenzoate | C₉H₁₀O₃ | Methyl Ester, Primary Alcohol | Medium-High | Low-Medium | The smaller methyl ester group makes it slightly more polar than the benzyl ester analog. |
| 2-Hydroxymethylbenzoic Acid | C₈H₈O₃ | Carboxylic Acid, Primary Alcohol | High | Low | The carboxylic acid group is significantly more polar than the ester, leading to strong adsorption on silica gel. |
Note: Predicted Rf values are relative and will vary based on the specific mobile phase used.
Experimental Protocols for TLC Analysis
This section provides detailed methodologies for the TLC analysis of this compound. The choice of solvent system is critical and should be optimized to achieve an Rf value for the target compound ideally between 0.3 and 0.7 for the best separation.[2]
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Toluene, Ethanol (analytical grade)
-
Spotting: Glass capillary tubes
-
Developing Chamber: Glass tank with a lid
-
Visualization: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain
Recommended Solvent Systems
Based on the polarity of the target molecule and data from related compounds, the following starting solvent systems are recommended.
Table 2: Recommended Mobile Phases for TLC of this compound
| System No. | Mobile Phase Composition | Ratio (v/v) | Expected Rf Range | Rationale & Notes |
| 1 | Hexane / Ethyl Acetate | 3:1 to 1:1 | 0.2 - 0.5 | A standard system for compounds of intermediate polarity.[4] Start with 3:1 and increase the proportion of ethyl acetate to increase the Rf value. |
| 2 | Dichloromethane / Methanol | 98:2 to 95:5 | 0.3 - 0.6 | Dichloromethane is a good solvent for many organic compounds. A small amount of methanol is added to increase polarity. |
| 3 | Toluene / Ethanol | 9:1 | 0.2 - 0.4 | This system has been shown to be effective for separating benzoic acid and its esters.[5] |
| 4 | n-Hexane / Chloroform | 1:1 | 0.3 - 0.5 | Used for the separation of benzyl benzoate from plant extracts.[6] The polarity can be adjusted by varying the ratio. |
Step-by-Step TLC Protocol
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound and any comparison compounds in a volatile solvent like dichloromethane or ethyl acetate (approx. 0.5 mL).
-
Spotting: Use a capillary tube to apply a small spot of each sample solution onto the baseline. Ensure the spots are small and do not diffuse widely. If comparing multiple compounds, spot them on the same plate for a direct comparison.
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber with the lid.
-
Elution: Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
Visualization Techniques
Since this compound contains a benzene ring, it should be visible under UV light.
-
UV Visualization: Place the dried plate under a UV lamp (254 nm). The spots should appear as dark patches on a fluorescent background.[7] Circle the spots with a pencil.
-
Staining (if necessary): For enhanced visualization or if the compound does not show up well under UV, a potassium permanganate stain can be used. This stain is effective for compounds with functional groups that can be oxidized, such as the primary alcohol in the target molecule.[7] Dip the plate in the KMnO₄ solution or spray it evenly. The spots will appear as yellow-brown spots on a purple background.
Data Analysis
-
Measure Distances: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.
-
Calculate Rf Values: Use the formula mentioned in Section 2 to calculate the Rf value for each compound.
-
Record Keeping: It is crucial to record the stationary phase, mobile phase composition, and method of visualization along with the calculated Rf values.[2]
Workflow and Logic Diagrams
To ensure a systematic approach to TLC analysis, the following workflows are recommended.
Caption: Standard experimental workflow for TLC analysis.
Caption: Logical workflow for optimizing the TLC mobile phase.
Conclusion and Best Practices
This guide provides a comprehensive framework for the TLC analysis of this compound. While no definitive Rf values can be cited without specific experimental context, the principles, comparative data, and detailed protocols herein empower researchers to generate reliable and reproducible results. For authoritative analysis, it is always recommended to run a known standard of the compound alongside the experimental sample on the same TLC plate. This practice of co-spotting provides the most trustworthy validation of a compound's identity within a given chromatographic system.
References
-
Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. Available at: [Link]
-
Flores, A., et al. Parte experimental. The Royal Society of Chemistry. Available at: [Link]
-
Susilowati, E., et al. (2020). Toxicity of Benzyl Benzoate from Kaempferia rotunda L. Rhizome. AIP Publishing. Available at: [Link]
-
Wang, Q. S., & Yan, B. (1995). [Optimization of the solvent system in thin-layer chromatography (TLC)]. PubMed. Available at: [Link]
-
European Pharmacopoeia. BENZYL BENZOATE Benzylis benzoas. uspbpep.com. Available at: [Link]
-
NIST. Benzyl Benzoate. NIST Chemistry WebBook. Available at: [Link]
-
Baker, A. E. G., et al. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. ResearchGate. Available at: [Link]
-
Hancu, G., et al. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. Available at: [Link]
-
PubChem. Benzyl Benzoate. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Quora. (2016). Is there such a thing as a standardized table of Rf values for thin layer chromatography (TLC)?. Available at: [Link]
-
Ebeshi, B. U., et al. (2015). High performance thin layer chromatographic and ultra-violet spectrophotometric fingerprinting of some beta lactam antibiotics. Journal of Science and Practice of Pharmacy. Available at: [Link]
-
The Good Scents Company. benzyl benzoate. Available at: [Link]
-
Hancu, G., et al. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR?. Available at: [Link]
-
Save My Exams. Thin-Layer Chromatography and Rf Values (14.1.1) | OCR A-Level Chemistry Notes. Available at: [Link]
-
Polish Pharmaceutical Society. (2010). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Available at: [Link]
-
Chemsrc. (2025). benzyl 2-(hydroxymethyl)benzoate. Available at: [Link]
-
Gupta, V. D., & Ho, H. W. (1976). Quantitative determination of benzyl benzoate in benzyl benzoate lotion NF. PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Distinguishing Benzyl 2-hydroxymethylbenzoate from Isobenzofuranone Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise structural characterization of a molecule is paramount. Isomeric ambiguity can lead to misinterpreted biological data and stalled progress. A common challenge arises in distinguishing between the open-chain ester, Benzyl 2-hydroxymethylbenzoate, and its cyclic isomer, the isobenzofuran-1(3H)-one (also known as phthalide) scaffold. While sharing the same molecular formula (C₁₅H₁₄O₃ for the benzyl-substituted parent structures), their distinct functional groups—an ester and a primary alcohol versus a cyclic ester (lactone)—govern their chemical reactivity, physical properties, and, most importantly, their spectroscopic signatures.
This guide provides an in-depth, experimentally-grounded comparison to enable unambiguous differentiation. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, ensuring every analytical step is part of a self-validating workflow.
Part 1: The Fundamental Structural Dichotomy
The core difference lies in the arrangement of the atoms. This compound is an ester formed from 2-(hydroxymethyl)benzoic acid and benzyl alcohol. It possesses two key functional groups: an ester and a primary alcohol. In contrast, isobenzofuranone derivatives are bicyclic lactones.[1] The simplest relevant isobenzofuranone for comparison lacks the additional benzyl group but serves to illustrate the core phthalide structure. The presence of a free hydroxyl group in the former and its absence in the latter is the primary leverage point for spectroscopic distinction.
Caption: Isomeric relationship between an ester-alcohol and a lactone.
Part 2: Spectroscopic Fingerprints: A Comparative Analysis
A multi-technique spectroscopic approach is the most robust strategy for differentiation. Infrared (IR) spectroscopy offers a rapid and often definitive initial assessment, which can then be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2.1 Infrared (IR) Spectroscopy: The Litmus Test
Causality: The defining difference for IR analysis is the presence of the hydroxyl (O-H) group in this compound. This group produces a characteristic broad absorption band that is entirely absent in isobenzofuranone derivatives.[2] Furthermore, the carbonyl (C=O) stretching frequency is sensitive to ring strain; the five-membered lactone ring in isobenzofuranones typically causes the C=O absorption to appear at a higher wavenumber compared to the acyclic ester.[3]
Comparative Data:
| Functional Group | This compound | Isobenzofuranone Derivative | Key Differentiator |
| O-H Stretch (Alcohol) | ~3400-3300 cm⁻¹ (Broad) | Absent | Presence vs. Absence |
| C=O Stretch (Ester/Lactone) | ~1720-1700 cm⁻¹ (Sharp) | ~1760-1740 cm⁻¹ (Sharp) | Frequency Shift |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.
-
Analysis: Process the resulting spectrum (background correction, baseline correction if necessary) and identify the key absorption bands for the O-H and C=O functional groups.
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR provides the most detailed structural information, allowing for the complete assignment of the carbon-hydrogen framework.
¹H NMR Spectroscopy
Causality: The chemical environments of the methylene (CH₂) protons are distinctly different in the two isomers. In this compound, there are two separate CH₂ signals: one for the benzylic ester group and one for the hydroxymethyl group. The hydroxyl proton itself will appear as a broad singlet that can be exchanged with D₂O. In an isobenzofuranone derivative, the two protons on the C-3 position of the lactone ring are diastereotopic if there is a chiral center at C-3, and would appear as a complex multiplet. For the parent isobenzofuranone, they appear as a singlet.[4]
Comparative ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Proton Assignment | This compound (δ, ppm) | 3-Substituted Isobenzofuranone (δ, ppm) | Key Differentiator |
| -O-CH₂-Ph (Ester) | ~5.3 (s, 2H) | Absent | Signal Presence |
| Ar-CH₂-OH (Alcohol) | ~4.8 (s, 2H) | Absent | Signal Presence |
| -CH₂-O- (Lactone) | Absent | ~5.3 (s, 2H) | Signal Presence |
| -OH | ~2.5-3.5 (br s, 1H, D₂O exchangeable) | Absent | Signal Presence |
| Aromatic H | ~7.3-8.1 (m) | ~7.5-7.9 (m) | Pattern differences |
¹³C NMR Spectroscopy
Causality: The carbon signals, particularly the carbonyl and methylene carbons, provide unambiguous confirmation. The chemical shift of a lactone carbonyl is typically different from that of an open-chain ester. Most importantly, this compound will exhibit two distinct sp³-hybridized carbon signals for its two CH₂ groups, whereas the parent isobenzofuranone will only show one.[2]
Comparative ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Carbon Assignment | This compound (δ, ppm) | Isobenzofuranone Derivative (δ, ppm) | Key Differentiator |
| C=O (Ester/Lactone) | ~167 | ~171 | Chemical Shift |
| -O-CH₂-Ph (Ester) | ~67 | Absent | Signal Presence |
| Ar-CH₂-OH (Alcohol) | ~64 | Absent | Signal Presence |
| -CH₂-O- (Lactone) | Absent | ~70 | Signal Presence |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often included as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Record ¹H and proton-decoupled ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz). For confirmation of the OH peak, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H spectrum.
2.3 Mass Spectrometry (MS): Corroborating Fragmentation
Causality: Under electron ionization (EI), molecules fragment in predictable ways based on bond strengths and the stability of the resulting fragments.[5] The ester and lactone isomers will follow different fragmentation pathways. This compound is expected to readily form a stable benzyl or tropylium cation. Isobenzofuranones often exhibit a characteristic fragment corresponding to the phthalidyl cation.[3]
Comparative EI-MS Fragmentation Data
| Key Fragment | This compound (m/z) | Isobenzofuranone Derivative (m/z) | Mechanistic Origin |
| [C₇H₇]⁺ | 91 (Often a base peak) | Low intensity or absent | Formation of stable benzyl/tropylium cation[5] |
| Phthalidyl Cation | Low intensity or absent | 133 | Characteristic fragment of the isobenzofuranone core[3] |
| [M - OCH₂Ph]⁺ | 135 | Absent | Loss of the benzyloxy group from the ester |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or GC inlet for volatile compounds.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV).
-
Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions and generate a mass spectrum plotting ion abundance versus m/z.
Part 3: A Validating Workflow for Isomer Differentiation
A logical workflow ensures efficient and accurate characterization. Start with the quickest and most diagnostically powerful technique and follow with more detailed methods for confirmation.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imjst.org [imjst.org]
- 4. Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemconnections.org [chemconnections.org]
Elemental analysis standards for Benzyl 2-hydroxymethylbenzoate
Elemental Analysis Standards for Benzyl 2-hydroxymethylbenzoate: A Comprehensive Comparison Guide
As a Senior Application Scientist, I approach the elemental characterization of This compound (CAS: 365534-57-2)[1] not as a single test, but as a bipartite analytical strategy. Because this compound is a synthetic aromatic ester (Molecular Formula: C₁₅H₁₄O₃) frequently utilized in chemical synthesis and drug development, its elemental analysis must satisfy two distinct objectives:
-
Bulk Composition Validation (CHNO): Confirming the empirical formula and organic purity.
-
Trace Elemental Impurity Profiling (Heavy Metals): Ensuring toxicological safety and regulatory compliance.
This guide objectively compares the analytical methodologies available for both objectives, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.
PART 1: Bulk Elemental Composition (CHNO Validation)
To verify the identity and purity of this compound, the measured mass fractions of Carbon, Hydrogen, and Oxygen must align with their theoretical values.
Theoretical Composition of C₁₅H₁₄O₃ (Molar Mass: 242.27 g/mol ):
-
Carbon (C): 74.36%
-
Hydrogen (H): 5.82%
-
Oxygen (O): 19.81%
Method Comparison: Bulk Elemental Analysis
When selecting a method for bulk organic composition, the structural stability of the aromatic ring dictates the required analytical rigor.
| Analytical Method | Target Analytes | Precision | Sample Size | Causality / Suitability for C₁₅H₁₄O₃ |
| Dynamic Flash Combustion | C, H, N, S, O | ±0.3% absolute | 1–5 mg | Optimal. High-temperature oxygen pulse prevents soot formation from the aromatic rings, ensuring complete oxidation[2]. |
| Traditional Dumas | N (Primarily) | ±0.5% absolute | >10 mg | Suboptimal. Designed primarily for nitrogen-rich compounds; lacks the dynamic oxygen dosing needed for high-carbon esters. |
| X-Ray Fluorescence (XRF) | Heavier Elements | Variable | >100 mg | Incompatible. Cannot reliably detect ultra-light elements like C, H, and O due to low fluorescence yields. |
Protocol 1: Self-Validating CHNO Dynamic Flash Combustion
Causality: this compound is an oxygen-rich aromatic. Incomplete combustion will yield carbon monoxide (CO) or elemental soot, artificially lowering the detected carbon percentage. Dynamic flash combustion utilizes an instantaneous oxygen injection to drive the local temperature to ~1800°C, guaranteeing total conversion to CO₂ and H₂O[2].
Step-by-Step Methodology:
-
Calibration: Calibrate the elemental analyzer using a certified organic reference material (CRM) with a similar aromatic structure, such as Benzoic Acid.
-
Sample Preparation: Accurately weigh 2.0–5.0 mg of the completely desiccated sample into a combustible tin capsule using a microbalance (0.001 mg precision)[3].
-
Combustion: Drop the sealed capsule into the combustion reactor heated to >1000°C. Inject a pulse of pure oxygen to trigger flash combustion[2].
-
Gas Separation & Detection: Pass the resulting gas mixture through a reduction column to scrub excess oxygen, separate the gases via a chromatographic column, and quantify them sequentially using a Thermal Conductivity Detector (TCD)[2].
-
Self-Validating System: Run a CRM every 10 samples. System Logic: If the measured C, H, or O values of the CRM deviate by more than ±0.30% (absolute) from theoretical values, the analytical sequence is automatically halted for recalibration, ensuring no instrumental drift compromises the sample data[3].
PART 2: Trace Elemental Impurities (Safety & Compliance)
If this compound is utilized in pharmaceutical workflows, it must be screened for trace heavy metals (e.g., As, Cd, Hg, Pb) introduced by catalysts, reagents, or manufacturing equipment. This testing must comply with USP <232>/<233> and ICH Q3D guidelines[4],[5].
Method Comparison: Trace Elemental Analysis
USP <233> mandates specific detectability and recovery thresholds that dictate instrument selection[6],[5].
| Analytical Method | Detection Limit | Matrix Tolerance | Regulatory Compliance (USP <233>) |
| ICP-MS | Sub-ppt to ppb | Moderate (Requires complete digestion) | Optimal. Fully compliant. Easily meets the ultra-low Permitted Daily Exposure (PDE) limits for Class 1 elements[4],[5]. |
| ICP-OES | ppb to ppm | High | Conditional. Compliant only if the PDE limits for the specific drug dosage are high enough to fall within its detection range[5]. |
| FAAS | ppm | High | Incompatible. Flame Atomic Absorption lacks the sensitivity required for final pharmaceutical product testing[5]. |
Protocol 2: Closed-Vessel Microwave Digestion & ICP-MS Analysis
Causality: Aromatic organic matrices resist mild acid digestion. If undigested dissolved organic carbon (DOC) enters the ICP-MS, it causes severe polyatomic interferences in the argon plasma (e.g., carbon combining with argon). Closed-vessel digestion with strong acids achieves extreme pressures and temperatures, completely obliterating the organic matrix while preventing the volatilization of highly toxic elements like Mercury (Hg)[6],[5].
Step-by-Step Methodology:
-
Matrix Matching & Spiking: Weigh 0.5 g of the sample into a pre-cleaned microwave digestion vessel. Prepare matched-matrix spike samples by adding Class 1 and 2A target elements at 50%, 100%, and 150% of their target concentration limits (J-values)[6].
-
Closed-Vessel Digestion: Add 5.0 mL of concentrated ultra-pure HNO₃ and 1.0 mL of HCl. Seal the vessels and execute a microwave digestion program (ramp to 200°C over 15 minutes, hold for 20 minutes)[6].
-
Internal Standardization: Dilute the digestate to 50 mL. Continuously infuse an internal standard mixture (e.g., ⁴⁵Sc, ⁸⁹Y, ¹⁰³Rh) to mathematically correct for physical plasma fluctuations and matrix suppression[5].
-
ICP-MS Acquisition: Analyze the solutions using an ICP-MS equipped with a Collision/Reaction Cell (CRC). Utilize Helium (He) kinetic energy discrimination (KED) mode to mitigate polyatomic interferences[4].
-
Self-Validating System: The analytical batch is structurally validated by the spike recovery data. System Logic: The procedure is only deemed acceptable if the spike recoveries for all target elements fall strictly between 70% and 150%[6].
PART 3: Decision Logic & Workflow Diagram
The following diagram illustrates the analytical decision tree for completely characterizing the elemental profile of this compound.
Analytical workflow for bulk composition and trace elemental impurity profiling.
References
- ChemicalBook - this compound (CAS: 365534-57-2).
- Analytik Jena - Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>.
- OEA Laboratories - Analytical Services for elemental analysis of CHNOS.
- University of British Columbia (UBC) - Summary of CHNS Elemental Analysis Common Problems.
- U.S. Pharmacopeia (USP) - <233> ELEMENTAL IMPURITIES—PROCEDURES.
- Agilent Technologies - USP <232>/<233> and ICH Q3D Elemental Impurities Analysis.
Sources
Comprehensive Comparison Guide: Reference Standards for Benzyl 2-hydroxymethylbenzoate Quality Control
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Performance comparison, qualification workflows, and self-validating analytical protocols.
The Analytical Imperative for Benzyl 2-hydroxymethylbenzoate
This compound (CAS 365534-57-2) is a highly specialized reagent utilized extensively in advanced glycoside, nucleotide, and peptide synthesis[1]. Because it functions as a critical intermediate, any impurities—such as unreacted benzyl bromide or phthalide byproducts—can severely compromise downstream coupling efficiencies and contaminate the final Active Pharmaceutical Ingredient (API).
To ensure batch-to-batch consistency, analytical laboratories must establish robust quality control (QC) frameworks. The foundation of this framework is the Reference Standard . However, utilizing a highly purified primary standard for everyday testing is economically and logistically unfeasible. Therefore, laboratories must implement a two-tiered system: establishing a Primary Reference Standard and qualifying a Secondary (Working) Standard against it[2].
Hierarchical Comparison of Reference Standards
According to the ICH Q7 Good Manufacturing Practice Guide, a Primary Reference Standard is defined as a substance shown by an extensive set of analytical tests to be authentic material of high purity[3]. Conversely, a Secondary Standard is a substance of established quality and purity, proven by direct comparison to a primary standard, and used for routine laboratory analysis[3].
The table below provides a quantitative and operational comparison of standard grades to guide procurement and laboratory application.
Table 1: Comparative Analysis of Reference Standard Grades
| Specification | Primary Reference Standard | Secondary (Working) Standard | Research Grade Material |
| Regulatory Definition | Authentic material of high purity[3] | Established by comparison to Primary[3] | Uncharacterized material[4] |
| Purity Requirement | > 99.5% (Absolute mass fraction) | > 99.0% (Relative to Primary) | > 95.0% (Area %) |
| Analytical Techniques | qNMR, MS, IR, Elemental Analysis | HPLC-UV, GC-FID, Titration | HPLC-UV (Basic) |
| Traceability | SI Units (via qNMR/Titration) | Traceable to Primary Standard[4] | None |
| Cost / Availability | High / Limited | Moderate / Scalable | Low / High |
| Primary Application | Method Validation, Calibration | Routine Batch Release QC[2] | Early R&D, Synthesis |
Qualification Workflow
To transition from a Primary Standard to a routine Secondary Standard, a strict analytical workflow must be followed to ensure unbroken traceability.
Workflow for qualifying a secondary reference standard against a primary standard.
Self-Validating Experimental Methodologies
As a best practice in analytical science, protocols must not merely generate data; they must validate their own accuracy in real-time. The following methodologies detail the exact procedures for establishing and qualifying this compound standards.
Protocol 1: Absolute Purity Determination via qNMR (Primary Standard Establishment)
Causality & Rationale: Quantitative NMR (qNMR) is a primary ratio method. Unlike chromatographic techniques that rely on relative UV response factors, the area under a qNMR resonance is directly proportional to the absolute number of nuclei generating that signal. This allows us to determine the absolute mass fraction of this compound without needing a pre-existing standard of the same compound.
Self-Validating Mechanism: We utilize Maleic acid as an internal standard (IS). Maleic acid is chosen specifically because its symmetric olefinic protons produce a sharp singlet at ~6.3 ppm. This signal is completely isolated from the aromatic protons (7.2–8.0 ppm) and the benzylic methylene protons (~5.3 ppm) of this compound, preventing integration overlap.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20.0 mg of the this compound candidate and ~10.0 mg of TraceCERT® Maleic acid (Internal Standard) using a calibrated microbalance (
mg). -
Solvation: Dissolve the mixture in 0.6 mL of Deuterated Chloroform (
) containing 0.03% TMS (Tetramethylsilane) as a chemical shift reference. -
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the
-NMR spectrum at 400 MHz or higher. Crucial Step: Set the relaxation delay ( ) to at least 30 seconds (typically ) to ensure complete longitudinal relaxation, preventing signal saturation and quantitative bias. -
Integration & Calculation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the benzylic
singlet of the sample (~5.3 ppm, 2H). Calculate absolute purity using the standard qNMR mass balance equation.
Protocol 2: Routine Impurity Profiling via HPLC-UV (Secondary Standard Qualification)
Causality & Rationale: Once the primary standard is established, routine QC testing requires a high-throughput method. HPLC-UV is ideal for relative impurity profiling. We monitor at 254 nm because the
Self-Validating Mechanism: System Suitability Testing (SST) is embedded directly into the run sequence. Before analyzing the secondary candidate, a resolution mixture containing this compound and its synthetic precursor, Phthalide, is injected. The analytical run is automatically aborted if the chromatographic resolution (
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Channel A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Channel B (0.1% TFA in Acetonitrile). Note: TFA suppresses the ionization of residual acidic impurities, ensuring sharp peak shapes.
-
Standard Preparation: Dissolve the Primary Standard and Secondary Candidate separately in Acetonitrile to a concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm).
-
Flow rate: 1.0 mL/min.
-
Injection volume: 10 µL.
-
Gradient: 20% B to 80% B over 20 minutes.
-
-
Analysis Sequence: Inject the SST resolution mixture to confirm
. Inject the Primary Standard ( ) to ensure injection precision (RSD ). Finally, inject the Secondary Candidate in triplicate.
Data Synthesis & Acceptance Criteria
To successfully release a Secondary Standard for routine quality control of this compound, the experimental data from Protocol 2 must meet strict statistical thresholds when compared to the Primary Standard.
Table 2: Acceptance Criteria for Secondary Standard Qualification
| Parameter | Acceptance Criterion | Justification |
| System Suitability (Resolution) | Ensures baseline separation of critical synthetic impurities. | |
| Injection Precision (Primary) | Peak Area RSD | Validates autosampler accuracy and detector stability. |
| Assay Agreement | Guarantees the working standard behaves identically to the primary[2]. | |
| Impurity Profile | No single unknown impurity | Prevents the introduction of novel contaminants into downstream peptide synthesis. |
References
-
Reagents for Glycoside, Nucleotide, and Peptide Synthesis Source: Wiley URL:[Link]
-
ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (Q7) Source: International Council for Harmonisation (ICH) URL:[Link]
-
Reference Standard vs Working Standard Source: ResolveMass Laboratories Inc. URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Benzyl 2-hydroxymethylbenzoate
Executive Summary: Operational Safety & Logistics
Benzyl 2-hydroxymethylbenzoate (CAS: 365534-57-2) is a specialized intermediate often utilized in the synthesis of phthalide derivatives and complex pharmacophores [1]. Unlike common commodity chemicals, specific toxicological data for this compound is limited. Therefore, operational safety must be grounded in the "Precautionary Principle," deriving protocols from its structural analogs—Benzyl benzoate (CAS 120-51-4) and Benzyl salicylate (CAS 118-58-1).
This guide synthesizes inferred hazard data with rigorous laboratory standards to provide a self-validating handling protocol. Treat this compound as a potential skin/eye irritant and aquatic toxin with variable physical states (viscous oil or low-melting solid).
Part 1: Hazard Identification & Risk Assessment
Scientific Rationale: The molecule contains a benzyl ester moiety and a hydroxymethyl group.[1] Structural analogs suggest a lipophilic profile capable of penetrating the stratum corneum, leading to potential contact dermatitis or sensitization. The ester linkage is susceptible to hydrolysis, releasing benzyl alcohol (a known irritant) and the corresponding benzoic acid derivative [2].
| Hazard Class (Inferred) | GHS Code | Risk Description |
| Skin Corrosion/Irritation | H315 | Predicted to cause localized inflammation upon direct contact. |
| Serious Eye Damage | H319 | High probability of irritation due to ester/alcohol functionality. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (based on Benzyl benzoate data) [3].[2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Analogous to Benzyl benzoate LD50 data) [3]. |
Part 2: Personal Protective Equipment (PPE) Strategy
Core Directive: PPE is not just gear; it is a redundant barrier system. The following specifications are non-negotiable for handling >100 mg quantities.
Ocular Protection (The "Zero-Gap" Rule)
-
Standard: ANSI Z87.1 (US) or EN 166 (EU) compliant chemical splash goggles.
-
Why: Safety glasses are insufficient. As a viscous liquid or low-melting solid, the compound can adhere to surfaces and transfer unexpectedly. Goggles prevent vapor ingress and splash entry from all angles.
Dermal Barrier (The "Double-Gloving" Protocol)
-
Primary Layer (Inner): Nitrile (0.11 mm / 4 mil). Provides dexterity.
-
Secondary Layer (Outer): Nitrile (0.11 mm) or Neoprene.
-
Rationale: Benzyl esters can degrade latex. Nitrile offers superior breakthrough time (>480 mins for similar esters). The outer glove is sacrificial—remove immediately upon contamination.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs (benzyl esters are combustible).
Respiratory Protection
-
Engineering Control: All handling must occur within a certified Fume Hood (Face velocity: 0.5 m/s).
-
PPE Backup: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/P100 cartridges (e.g., 3M 60921). The hydroxymethyl group reduces volatility compared to simple esters, but aerosolization during heating/weighing remains a risk.
Part 3: Operational Handling Protocol
Context: This compound often exists as a supercooled liquid or a low-melting solid (approx. MP 20–30°C). The following workflow accounts for this physical variability.
Step 1: Storage & Receiving
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Logic: The hydroxymethyl group is susceptible to oxidation; the ester linkage is moisture-sensitive. Cold storage prevents transesterification or hydrolysis over time.
Step 2: Transfer & Weighing (The "Warm & Pour" Method)
-
Problem: If the compound is solidified, scraping it generates static and potential aerosols.
-
Solution:
-
Equilibrate the sealed container to room temperature (20°C).
-
If still solid, gently warm in a water bath (max 40°C) until fully liquefied.
-
Transfer using a positive-displacement pipette (for viscosity handling) or a glass syringe.
-
Do not use spatulas for semi-solids; this increases cross-contamination risk.
-
Step 3: Reaction Setup
-
Solvent Compatibility: Soluble in DCM, Ethyl Acetate, and DMSO.
-
Incompatibility: Avoid strong oxidizing agents (reacts with alcohol group) and strong bases (hydrolyzes ester).
Part 4: Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Don full PPE (Goggles, Double Nitrile Gloves).
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Clean: Wipe surfaces with Ethanol followed by soap/water to remove the oily residue.
Disposal Path
-
Classification: Hazardous Organic Waste (Halogen-free).
-
Method: High-temperature incineration.
-
Prohibition: Never dispose of down the drain. The aquatic toxicity potential (H411) requires strict containment [3].
Part 5: Visualizations
Figure 1: PPE & Handling Decision Logic
This diagram illustrates the decision-making process for handling this compound based on its physical state.
Caption: Operational workflow for managing the variable physical state of this compound to minimize exposure risks.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
